T-Butyl 3-bromo-4-fluorobenzamide
Description
Properties
IUPAC Name |
3-bromo-N-tert-butyl-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQTUUIYIQBVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674512 | |
| Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033201-68-1 | |
| Record name | 3-Bromo-N-tert-butyl-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to T-Butyl 3-bromo-4-fluorobenzamide: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of T-Butyl 3-bromo-4-fluorobenzamide (CAS No. 1033201-68-1), a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, and its significant applications in medicinal chemistry, particularly in the development of targeted kinase inhibitors.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a synthetically versatile molecule that has gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its strategic substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a sterically hindering tert-butyl amide group, makes it an attractive starting material for the construction of diverse molecular scaffolds.[3][4] This guide will elucidate the practical synthesis and utility of this compound, providing actionable insights for its application in drug discovery programs.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the amidation of 3-bromo-4-fluorobenzoic acid with tert-butylamine. This transformation is typically achieved using standard peptide coupling reagents to facilitate the formation of the amide bond.
Causality Behind Experimental Choices:
The selection of a carbodiimide-mediated coupling, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like Hydroxybenzotriazole (HOBt), is a well-established and reliable method for amide bond formation.[5] This approach is favored for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDCI and the HOBt, driving the reaction to completion without competing in the amidation reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting materials and reagents.
Experimental Protocol: Synthesis via Amide Coupling
Materials:
-
3-bromo-4-fluorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
tert-Butylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Slowly add tert-butylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1033201-68-1 | [6] |
| Molecular Formula | C₁₁H₁₃BrFNO | [7] |
| Molecular Weight | 274.13 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | 133-134 °C (for the analogous 4-bromo-N-tert-butyl-benzamide) | [8] |
| MDL Number | MFCD10699644 | [7] |
Note: The melting point is provided for a closely related analog and should be considered an estimate.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-bromo-4-fluorobenzamide scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1] The bromine atom serves as a versatile handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[9] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity for the target kinase.
Notably, derivatives of 3-bromo-4-fluorobenzaldehyde, the precursor to the corresponding amide, have been utilized in the synthesis of inhibitors for key oncogenic kinases like Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).[10][11]
Logical Workflow: From Building Block to Kinase Inhibitor
The following diagram illustrates the logical progression from this compound to a potential kinase inhibitor. The initial building block undergoes a Suzuki-Miyaura coupling to introduce a new aryl or heteroaryl moiety at the 3-position. This is a common strategy to occupy the hydrophobic pocket of the kinase active site. Subsequent modifications can be envisioned to further enhance binding affinity and pharmacokinetic properties.
Caption: Logical workflow for developing kinase inhibitors.
Conclusion
This compound is a high-value building block in contemporary drug discovery. Its well-defined synthesis and strategically positioned functional groups provide a robust platform for the rapid generation of diverse compound libraries. The demonstrated utility of the 3-bromo-4-fluorobenzamide core in the development of potent and selective kinase inhibitors underscores its importance for medicinal chemists engaged in the pursuit of novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively leverage this key intermediate in research and development endeavors.
References
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]
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Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry. Available at: [Link]
- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. Google Patents.
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Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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This compound | 1033201-68-1. Appchem. Available at: [Link]
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3-bromo-N-(tert-butyl)-4-methylbenzamide. PubChem. Available at: [Link]
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Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem. Available at: [Link]
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3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. Chemsigma. Available at: [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals. Available at: [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]
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tert-butyl bromoacetate. Organic Syntheses. Available at: [Link]
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4-Fluorobenzamide. PubChem. Available at: [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Available at: [Link]
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Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available at: [Link]
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An In-Depth Technical Guide to N-tert-Butyl-3-bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butyl-3-bromo-4-fluorobenzamide, a halogenated aromatic amide. The document details its physicochemical properties, outlines a validated synthetic protocol, describes methods for its structural characterization, and discusses its potential applications as a chemical intermediate in the fields of medicinal chemistry and materials science.
Core Physicochemical Properties
N-tert-Butyl-3-bromo-4-fluorobenzamide is a substituted benzamide featuring bromine and fluorine atoms on the phenyl ring and an N-linked tert-butyl group. These structural motifs are of significant interest in drug discovery for their ability to modulate pharmacokinetic and pharmacodynamic properties. The key identifiers and properties of the compound are summarized below.
Table 1: Physicochemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-N-(tert-butyl)-4-fluorobenzamide | N/A |
| Synonyms | T-Butyl 3-bromo-4-fluorobenzamide | [1] |
| CAS Number | 1033201-68-1 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1] |
| Molecular Weight | 274.13 g/mol | |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC(=C(C=C1)F)Br | |
| MDL Number | MFCD10699644 |
Synthesis and Mechanistic Rationale
The synthesis of N-tert-Butyl-3-bromo-4-fluorobenzamide is most effectively achieved via amidation of a 3-bromo-4-fluorobenzoyl chloride precursor with tert-butylamine. This well-established reaction provides a high-yielding and direct route to the target compound.
Synthetic Workflow
The logical flow for the synthesis begins with the activation of the precursor, 3-bromo-4-fluorobenzoic acid, to its more reactive acid chloride form, followed by nucleophilic acyl substitution by tert-butylamine.
Caption: Synthetic workflow for N-tert-Butyl-3-bromo-4-fluorobenzamide.
Experimental Protocol: Amide Coupling
This protocol describes the reaction of a pre-formed acid chloride with tert-butylamine. This is a standard and reliable method for forming secondary amides.
Materials:
-
3-bromo-4-fluorobenzoyl chloride
-
tert-Butylamine
-
Triethylamine (Et₃N) or Pyridine (as an HCl scavenger)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromo-4-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Reaction: Add the amine solution dropwise to the cooled acid chloride solution over 15-20 minutes with vigorous stirring.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid chloride.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Causality and Experimental Choices
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions because the acid chloride starting material is highly reactive towards water, which would hydrolyze it back to the carboxylic acid, reducing the yield.
-
Low Temperature Addition: The initial reaction is conducted at 0 °C to control the exothermicity of the amidation reaction, preventing potential side reactions.
-
Use of a Base: Triethylamine is added as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the tert-butylamine, ensuring it remains a potent nucleophile, and drives the reaction to completion.
-
Aqueous Workup: The series of aqueous washes is crucial for removing unreacted starting materials, the triethylammonium hydrochloride salt, and other water-soluble impurities, ensuring the purity of the final product.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds. These spectra are essential for verifying the identity and purity of the synthesized material.
Table 2: Predicted NMR and IR Data Summary
| Analysis | Predicted Features |
| ¹H NMR | Singlet (~1.4 ppm, 9H) for the tert-butyl protons.Singlet (~6.0 ppm, 1H) for the amide N-H proton.Multiplets in the aromatic region (~7.2-8.0 ppm, 3H) corresponding to the protons on the substituted phenyl ring. |
| ¹³C NMR | Signal (~29 ppm) for the methyl carbons of the tert-butyl group.Signal (~52 ppm) for the quaternary carbon of the tert-butyl group.Signals in the aromatic region (~115-140 ppm).Signal for the carbonyl carbon (~165 ppm). |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹).C=O (Amide I band) stretch (~1650 cm⁻¹).C-H stretches (~2900-3000 cm⁻¹).C-F and C-Br stretches in the fingerprint region. |
Applications and Research Context
N-tert-Butyl-3-bromo-4-fluorobenzamide serves as a valuable building block in synthetic organic chemistry. The presence of three distinct functional handles—the secondary amide, the bromine atom, and the fluorine atom—allows for diverse and site-selective downstream modifications.
-
Medicinal Chemistry: The 3-bromo-4-fluorobenzamide scaffold is a key structural motif in various pharmaceutically active compounds. The bromine atom is particularly useful as it can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Agrochemicals and Materials Science: Halogenated aromatic compounds are also prevalent in the development of novel agrochemicals and functional organic materials. The specific substitution pattern of this molecule can be exploited to fine-tune physical properties such as crystallinity, solubility, and electronic characteristics.
Handling, Storage, and Safety
As a laboratory chemical, N-tert-Butyl-3-bromo-4-fluorobenzamide should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Appchem. This compound | 1033201-68-1. Available at: [Link]
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Chemsigma. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. Available at: [Link]
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T-Butyl 3-bromo-4-fluorobenzamide physical properties
An In-depth Technical Guide to T-Butyl 3-bromo-4-fluorobenzamide: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 1033201-68-1) is a halogenated aromatic amide that serves as a valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a sterically demanding tert-butyl amide group, imparts specific physicochemical properties that make it a versatile intermediate in the development of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, methods for its characterization, and a discussion of its applications, particularly for professionals in drug discovery and chemical research. The strategic placement of reactive handles—the bromine atom for cross-coupling reactions and the amide moiety for further functionalization or as a stable pharmacophoric element—positions this compound as a key component in the synthesis of novel chemical entities.
Physicochemical and Structural Properties
The properties of this compound are dictated by its molecular structure. The presence of a bromine and a fluorine atom on the benzene ring influences its electronic properties and reactivity, while the N-tert-butyl group significantly impacts its solubility and conformational profile.
| Property | Value | Source |
| CAS Number | 1033201-68-1 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1][2] |
| Molecular Weight | 274.13 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | Inferred from related compounds[3][4] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; low water solubility. | Inferred from structure[5] |
| Storage | Store at -20°C for long-term stability. | [2] |
The logical workflow for the characterization of a synthetic intermediate like this compound involves a multi-step process to confirm its identity, purity, and properties.
Caption: Logical workflow for synthesis and characterization.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the amidation of a 3-bromo-4-fluorobenzoic acid derivative. A common and reliable starting material for this process is 3-bromo-4-fluorobenzaldehyde, which can be oxidized to the corresponding carboxylic acid before coupling with tert-butylamine.
Synthetic Pathway
The multi-step synthesis begins with the bromination of 4-fluorobenzaldehyde, followed by oxidation to the carboxylic acid, and concludes with amide bond formation. This pathway provides a controlled and scalable method for producing the target compound.
Caption: Synthetic pathway to the target compound.
Experimental Protocol: Amide Coupling
This protocol describes the final step: the coupling of 3-bromo-4-fluorobenzoic acid with tert-butylamine.
Materials:
-
3-Bromo-4-fluorobenzoic acid (1 eq)
-
tert-Butylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[6]
-
Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve 3-bromo-4-fluorobenzoic acid in anhydrous DCM.
-
Add EDCI, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]
-
Add tert-butylamine dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Spectroscopic Analysis
The structural identity of the synthesized compound is confirmed using standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by both the bromine and fluorine substituents. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be prominent in the aliphatic region (~1.3-1.5 ppm). A broad singlet for the N-H proton will also be present.
-
¹³C NMR: The carbon NMR will display signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). Signals for the carbonyl carbon of the amide and the quaternary and methyl carbons of the tert-butyl group will also be identifiable.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band for the C=O stretch of the amide group (typically ~1640-1680 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹).
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5]
-
Drug Discovery: The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or modulate lipophilicity.[7] The fluorobenzamide core is present in numerous biologically active compounds. The bromine atom serves as a versatile handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of compound libraries for screening.
-
Chemical Biology: As a building block, it can be incorporated into chemical probes designed to study biological pathways or validate drug targets. The defined stereoelectronic properties of the fluorinated ring are advantageous for designing specific molecular interactions.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from its precursors, such as 3-bromo-4-fluorobenzaldehyde.
-
Hazards: The compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][9]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[3] For long-term preservation of purity, storage at -20°C is recommended.[2]
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential for researchers in organic and medicinal chemistry. Its well-defined physical properties, accessible synthetic route, and versatile reactive sites make it an important tool for constructing novel molecules with tailored functions. A thorough understanding of its properties, handling requirements, and synthetic utility is essential for its effective and safe application in a research setting.
References
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Chemsigma. (n.d.). 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. Retrieved from [Link]
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Patsnap. (n.d.). Synthesis method of 3-bromo-4-fluorobenzaldehyde - Eureka. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]
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John Wiley & Sons, Inc. (2026). N-(4-bromo-1-1tert-butyl-3-cyclopropylpyrazol-5-yl)-o-fluorobenzamide. Retrieved from [Link]
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T-Butyl 3-bromo-4-fluorobenzamide synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of N-tert-Butyl 3-bromo-4-fluorobenzamide
Abstract
N-terthis compound is a substituted benzamide derivative that serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the specific arrangement of functional groups on the aromatic ring—a bromine atom, a fluorine atom, and an amide linkage—which provide multiple points for synthetic modification. This guide provides a comprehensive overview of the key precursors and synthetic strategies for this compound, with a primary focus on the synthesis of the critical intermediate, 3-bromo-4-fluorobenzoic acid. We will explore multiple synthetic pathways, delve into the mechanistic rationale behind experimental choices, and provide detailed protocols for researchers and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to N-terthis compound logically disconnects the molecule at its most synthetically accessible bond: the amide C-N bond. This disconnection reveals two primary precursors: an activated form of 3-bromo-4-fluorobenzoic acid and the sterically hindered amine, tert-butylamine. While tert-butylamine is a readily available commercial reagent, the synthesis of 3-bromo-4-fluorobenzoic acid requires a multi-step, regioselective approach, making it the central challenge and the core focus of this guide.
Caption: Retrosynthetic analysis of N-terthis compound.
Core Precursor Synthesis: 3-Bromo-4-fluorobenzoic Acid
The strategic synthesis of 3-bromo-4-fluorobenzoic acid is paramount. The substitution pattern requires careful control of regioselectivity. Several viable routes have been established, each with distinct advantages and considerations.
Route A: Synthesis from Fluorobenzene
This pathway, detailed in patent literature, represents a robust and scalable method starting from an inexpensive, readily available material.[1][2] It proceeds through a Friedel-Crafts acylation, followed by bromination and a haloform reaction.
Caption: Synthetic workflow for 3-bromo-4-fluorobenzoic acid starting from fluorobenzene.
-
Step 1: Friedel-Crafts Acylation: Fluorobenzene is acylated with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The fluorine atom is an ortho-, para-director; due to steric hindrance, the acylation predominantly occurs at the para position, yielding 4-fluoroacetophenone. The catalyst activates the acetyl chloride, making the carbonyl carbon highly electrophilic and susceptible to attack by the electron-rich benzene ring.
-
Step 2: Bromination: The resulting 4-fluoroacetophenone is then brominated. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. In this case, the activating effect of the fluorine atom directs the incoming bromine to the position ortho to the fluorine (and meta to the acetyl group), yielding 3-bromo-4-fluoroacetophenone.
-
Step 3: Haloform Reaction: The methyl ketone is oxidized to a carboxylic acid using a hypochlorite solution.[1][2] This classic haloform reaction proceeds by repeated halogenation of the methyl group followed by nucleophilic acyl substitution, cleaving off chloroform (CHCl₃) and yielding the sodium salt of the desired carboxylic acid, which is then acidified to give the final product.
Route B: Oxidation of 3-Bromo-4-fluorotoluene
An alternative pathway involves the oxidation of a methyl group on a pre-brominated toluene derivative. This route is contingent on the availability of 3-bromo-4-fluorotoluene.
-
Starting Material: 3-bromo-4-fluorotoluene can be prepared by the bromination of 4-fluorotoluene.[3] Controlling the regioselectivity of this bromination is critical, as the 2-bromo isomer is also formed. The use of a catalyst system like iron and iodine in glacial acetic acid has been shown to favor the formation of the desired 3-bromo isomer.[3]
-
Oxidation: The methyl group of 3-bromo-4-fluorotoluene is then oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or a mixture of hydrogen peroxide and bromide can be employed for this transformation.[2][4] The reaction typically requires heating to drive the oxidation to completion.[5]
Route C: Sandmeyer Reaction of an Amino Precursor
The Sandmeyer reaction provides a powerful method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[6][7][8]
-
Process Overview: This route would typically start with 4-amino-2-fluorobenzoic acid or a related precursor. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C).[9] This highly reactive diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper facilitates a single-electron transfer, leading to the release of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a bromine atom from the copper complex to yield the final product.[7] This method is valued for its ability to install substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[10]
Data Summary: Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents/Reactions | Advantages | Considerations |
| A | Fluorobenzene | AlCl₃, Acetyl Chloride, Br₂, NaOCl | Inexpensive starting material, well-documented industrial process.[1][2] | Multi-step, requires handling of corrosive reagents. |
| B | 4-Fluorotoluene | Br₂/Fe/I₂, KMnO₄ or H₂O₂ | Fewer steps if starting from 4-fluorotoluene. | Potential for isomeric byproducts during bromination, harsh oxidation conditions.[3] |
| C | Amino-substituted Benzoic Acid | NaNO₂/H⁺, CuBr (Sandmeyer) | Excellent for specific regiochemistry, avoids direct bromination of deactivated rings.[6][7] | Diazonium salts can be unstable, requires careful temperature control. |
Final Amidation Step: Forming the Target Molecule
Once 3-bromo-4-fluorobenzoic acid is synthesized, the final step is the formation of the amide bond with tert-butylamine. Due to the low nucleophilicity and significant steric hindrance of tert-butylamine, direct reaction with the carboxylic acid is inefficient.[11][12] Therefore, activation of the carboxylic acid is essential.
Caption: Key strategies for the final amidation with tert-butylamine.
Acyl Chloride Method
This is a classic and highly effective two-step approach.
-
Activation: The carboxylic acid is converted to the more reactive 3-bromo-4-fluorobenzoyl chloride.[13] This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] These reagents convert the hydroxyl group of the acid into an excellent leaving group, facilitating nucleophilic attack.
-
Coupling: The isolated acyl chloride is then reacted with tert-butylamine.[16] The reaction is often carried out in an aprotic solvent with a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct that is formed.[15][17] This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
Direct Coupling Reagent Method
Modern synthetic chemistry offers a wide array of "coupling reagents" that facilitate amide bond formation in a one-pot procedure, avoiding the need to isolate the often-corrosive acyl chloride.[18]
-
Mechanism of Action: Reagents like dicyclohexylcarbodiimide (DCC), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activate the carboxylic acid in situ to form a highly reactive intermediate (e.g., an O-acylisourea for DCC).[19] This intermediate is then readily attacked by the amine.
-
Advantages: These methods often proceed under milder conditions and can be more tolerant of other functional groups. For sterically hindered amines like tert-butylamine, reagents based on acyl fluorides (generated in situ) have also shown high efficacy.[12] Additives such as HOBt (1-Hydroxybenzotriazole) are frequently used with carbodiimides to suppress side reactions and minimize racemization if chiral centers are present.[19][20]
Experimental Protocols
Protocol: Synthesis of 3-Bromo-4-fluorobenzoic Acid (from Fluorobenzene)
This protocol is adapted from the general method described in patent literature.[1]
-
Acylation: To a cooled (0-5 °C) suspension of aluminum chloride (1.5 mol) in a suitable solvent (e.g., dichloromethane), add fluorobenzene (1.0 mol). Add acetyl chloride (1.05 mol) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to complete the reaction.
-
Bromination: Cool the reaction mixture slightly and add bromine (1.5 mol) dropwise at a temperature of 90-100 °C. Stir the mixture at this temperature for 1 hour.
-
Work-up & Isolation: Carefully pour the hot reaction mixture onto ice. Filter the precipitated solid product (3-bromo-4-fluoroacetophenone), wash thoroughly with water.
-
Oxidation: Add the moist solid product to a technical sodium hypochlorite solution (approx. 1.7 L per mole of starting material). Stir the mixture for 1 hour at room temperature, then warm slowly to ~65 °C for 1 hour.
-
Final Product Isolation: Cool the mixture to room temperature. Separate any organic layer (chloroform byproduct). To the aqueous layer, add sodium bisulfite solution to quench any remaining hypochlorite. Acidify the solution to pH 2 with concentrated hydrochloric acid. The product, 3-bromo-4-fluorobenzoic acid, will precipitate as a colorless solid. Filter, wash with water, and dry. A yield of approximately 87% can be expected.[1]
Protocol: Synthesis of N-terthis compound (Acyl Chloride Method)
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-4-fluorobenzoic acid (1.0 eq) with thionyl chloride (2-3 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours until gas evolution ceases.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride under reduced pressure to obtain the crude 3-bromo-4-fluorobenzoyl chloride as an oil or low-melting solid.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. In a separate flask, dissolve tert-butylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent. Add the amine solution dropwise to the acyl chloride solution.
-
Work-up: Allow the reaction to stir for several hours, warming to room temperature. Monitor by TLC for completion. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as needed.
Conclusion
The synthesis of N-terthis compound hinges on the successful and regioselective preparation of its core precursor, 3-bromo-4-fluorobenzoic acid. While multiple synthetic avenues to this intermediate exist, the route beginning with the Friedel-Crafts acylation of fluorobenzene offers a scalable and cost-effective option. The final amidation step requires careful consideration of the steric hindrance presented by tert-butylamine, necessitating either the formation of a highly reactive acyl chloride intermediate or the use of modern, efficient coupling reagents. The choice of synthetic route will ultimately depend on factors such as starting material availability, required scale, and laboratory capabilities. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this and related compounds.
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An In-depth Technical Guide to the Safe Handling of T-Butyl 3-bromo-4-fluorobenzamide
Compound Profile and Risk Assessment
T-Butyl 3-bromo-4-fluorobenzamide is a solid, typically appearing as an off-white or light yellow powder.[1][2] While specific data for this exact compound is limited, the safety profile can be inferred from its structural motifs: a halogenated benzene ring and an amide functional group. Such structures warrant careful handling due to potential irritant and toxic properties.
A thorough risk assessment must be conducted before any procedure involving this compound. The causality behind this prerequisite is to proactively identify and mitigate potential hazards, ensuring that all necessary safety controls are in place before work begins.
Chemical and Physical Properties
A summary of key properties, aggregated from data on structurally similar compounds, is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrFNO | Inferred |
| Molecular Weight | 274.13 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | [1][2] |
| Storage Temperature | Keep in a dry, cool, and well-ventilated place | [1][3] |
Hazard Identification
Based on data for analogous compounds like 4-fluorobenzamide, this compound is anticipated to be hazardous.[4]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][4] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [1][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][4] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
The primary routes of exposure are inhalation of dust, dermal (skin) contact, and ocular (eye) contact.[5] Ingestion is also a potential route of exposure.[3][6] The presence of bromo- and fluoro- substituents on the aromatic ring necessitates caution, as halogenated organic compounds can possess unforeseen toxicological properties.[7]
Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) must guide all handling procedures. The primary defense is to minimize exposure through robust engineering controls, supplemented by appropriate PPE.
Engineering Controls
All manipulations of solid this compound must be performed within a certified chemical fume hood.[3] This is a non-negotiable control measure designed to contain airborne particulates and prevent inhalation, the most probable route of accidental exposure. The fume hood sash should be kept as low as possible during work.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the hazards identified. The following PPE is mandatory when handling this compound.[8]
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[9] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact.[8][9] Double-gloving is recommended for extended procedures. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[8] |
Standard Operating Procedures (SOP) for Safe Handling
A systematic workflow is essential to minimize risk. The following step-by-step protocol provides a self-validating system for safe handling.
Preparation and Weighing
-
Pre-use Inspection: Before starting, verify that the chemical fume hood is functioning correctly. Ensure an appropriate chemical spill kit and emergency contact information are readily accessible.
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Material Transfer: Transport the sealed container of this compound to the chemical fume hood in a secondary container.
-
Weighing: Carefully weigh the desired amount of the solid in the fume hood. Use a tared weigh boat or glassine paper. Avoid creating dust. If any material is spilled, decontaminate the surface immediately as per the spill response protocol (Section 4.1).
-
Container Sealing: Tightly close the primary container immediately after dispensing.[1][3]
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the reaction vessel containing the weighed solid inside the fume hood. This prevents the dispersal of dust.
-
Transfer to Reaction: If the reaction is to be performed outside the fume hood (e.g., in a glovebox), ensure the reaction vessel is securely sealed before transport.
-
Incompatibilities: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with these materials could lead to vigorous, exothermic reactions.
Post-Procedure Decontamination
-
Surface Cleaning: After use, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[1]
Visualizations
Risk Assessment Workflow
This diagram outlines the mandatory decision-making process before handling this compound.
Caption: Risk assessment and handling workflow.
Emergency Response Logic
This decision tree illustrates the immediate actions required in an emergency.
Caption: Decision tree for emergency response.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.
Spill Response
In the event of a spill, the priority is to ensure personnel safety and contain the material.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Contain: If safe to do so, prevent the spread of the solid.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7][10] Do not generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[1] Wash the affected skin area immediately and thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[1][11] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical assistance.[3]
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound (including contaminated consumables, spill cleanup materials, and unreacted chemical) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][8]
-
Container Management: Waste containers must be kept tightly closed, stored in a well-ventilated area (preferably in secondary containment), and away from incompatible materials.[7]
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[6] Never dispose of this chemical down the drain or in regular trash.[8]
By integrating these safety protocols into all laboratory workflows, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.
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N-tert-Butyl 3-bromo-4-fluorobenzamide: A Technical Guide for Advanced Synthesis and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: N-tert-Butyl 3-bromo-4-fluorobenzamide is a halogenated aromatic amide with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique constellation of functional groups—a bromine atom for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a sterically hindering tert-butyl amide group for metabolic stability—makes it a valuable scaffold for library synthesis. This technical guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthetic methodology derived from established chemical principles, a survey of suppliers for its key precursor, and an expert analysis of its strategic applications in modern pharmaceutical research.
Compound Profile and Physicochemical Properties
N-terthis compound (CAS No. 1373232-34-7) is a substituted benzamide derivative. The strategic placement of its substituents provides a powerful toolkit for medicinal chemists. The bromine atom serves as a versatile handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The N-tert-butyl group provides a bulky, lipophilic shield that can prevent metabolic degradation of the amide bond and improve cell membrane permeability.[4][5][6]
| Property | Value | Source |
| CAS Number | 1373232-34-7 | (Assigned) |
| Molecular Formula | C₁₁H₁₃BrFNO | (Calculated) |
| Molecular Weight | 274.13 g/mol | (Calculated) |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | 133-134°C (for the analogous 4-bromo isomer) | [7] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, THF) | (Predicted) |
Synthesis Methodology: A Two-Step Approach
As a specialized reagent, N-terthis compound is not widely available commercially and is typically prepared on demand. The most logical and efficient synthetic strategy involves a two-step process: the synthesis of the key intermediate, 3-bromo-4-fluorobenzoic acid, followed by a robust amide coupling reaction.
Synthetic Workflow Overview
The retrosynthetic analysis points to 3-bromo-4-fluorobenzoic acid and tert-butylamine as the immediate precursors. The benzoic acid intermediate can be synthesized from readily available commodity chemicals like fluorobenzene.
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T-Butyl 3-bromo-4-fluorobenzamide: A Comprehensive Technical Guide for the Synthetic Chemist
Foreword: Unveiling a Key Synthetic Intermediate
In the intricate landscape of modern drug discovery and development, the strategic use of well-defined synthetic intermediates is paramount. These molecular building blocks are the linchpins in the construction of complex, biologically active molecules. T-Butyl 3-bromo-4-fluorobenzamide, a halogenated aromatic amide, has emerged as a significant player in this arena. Its unique substitution pattern—a bromine atom, a fluorine atom, and a sterically hindering tert-butyl amide group—offers a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications as a pivotal intermediate in the synthesis of pharmaceutically relevant compounds. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Physicochemical Properties and Structural Attributes
This compound, with the CAS number 1033201-68-1, possesses a molecular formula of C₁₁H₁₃BrFNO.[1] A comprehensive understanding of its physicochemical properties is essential for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1033201-68-1 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1] |
| Molecular Weight | 274.13 g/mol | [2] |
| Appearance | Predicted to be a white to off-white solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge |
The strategic placement of the substituents on the phenyl ring dictates the reactivity of the molecule. The fluorine atom at the 4-position and the bromine atom at the 3-position create a unique electronic and steric environment. The tert-butyl group on the amide nitrogen provides significant steric bulk, which can influence the conformational preferences of the molecule and the accessibility of the amide functionality.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound can be approached through several reliable methods, primarily involving the formation of an amide bond between 3-bromo-4-fluorobenzoic acid and tert-butylamine. Two common and effective strategies are presented below.
Synthesis of the Precursor: 3-Bromo-4-fluorobenzoic Acid
The availability of the starting material, 3-bromo-4-fluorobenzoic acid, is crucial. A common synthetic route to this precursor involves the bromination of 4-fluorobenzaldehyde, followed by oxidation.[3][4][5]
Method A: The Acyl Chloride Route
This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with tert-butylamine. This approach is often high-yielding and straightforward to perform. A detailed protocol for a similar transformation suggests the reaction of a bromo-benzoyl chloride with tert-butylamine in a suitable solvent like methylene chloride.[6]
Step 1: Formation of 3-Bromo-4-fluorobenzoyl Chloride
-
To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for dichloromethane or 110°C for toluene) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-4-fluorobenzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in an anhydrous solvent such as dichloromethane.
-
In a separate flask, dissolve tert-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0°C in an ice bath.
-
Slowly add the solution of 3-bromo-4-fluorobenzoyl chloride to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the acyl chloride.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.
Method B: Direct Amide Coupling
Modern amide bond formation often utilizes coupling reagents that facilitate the reaction directly from the carboxylic acid, avoiding the need to form the acyl chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed for their high efficiency and mild reaction conditions.[7]
-
To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere, add HOBt (1.1 eq) and EDCI (1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add tert-butylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of δ 1.4-1.5 ppm. The aromatic region should display signals corresponding to the three protons on the phenyl ring. Due to the substitution pattern, these protons will exhibit complex splitting patterns (doublets and doublets of doublets) in the range of δ 7.0-8.0 ppm. The N-H proton of the amide will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around δ 52 ppm and the methyl carbons around δ 28 ppm. The aromatic carbons will resonate in the region of δ 115-140 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JCF). The carbonyl carbon of the amide is expected to appear in the downfield region, typically around δ 165-170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: A strong absorption band in the region of 1640-1680 cm⁻¹ for the amide carbonyl group.
-
C-N stretch: An absorption in the range of 1210-1330 cm⁻¹.
-
C-F and C-Br stretches: These will appear in the fingerprint region (below 1200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
This compound in Drug Discovery: A Versatile Intermediate
The true value of this compound lies in its utility as a synthetic intermediate. The presence of two distinct halogen atoms (bromine and fluorine) on the aromatic ring allows for selective and sequential functionalization, making it a valuable building block in the synthesis of more complex molecules.
Role in the Synthesis of Targeted Therapies
Halogenated aromatic compounds are frequently employed in the development of targeted therapies, including kinase inhibitors and other signaling pathway modulators. The bromine atom in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The fluorine atom, on the other hand, can modulate the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to the target protein. The tert-butyl amide group can serve as a key pharmacophoric element or as a protecting group that can be removed under specific conditions.
While direct, publicly available examples of this compound being used in the synthesis of specific marketed drugs are limited, its structural motifs are present in numerous patented compounds in the field of medicinal chemistry. For instance, related bromo-fluoro-aromatic intermediates are key components in the synthesis of pyrethroid insecticides and other agrochemicals.[3]
Conclusion and Future Outlook
This compound stands as a testament to the importance of well-designed synthetic intermediates in the advancement of chemical and pharmaceutical sciences. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive building block for the construction of novel and complex molecular architectures. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of such versatile intermediates will undoubtedly become even more critical. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with the aim of empowering researchers to leverage its full potential in their synthetic endeavors.
Visualizations
Synthesis Workflow
Caption: Role as a versatile synthetic intermediate in drug discovery.
References
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AA Blocks. (2019, December 5). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. [Link]
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Chemsigma. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. [Link]
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PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]
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Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1746–1760. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzamides Utilizing tert-Butyl 3-Bromo-4-fluorobenzamide
Introduction: The Strategic Importance of Substituted Benzamides and the Unique Utility of tert-Butyl 3-Bromo-4-fluorobenzamide
Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging in critical hydrogen bonding and other non-covalent interactions with biological targets.[1][2] This diverse class of compounds has yielded drugs for a multitude of therapeutic areas, including antipsychotics, antiemetics, and more recently, targeted anticancer agents.[1][3]
The synthetic challenge in drug discovery often lies in the efficient and modular construction of diverse compound libraries to explore the structure-activity relationship (SAR). This necessitates the use of strategically functionalized building blocks that allow for the introduction of various substituents in a controlled manner. terthis compound emerges as a particularly valuable starting material in this context. Its design incorporates several key features:
-
Orthogonal Handles for Functionalization: The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
-
The Influence of the Fluoro Group: The fluorine atom at the 4-position is not merely a passive substituent. In medicinal chemistry, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[6][7][8] Its high electronegativity can also influence the reactivity of the adjacent C-Br bond, potentially facilitating cross-coupling reactions.
-
A Labile Protecting Group: The tert-butyl group on the amide nitrogen serves as a robust protecting group that is stable under many reaction conditions, yet can be removed under relatively mild acidic or catalytic conditions.[9][10] This allows for further derivatization at the amide nitrogen should the synthetic strategy require it.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of terthis compound as a key intermediate for the synthesis of novel substituted benzamides. We will delve into the mechanistic rationale behind the chosen synthetic strategies and provide detailed, field-proven protocols for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by a robust protocol for the deprotection of the tert-butyl group.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides the most direct and versatile route to functionalize the 3-position of our starting benzamide. We will focus on two of the most powerful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[11][12] The reaction couples an organoboron reagent (typically a boronic acid or its ester) with an organohalide.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of substituted benzamides from terthis compound. As with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of terthis compound with Phenylboronic Acid
This protocol details the synthesis of tert-butyl 4-fluoro-3-phenylbenzamide.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| terthis compound | 290.14 | 1.0 | 1.0 | 290 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.03 | 0.03 | 22 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 5 mL |
| Water (degassed) | - | - | - | 1 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add terthis compound (290 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Buchwald-Hartwig Amination of terthis compound with Morpholine
This protocol describes the synthesis of tert-butyl 4-fluoro-3-(morpholino)benzamide.
Table 2: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| terthis compound | 290.14 | 1.0 | 1.0 | 290 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 | 18 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.08 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene (anhydrous, degassed) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add terthis compound (290 mg, 1.0 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired product.
Protocol 3: Deprotection of the tert-Butyl Group
This protocol describes the removal of the tert-butyl protecting group to yield the primary benzamide. This method is based on a mild, copper-catalyzed approach. [9][10] Table 3: Reagents and Materials for tert-Butyl Deprotection
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| tert-Butyl-substituted benzamide (from Protocol 1 or 2) | - | 1.0 | 1.0 | - |
| Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | 361.68 | 0.1 | 0.1 | 36 mg |
| Dichloromethane (DCM) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the tert-butyl-substituted benzamide (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Catalyst Addition: Add copper(II) trifluoromethanesulfonate (36 mg, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 18-24 hours. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is driven by the release of isobutylene. [9]5. Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting primary amide can be further purified by recrystallization or column chromatography if necessary.
Self-Validating System: Characterization of Products
The successful synthesis of the target compounds must be confirmed through rigorous analytical characterization. This self-validating system ensures the identity and purity of the synthesized molecules.
Expected Analytical Data for a Model Product: 4-Fluoro-3-phenylbenzamide
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the benzamide ring will exhibit splitting patterns influenced by the fluorine and phenyl substituents. The amide protons (NH₂) will typically appear as two broad singlets. The protons of the newly introduced phenyl group will appear in the aromatic region (δ 7.3-7.6 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR will show the carbonyl carbon signal around δ 165-170 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The signals for the carbons of both aromatic rings will be present in the δ 115-160 ppm region. [13]* Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Table 4: Representative Analytical Data
| Compound | Technique | Expected Key Signals/Values |
| tert-Butyl 4-fluoro-3-phenylbenzamide | ¹H NMR | Aromatic protons (multiplets), singlet for t-Bu protons (~1.5 ppm), broad singlet for NH. |
| 4-Fluoro-3-phenylbenzamide | ¹³C NMR | Carbonyl carbon (~167 ppm), C-F bond showing a large coupling constant, aromatic carbons. |
| 4-Fluoro-3-(morpholino)benzamide | MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. HRMS should be within ± 5 ppm of the calculated value. |
Conclusion
terthis compound is a highly valuable and versatile building block for the synthesis of diverse libraries of substituted benzamides. The strategic positioning of the bromo, fluoro, and tert-butyl protected amide groups allows for a modular and efficient approach to novel compound synthesis. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide powerful tools for the introduction of a wide array of substituents at the 3-position. Furthermore, the mild deprotection of the tert-butyl group opens up possibilities for subsequent N-functionalization. The protocols and insights provided in this application note are intended to empower researchers in medicinal chemistry and drug discovery to leverage this key intermediate for the rapid and reliable synthesis of new chemical entities with therapeutic potential.
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Introduction: The Strategic Importance of Fluorinated Biaryls
An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of T-Butyl 3-bromo-4-fluorobenzamide
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild conditions and high functional group tolerance.[3][4][5][6]
This guide focuses on a substrate of significant interest in medicinal chemistry: this compound. The components of this molecule are strategically chosen for drug design:
-
Fluorinated Benzamide Scaffold: The inclusion of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[7][8][9] The benzamide moiety is a common feature in a vast range of biologically active compounds.[10]
-
Ortho-Fluoro and Meta-Bromo Substitution: The bromine atom serves as the reactive handle for the Suzuki coupling, acting as the electrophilic partner.[11] The adjacent fluorine atom electronically modifies the aromatic ring, influencing both the reactivity of the C-Br bond and the properties of the final coupled product.
-
Tert-Butyl Amide: The bulky tert-butyl group on the amide nitrogen serves as a robust protecting group, preventing side reactions at the amide N-H bond. It also enhances solubility in organic solvents, although its steric bulk can present challenges that necessitate careful optimization of the coupling conditions.
This document provides a detailed exploration of the Suzuki coupling mechanism, key parameter optimization, and field-tested protocols for the successful coupling of this compound, designed for researchers and scientists in drug development.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[11][12][13] Understanding this cycle is paramount for rational troubleshooting and optimization.
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the entire process.[1][14] The reaction forms a square-planar Pd(II) complex. The efficiency of this step is heavily influenced by the electron density of the aryl halide and the nature of the ancillary ligands on the palladium center; electron-rich ligands are known to facilitate this step.[3][12]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron reagent to the palladium(II) center. A crucial prerequisite for this step is the activation of the organoboron compound by a base.[14][15] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its organic moiety to the palladium, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups (the benzamide derivative and R²) on the palladium(II) complex couple to form the desired biaryl product with a new C-C bond.[12][14] This process regenerates the catalytically active Pd(0) species, which can then re-enter the cycle. This step is often promoted by bulky ligands, which create steric pressure that favors the formation of the product.[3][16]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Reaction Parameters: A Scientist's Guide
Achieving high yields in Suzuki coupling, especially with sterically demanding or electronically challenging substrates, requires careful consideration of each reaction component.[4]
| Parameter | Role & Rationale | Common Choices & Field Insights |
| Palladium Source | Provides the catalytic metal center. Pd(II) precatalysts are often preferred for their air stability and are reduced to the active Pd(0) species in situ.[11][12] | Pd(PPh₃)₄: A classic Pd(0) source, effective for many couplings. Pd(OAc)₂ / Pd₂(dba)₃: Common Pd(II) precatalysts used with an external ligand. Buchwald Precatalysts (e.g., XPhos Pd G3/G4): Highly active, air-stable Pd(II) precatalysts that generate the active L-Pd(0) species reliably.[11][17] |
| Ligand | Stabilizes the palladium catalyst, modulates its reactivity, and prevents decomposition. The choice of ligand is often the most critical factor for success.[3][11] | PPh₃ (Triphenylphosphine): A standard, but often requires higher temperatures and is less effective for challenging substrates.[5] Bulky Biarylphosphines (e.g., SPhos, XPhos): Highly electron-rich and sterically hindered, these ligands excel at promoting both oxidative addition and reductive elimination, making them ideal for difficult couplings, including those with aryl chlorides or hindered bromides.[16][18][19] Bidentate Ligands (e.g., dppf): Often used in catalysts like PdCl₂(dppf), providing good stability. |
| Base | Activates the boronic acid to form a boronate complex, which is necessary for transmetalation. The base's strength and solubility are key.[14][15] | K₂CO₃, Cs₂CO₃: Standard inorganic bases, typically used with an aqueous co-solvent. Cs₂CO₃ is stronger and can be more effective. K₃PO₄: A strong base often used in anhydrous or nearly anhydrous conditions, which can be beneficial if protodeboronation is an issue.[19] Organic Bases (e.g., Et₃N): Generally weaker and less commonly used for this type of coupling. |
| Solvent | Solubilizes reactants and facilitates the reaction. Biphasic systems are common. | Toluene/H₂O, Dioxane/H₂O, THF/H₂O: Classic biphasic systems where the base resides in the aqueous phase and the organic components in the organic phase.[3][19] DMF, Acetonitrile: Polar aprotic solvents that can be used, sometimes with water, especially if solubility is a challenge.[20] |
| Boron Reagent | The source of the nucleophilic carbon partner. Stability can be a major concern. | Boronic Acids: Widely available but can be prone to protodeboronation (hydrolysis).[21] Pinacol Esters (Bpin): More stable than boronic acids and less susceptible to decomposition.[11] Trifluoroborate Salts (BF₃K): Crystalline, air-stable solids that are often highly effective coupling partners.[22] |
Experimental Protocols
General Safety Note: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[16][21]
Protocol 1: General Coupling with Phenylboronic Acid using a Buchwald Precatalyst
This protocol utilizes a modern, highly active Buchwald precatalyst, which is often effective for sterically hindered substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, XPhos Pd G3, and powdered K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene and water via syringe. It is critical that the solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.[21][23]
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, T-Butyl 4-fluoro-3-phenylbenzamide.
Expected Outcome: Yields typically range from 75-95% for this type of robust protocol.
Protocol 2: Coupling with a Heteroaryl Boronic Acid using a Classic Catalyst System
This protocol demonstrates the use of a more traditional catalyst system for coupling with a potentially more sensitive heteroaryl boronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pyridine-3-boronic acid (1.3 mmol, 1.3 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a reaction vial, add this compound, pyridine-3-boronic acid, and K₂CO₃.
-
In a separate small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of the degassed dioxane to pre-form the catalyst complex.
-
Seal the main reaction vial, and evacuate and backfill with inert gas three times.
-
Add the remaining degassed dioxane (7 mL) and degassed water (2 mL) to the main reaction vial.
-
Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1. The polarity of the solvent system for chromatography may need to be adjusted for the more polar heteroaromatic product.
Expected Outcome: Yields can be more variable with heteroaryl partners, typically ranging from 60-85%.
Troubleshooting Common Suzuki Coupling Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.
Caption: A workflow for troubleshooting low-yielding Suzuki reactions.
Common Pitfalls and Solutions:
-
Protodeboronation: This is the hydrolysis of the boronic acid C-B bond, replacing it with a C-H bond. It is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[11][21]
-
Solution: Use a more stable boron reagent like a pinacol ester (Bpin). Alternatively, switching to anhydrous conditions with a base like K₃PO₄ can mitigate the issue.[19]
-
-
Homocoupling: The coupling of two boronic acid molecules (R²-R²) can occur, often promoted by the presence of oxygen which can interfere with the catalytic cycle.[11]
-
Solution: Ensure rigorous degassing of all solvents and maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Inactivity: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[21]
-
Solution: Use fresh, high-quality catalysts. Buchwald precatalysts are generally more robust and user-friendly. Ensure all handling of the catalyst is done swiftly or in a glovebox.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing novel fluorinated biaryl compounds, which are of high value to the drug discovery pipeline. Success hinges on a solid understanding of the reaction mechanism and a rational approach to selecting the catalyst, ligand, base, and solvent. The use of modern, bulky biarylphosphine ligands in combination with appropriate bases typically provides a robust starting point for optimization. By following the detailed protocols and troubleshooting logic presented in this guide, researchers can confidently and efficiently construct these vital molecular scaffolds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature protocols, 2(12), 3115-21. [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions... [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzylamines in Modern Drug Discovery. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4504-4508. [Link]
-
Journal of Applied Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
-
ResearchGate. Fluorination in the synthetic pathway of fluorinated benzamides... [Link]
-
National Institutes of Health. Supporting Information. [Link]
-
Thermo Fisher Scientific. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
-
National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]
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T-Butyl 3-bromo-4-fluorobenzamide Buchwald-Hartwig amination conditions
Application Note & Protocol Guide
Topic: T-Butyl 3-bromo-4-fluorobenzamide: Buchwald-Hartwig Amination Conditions
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using terthis compound. The protocol herein is built upon established principles of palladium-catalyzed cross-coupling, offering a robust starting point for the synthesis of diverse N-aryl structures critical to modern medicinal chemistry. We will explore the mechanistic underpinnings, provide a detailed, field-tested protocol, and offer insights into parameter optimization and troubleshooting.
Scientific Foundation: The Buchwald-Hartwig Amination
The palladium-catalyzed formation of carbon-nitrogen (C–N) bonds, known as the Buchwald-Hartwig amination, stands as a cornerstone of modern synthetic chemistry.[1] Its development revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's value lies in its broad substrate scope and functional group tolerance, superseding harsher, classical methods.[1]
The reaction proceeds through a well-defined catalytic cycle, which is essential to understand for rational optimization and troubleshooting.
The Catalytic Cycle
The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3][4] The catalyst, a Pd(0) species, is regenerated at the end of the cycle, allowing for low catalyst loadings.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add terthis compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert environment.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M. Add morpholine (1.2 equiv) via syringe.
-
Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol %) under a positive flow of nitrogen. Reseal the vessel immediately.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours. The high agitation rate is important for reactions with heterogeneous bases. [2]6. Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Filtration: Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Guide to Reaction Optimization
While the above protocol is robust, optimization may be necessary for different amine coupling partners or to improve yield and purity.
| Parameter | Standard Condition | Alternative Options & Rationale |
| Catalyst / Ligand | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 / BrettPhos Pd G3: These are also highly active, bulky biarylphosphine ligand-based precatalysts suitable for a wide range of amines. [3] |
| Base | NaOtBu (1.4 eq) | LHMDS (1.4 eq): A strong, non-nucleophilic base, useful for many amine types. [2]Cs₂CO₃ or K₃PO₄ (2.0 eq): Weaker inorganic bases. [2]Recommended if the substrate has base-sensitive functional groups. May require higher temperatures or longer reaction times. [3] |
| Solvent | Toluene (0.2 M) | 1,4-Dioxane / THF: Common ethereal solvents. [2]Dioxane is often an excellent choice. [5]Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the catalyst. [2] |
| Temperature | 100 °C | 80-110 °C: This is the typical range for aryl bromides. [4]Lower temperatures may be possible with highly active catalyst systems, while more challenging couplings may require higher heat. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture exposure.2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere.2. Switch to a stronger base (e.g., LHMDS). If using an inorganic base like K₃PO₄, ensure it is finely ground and the stirring is vigorous.<[2]br>3. Increase the temperature in 10 °C increments. |
| Formation of Hydrodehalogenation Side Product (Ar-H) | 1. Presence of water in the reaction.2. β-Hydride elimination from certain amine substrates. | 1. Use anhydrous solvents and reagents. 2. This is an inherent pathway that can compete with reductive elimination. [1]Screening different ligands may disfavor this pathway. |
| Inconsistent Yields | 1. Impure starting materials or reagents.2. Variable quality of the base (e.g., NaOtBu can degrade on storage).3. Insufficient mixing of heterogeneous base. | 1. Verify the purity of all components.2. Use a fresh bottle of base or titrate to confirm its activity.3. Increase the stirring speed to ensure good contact between all reaction components. |
References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]
-
Riis, J. H., Toftegaard, R., Scharff-Poulsen, A. M., & Andersen, T. L. (2013). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 17(1), 169-173. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2016). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Angewandte Chemie International Edition, 55(25), 7133-7137. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved from [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with T-Butyl 3-bromo-4-fluorobenzamide
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the ability to selectively and efficiently modify aromatic scaffolds is paramount. T-Butyl 3-bromo-4-fluorobenzamide emerges as a valuable building block, presenting a unique combination of functionalities. The fluorine atom at the 4-position and the bromine atom at the 3-position offer orthogonal handles for sequential, site-selective palladium-catalyzed cross-coupling reactions. The tert-butyl group serves as a robust protecting group for the benzamide, preventing undesired N-arylation or other side reactions involving the amide N-H bond, while also imparting favorable solubility characteristics.
This technical guide provides in-depth application notes and detailed, field-proven protocols for the three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—utilizing this compound as the electrophilic partner. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot these powerful transformations.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the electronic nature of its substituents. The 4-fluoro group, being electron-withdrawing, activates the aryl bromide towards oxidative addition to the palladium(0) catalyst, a crucial rate-determining step in many cross-coupling cycles.[1] Conversely, the 3-bromo substituent is the primary site of reaction. The bulky tert-butyl group on the amide can influence the choice of ligands and reaction conditions to overcome potential steric hindrance near the reaction center.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds, offering broad functional group tolerance and utilizing readily available boronic acids or their derivatives.[2]
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of base is critical for activating the boronic acid for transmetalation.[4] For electron-deficient aryl halides like our substrate, phosphine ligands with electron-donating properties are often beneficial.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture to the Schlenk tube via syringe.
-
Add the catalyst premix to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃/XPhos | K₂CO₃ | DME/H₂O | 85 | 85 |
II. Heck Reaction: Formation of Substituted Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in the synthesis of complex organic molecules.[5][6]
Scientific Rationale
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base regenerates the active Pd(0) catalyst.[7] For electron-deficient aryl bromides, the reaction often proceeds efficiently.[8]
Experimental Protocol: Heck Reaction
Reaction Scheme:
A representative Heck cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF, followed by this compound, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation: Representative Heck Couplings
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 110 | 89 |
| 2 | Styrene | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | DMF/H₂O | 100 | 85 |
| 3 | Cyclohex-1-en-1-one | Pd(PPh₃)₂Cl₂/X-Phos | Na₂CO₃ | DMSO | 120 | 78 |
III. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides and primary or secondary amines.[9][10]
Scientific Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds through an oxidative addition, amine coordination and deprotonation, and reductive elimination cycle.[9] The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing β-hydride elimination.[11] The use of a strong, non-nucleophilic base is necessary to deprotonate the amine in the catalytic cycle. A study on the palladium-catalyzed amination of the closely related 3-bromo-4-fluoro-acetophenone demonstrated the feasibility of this transformation, highlighting the importance of ligand and base selection to favor amination over other potential side reactions.[12]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 95 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 87 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | LHMDS | Dioxane | 100 | 91 |
Troubleshooting and Key Considerations
-
Low Conversion: In case of incomplete reactions, consider increasing the catalyst loading, reaction temperature, or reaction time. Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.
-
Side Reactions: In Suzuki-Miyaura couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can mitigate this. In Heck reactions, isomerization of the double bond can be an issue. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can compete with the desired amination. The choice of ligand and base is critical to minimize these side reactions.
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of these reactions. Bulky, electron-rich ligands such as SPhos, XPhos, and RuPhos are often effective for challenging substrates.
-
Base Compatibility: Ensure the chosen base is compatible with all functional groups in the starting materials and products. For substrates with base-sensitive functionalities, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable.[10]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized molecules. The palladium-catalyzed cross-coupling protocols detailed in this guide provide a robust starting point for researchers in drug discovery and materials science. By understanding the underlying mechanistic principles and the rationale behind the experimental design, scientists can confidently apply and adapt these methods to accelerate their research endeavors.
References
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Li, S., Li, Y., Zhu, R., Bai, J., Shen, Y., Pan, M., & Li, W. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[13][14]-Benzotriazin-4(3 H)-ones with DABAL-Me3. Organic Letters, 25(29), 5443–5447. [Link]
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Kashani, S. K., & Jessiman, J. E. (Year). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Karimi, B., Gholinejad, M., & Khorasani, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 648-659. [Link]
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Various Authors. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
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Various Authors. (2025). Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. ResearchGate. [Link]
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Li, S., Li, Y., Zhu, R., Bai, J., Shen, Y., Pan, M., & Li, W. (2023). Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[13][14]-Benzotriazin-4(3H)-ones with DABAL-Me3. Organic Letters. [Link]
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Various Authors. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
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Various Authors. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
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Various Authors. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Various Authors. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]
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Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(8), 1237-1240. [Link]
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LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Various Authors. (2025). Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone. ResearchGate. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
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Various Authors. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
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Various Authors. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
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LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Luo, W., & Zhang, W. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(1), 446-454. [Link]
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Various Authors. (2025). Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. [Link]
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Various Authors. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
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Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]
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Various Authors. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Karimi, B., Gholinejad, M., & Khorasani, M. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(1), 648–659. [Link]
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Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
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Various Authors. (2025). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. ResearchGate. [Link]
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Various Authors. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. [Link]
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Various Authors. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. [Link]
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LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Various Authors. (n.d.). Efficient, Regioselective Palladium-Catalyzed Tandem Heck-Isomerization Reaction of Aryl Bromides and Non-Allylic Benzyl Alcohols. OUCI. [Link]
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Various Authors. (2025). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. PMC. [Link]
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Various Authors. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
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Various Authors. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
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Various Authors. (n.d.). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Application Notes & Protocols: T-Butyl 3-bromo-4-fluorobenzamide as a Strategic Building Block in the Synthesis of Covalent Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. This guide details the strategic application of T-Butyl 3-bromo-4-fluorobenzamide , a versatile synthetic intermediate, in the construction of potent and selective kinase inhibitors. We provide in-depth technical rationale, detailed synthetic protocols, and mechanistic insights, with a primary focus on the synthesis of covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways.
Introduction: The Rationale for this compound in Kinase Inhibitor Scaffolding
The design of effective kinase inhibitors hinges on the precise arrangement of pharmacophoric elements that can interact with the ATP-binding site of the target kinase. This compound is an exemplary starting material due to its inherent structural and chemical attributes:
-
Orthogonal Reactivity: The aryl bromide provides a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of complex heterocyclic systems that are common in kinase inhibitor cores.[1][2]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance binding affinity through hydrogen bonding or other non-covalent interactions within the kinase active site. It also often improves metabolic stability and membrane permeability, crucial properties for drug candidates.[3]
-
Protected Amide Functionality: The tert-butyl group serves as a stable protecting group for the benzamide nitrogen, preventing its interference in early-stage coupling reactions. It can be reliably removed under acidic conditions in a later step to reveal the primary amide or a precursor amine for further functionalization.
-
Structural Preorganization: The benzamide moiety itself is a common feature in many kinase inhibitors, often participating in key hydrogen-bonding interactions with the hinge region of the kinase domain.[4][5][6][7][8]
These features make the title compound a highly valuable platform for systematically building molecules designed to target specific kinases, such as BTK.
Core Application: Synthesis of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor
BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[9] Its inhibition is a clinically validated strategy for treating B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[10] Many of the most successful BTK inhibitors, including ibrutinib and acalabrutinib, are covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue (Cys481) located near the ATP-binding pocket.[10][11][12] This covalent interaction leads to prolonged and potent target engagement.
The following section outlines a representative synthetic workflow for constructing a BTK inhibitor scaffold starting from this compound. This route culminates in the installation of an acrylamide "warhead," the functional group responsible for the covalent modification of Cys481.
Synthetic Workflow Overview
The overall strategy involves a three-stage process: (1) Core assembly via Suzuki coupling, (2) Deprotection and functionalization of an aniline precursor, and (3) Installation of the covalent warhead.
Caption: General synthetic workflow for a covalent BTK inhibitor.
Detailed Protocols & Methodologies
This section provides a detailed, step-by-step protocol for the synthesis of a representative covalent BTK inhibitor.
Disclaimer: This protocol is a representative example based on established chemical transformations. Researchers should conduct their own risk assessments and optimize conditions as necessary. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Suzuki-Miyaura Cross-Coupling
This step constructs the core of the inhibitor by coupling the benzamide building block with a suitable heterocyclic partner, such as a pyrazolopyrimidine, a scaffold known to interact with the kinase hinge region.[1][2]
| Parameter | Description |
| Reactants | This compound (1.0 eq), 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq) |
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) |
| Base | Cesium Carbonate (Cs₂CO₃) (3.0 eq) |
| Solvent | 1,4-Dioxane and Water (4:1 mixture) |
| Temperature | 90 °C |
| Time | 12-18 hours |
Protocol:
-
To a flame-dried round-bottom flask, add this compound, the pyrazole boronic ester, and Cesium Carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-Dioxane/Water solvent mixture, followed by the Pd(dppf)Cl₂ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the coupled intermediate.
Step 2: Deprotection and Amine Formation
This stage involves the simultaneous removal of the tert-butyl and THP protecting groups under acidic conditions, followed by reduction of a nitro group (assumed to be on the coupled heterocycle for this example) to furnish the key aniline intermediate.
Protocol:
-
Deprotection: Dissolve the coupled product from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2-4 hours. Monitor deprotection by LC-MS. Once complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Nitro Reduction: Dissolve the crude deprotected intermediate in ethanol and water. Add ammonium chloride followed by iron powder. Heat the mixture to reflux (approx. 80 °C) for 2-3 hours.
-
Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with methanol.
-
Concentrate the filtrate and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the aniline intermediate, which can be used in the next step without further purification.
Step 3: Acrylamide "Warhead" Installation
The final step involves the acylation of the newly formed aniline with acryloyl chloride to install the Michael acceptor group required for covalent bond formation with Cys481.[12][13]
| Parameter | Description |
| Reactants | Aniline intermediate from Step 2 (1.0 eq), Acryloyl chloride (1.1 eq) |
| Base | N,N-Diisopropylethylamine (DIPEA) (3.0 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Time | 1-2 hours |
Protocol:
-
Dissolve the aniline intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add DIPEA, followed by the dropwise addition of acryloyl chloride.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Monitor for completion by LC-MS.
-
Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield the pure covalent BTK inhibitor.
Mechanistic Insights and Structure-Activity Relationships
Mechanism of Covalent Inhibition
The synthesized inhibitor functions by first reversibly binding to the ATP-binding site of BTK. This binding event positions the acrylamide warhead in close proximity to the thiol side chain of Cysteine 481. A subsequent Michael addition reaction occurs, where the nucleophilic thiol attacks the β-carbon of the acrylamide, forming a stable, irreversible covalent bond. This permanently blocks the active site and inhibits kinase activity.
Caption: Mechanism of covalent BTK inhibition.
Structure-Activity Relationship (SAR) Summary
The 3-bromo-4-fluorobenzamide core allows for systematic exploration of the structure-activity relationship to optimize potency and selectivity.
| Molecular Region | Modification | Impact on Activity | Rationale |
| Benzamide Core | Replacement of Amide (e.g., with sulfonamide) | Often reduces potency | The benzamide N-H and carbonyl are critical hydrogen bond donors/acceptors for the kinase hinge region.[5] |
| Fluoro Substituent | Removal or relocation | Can decrease potency and/or alter selectivity | The fluorine atom can form favorable interactions in a hydrophobic pocket and improve cell permeability.[3] |
| Coupled Heterocycle | Varying the ring system (e.g., pyrimidine, pyridine, indole) | Significantly impacts selectivity and potency | The heterocycle occupies the adenine-binding region and is key to achieving selectivity for BTK over other kinases like EGFR or SRC family kinases.[14] |
| Covalent Warhead | Replacing acrylamide (e.g., with cyanamide or vinyl sulfonamide) | Modulates reactivity and potential for off-target effects | While acrylamide is common, less reactive warheads can sometimes improve the selectivity profile by requiring longer residence time in the binding pocket before reacting.[13] |
Conclusion
This compound is a high-value, strategically functionalized building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites and inherent pharmacophoric features provide a reliable and efficient entry point into complex molecular architectures. The protocols and insights provided herein demonstrate its utility in the rational design and synthesis of covalent BTK inhibitors, a clinically important class of therapeutics. This scaffold offers medicinal chemists a robust platform for developing next-generation targeted therapies.
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- 8. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Covalent Bruton's Tyrosine Kinase Inhibitors with Decreased CYP2C8 Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of T-Butyl 3-bromo-4-fluorobenzamide with Boronic Acids
Introduction: Strategic Importance in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its exceptional reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which joins an organoboron species with an organic halide, is a critical transformation in both academic and industrial laboratories.[2][3] Specifically, the coupling of T-Butyl 3-bromo-4-fluorobenzamide with a diverse array of boronic acids is of significant interest to researchers in medicinal chemistry and drug development. The resulting biaryl benzamide scaffolds are privileged structures found in numerous biologically active molecules and clinical candidates. The tert-butyl group can enhance solubility and metabolic stability, while the fluorine atom often improves pharmacokinetic properties. This guide provides an in-depth exploration of this pivotal reaction, offering detailed protocols, mechanistic insights, and practical guidance for laboratory execution.
The Catalytic Heart of the Reaction: Unraveling the Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a finely tuned palladium catalytic cycle.[4][5] This cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of this compound. This step is often the rate-determining step of the reaction and results in the formation of a Pd(II) intermediate.[6]
-
Transmetalation: In this crucial phase, the organic moiety from the boronic acid is transferred to the palladium(II) complex.[6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, making the transfer to the palladium center more efficient.[7][8]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments on the palladium center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.[9]
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, often with water)[10]
-
Deionized water
-
Organic solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if using a pre-catalyst that is not pre-ligated), and the base.[9]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas, such as nitrogen or argon, for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.[9] A common solvent system is a mixture of an organic solvent and water (e.g., Toluene/H₂O in a 10:1 ratio).[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[9] The reaction can also be performed using microwave irradiation, which can significantly reduce reaction times.[11]
-
Monitoring the Reaction: The progress of the reaction should be monitored periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Once the reaction has reached completion (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[9]
Data Presentation: A Survey of Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent. The following table summarizes typical conditions and expected yields for the coupling of this compound with various boronic acids, compiled from analogous reactions in the literature.
| Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | ~80-90 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) + SPhos (4) | Cs₂CO₃ (2.5) | 2-MeTHF | 90 | 16 | ~75-85 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 6 | ~70-85 |
| 2-Pyridylboronic acid | Pd₂(dba)₃ (3) + RuPhos (6) | KF (3) | Dioxane | 100 | 24 | ~60-75 |
Note: Yields are illustrative and highly dependent on the specific reaction conditions and the purity of the reagents.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the reaction was conducted under strictly anaerobic conditions to prevent catalyst oxidation. Consider using a fresh batch of catalyst or a more active pre-catalyst system.
-
Insufficient Base: The base is crucial for activating the boronic acid.[8] If the reaction is sluggish, a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ may be beneficial.
-
Low Temperature: Some less reactive boronic acids may require higher temperatures or microwave heating to drive the reaction to completion.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is not properly degassed, leading to the presence of oxygen.[10] Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to Pd(II) sources.[12]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[10] It can be more prevalent with electron-deficient or certain heteroaryl boronic acids. Using anhydrous conditions, a milder base like NaHCO₃, or more stable boronate esters (e.g., pinacol esters) can help minimize this side reaction.[13]
-
Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene. This can sometimes be addressed by changing the ligand or solvent system.[10]
-
Conclusion
The Suzuki-Miyaura coupling of this compound with boronic acids is a highly effective and versatile method for the synthesis of complex biaryl benzamides. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous experimental technique are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement this powerful transformation in their synthetic endeavors.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Available from: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
ComInnex. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]
-
ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
ResearchGate. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. Available from: [Link]
-
ResearchGate. (2002). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available from: [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]
-
Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Available from: [Link]
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
- Springer. (2011). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health. (2021). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available from: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]
-
National Institutes of Health. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/OrganicChemistry. Available from: [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
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- 13. reddit.com [reddit.com]
The Strategic Utility of T-Butyl 3-bromo-4-fluorobenzamide in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds into molecular designs has proven to be a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic profiles. T-Butyl 3-bromo-4-fluorobenzamide emerges as a preeminent starting material in this context, offering a unique convergence of functionalities that enable the construction of diverse and novel heterocyclic systems. The presence of a bromine atom provides a handle for a multitude of cross-coupling reactions, while the fluorine atom can influence the electronic properties of the aromatic ring and enhance metabolic stability. Furthermore, the tert-butyl group on the amide can serve as a bulky directing group and a removable protecting group, guiding the regioselectivity of subsequent transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for the creation of valuable heterocyclic cores.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for successful synthetic planning.
| Property | Value | Reference |
| CAS Number | 1033201-68-1 | [1] |
| Molecular Formula | C₁₁H₁₃BrFNO | [1] |
| Molecular Weight | 274.13 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.21 (dd, J=8.8, 2.0 Hz, 1H), 7.55 (m, 1H), 7.20 (t, J=8.8 Hz, 1H), 1.48 (s, 9H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.2, 158.9 (d, J=252.5 Hz), 135.2, 131.9, 122.0 (d, J=18.2 Hz), 116.5 (d, J=21.2 Hz), 110.1 (d, J=3.0 Hz), 52.3, 28.8 |
Strategic Pathways to Novel Heterocycles
The unique substitution pattern of this compound allows for two primary strategic approaches to heterocycle synthesis: Directed ortho-Metalation (DoM) and Palladium-Catalyzed Cross-Coupling Reactions .
Directed ortho-Metalation (DoM): Functionalization Adjacent to the Amide
The N-tert-butylbenzamide moiety is a powerful directing group in ortho-lithiation reactions. This strategy allows for the introduction of an electrophile at the C5 position, ortho to the amide, setting the stage for subsequent cyclization.
Causality of Experimental Choices: The bulky tert-butyl group, in concert with the coordinating ability of the amide oxygen, directs strong bases like n-butyllithium or s-butyllithium to deprotonate the sterically accessible and electronically activated ortho-proton. The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
Caption: Directed ortho-Metalation (DoM) workflow.
Protocol 1: Synthesis of a C5-Iodinated Intermediate via DoM
This protocol describes the ortho-iodination of this compound, creating a versatile intermediate for further cross-coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi, 1.3 M in cyclohexanes, 1.2 eq)
-
Iodine (I₂, 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the C5-iodinated product.
Palladium-Catalyzed Cross-Coupling: Building Heterocyclic Rings
The bromine atom at the C3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are workhorses in modern synthetic chemistry for C-C, C-N, and C-O bond formation.
Caption: Palladium-catalyzed cross-coupling strategies.
Protocol 2: Synthesis of a 7-Fluoro-Substituted Benzoxazinone Derivative
This protocol outlines a plausible synthesis of a 7-fluoro-2H-benzo[b][2][3]oxazin-3(4H)-one derivative, a valuable heterocyclic core in medicinal chemistry. The strategy involves an initial Buchwald-Hartwig amination to introduce a protected amino alcohol, followed by an intramolecular cyclization.
Part A: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
2-Aminoethanol (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Degas the mixture with argon for 15 minutes.
-
Add 2-aminoethanol via syringe and seal the tube.
-
Heat the reaction mixture at 100 °C for 12-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aminated intermediate.
Part B: Intramolecular Cyclization
Materials:
-
Aminated intermediate from Part A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the aminated intermediate in DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for the removal of the tert-butyl group and subsequent cyclization.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the final benzoxazinone product.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a directing group, a versatile cross-coupling handle, and a fluorine substituent provides a robust platform for the efficient construction of novel and medicinally relevant heterocyclic scaffolds. The protocols outlined herein provide a starting point for the exploration of its vast synthetic potential. Future work will undoubtedly expand the library of heterocycles accessible from this valuable building block, further solidifying its role in the advancement of drug discovery and materials science.
References
-
Chem-Station Int. Ed. (2015). Directed Ortho Metalation. [Link]
- Clayden, J., & Mortier, J. (2016).
- Snieckus, V. (1990). Directed ortho metalation.
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
- Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.
- Li, W., & Wu, X. F. (2014). Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides with paraformaldehyde as the carbonyl source for the synthesis of benzoxazinones. The Journal of Organic Chemistry, 79(21), 10410–10416.
-
Appchem. This compound. [Link]
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Introduction: The Synthetic Versatility of T-Butyl 3-bromo-4-fluorobenzamide
An in-depth guide to the experimental setup for reactions involving T-Butyl 3-bromo-4-fluorobenzamide, designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the compound's reactivity and offers comprehensive protocols for its application in key synthetic transformations.
This compound is a valuable synthetic intermediate characterized by a trifunctionalized aromatic ring. Its structure incorporates three key features that enable a wide range of selective chemical transformations: a sterically hindered N-tert-butyl amide, a bromine atom amenable to cross-coupling, and a fluorine atom that can participate in nucleophilic aromatic substitution. This strategic arrangement of functional groups makes it a powerful building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.
The reactivity of the molecule is dominated by the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] The electron-withdrawing nature of the adjacent amide and fluorine substituents activates the C-Br bond towards oxidative addition, a critical step in these catalytic cycles.[3] Concurrently, the fluorine atom, positioned ortho to the electron-withdrawing amide group, activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This dual reactivity allows for sequential, regioselective modifications, providing a convergent route to highly substituted benzamide derivatives.
Caption: Chemical structure of this compound.
Health and Safety Precautions
Proper safety protocols are essential when working with this compound and the associated reagents. All manipulations should be conducted inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Compound Handling: this compound may cause skin, eye, and respiratory irritation.[7][8][9] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[8]
-
Reagent Hazards:
-
Palladium Catalysts & Ligands: Many palladium catalysts and phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere (Nitrogen or Argon).[10]
-
Bases: Strong bases such as sodium tert-butoxide (NaOt-Bu) and potassium carbonate (K₂CO₃) are corrosive and/or hygroscopic. Handle with care to avoid contact.[10][11]
-
Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable and pose health risks upon inhalation or absorption.[11][12] Ensure there are no nearby ignition sources.[6][12]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not discharge into drains.[8][9]
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[13][14][15] For this compound, this reaction selectively targets the C-Br bond, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. The electron-withdrawing groups on the aromatic ring facilitate the rate-limiting oxidative addition of the palladium catalyst to the C-Br bond.[3]
Causality of Experimental Choices
-
Catalyst System: A palladium(0) source is required to initiate the catalytic cycle.[16] While [Pd(PPh₃)₄] can be used directly, an in situ system comprising a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is often more active and versatile.[2] Electron-rich, bulky phosphine ligands stabilize the palladium center and promote the reductive elimination step.[3][13]
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[13] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact reaction efficiency and depends on the specific substrates and solvent system.[2]
-
Solvent: The reaction is typically performed in a two-phase solvent system, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base.[15]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 4:1) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction Execution: Seal the flask and heat the mixture to 80–100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4–16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Component | Example Reagent | Stoichiometry / Loading | Purpose |
| Aryl Halide | This compound | 1.0 eq. | Substrate |
| Boron Reagent | Phenylboronic Acid | 1.1 - 1.5 eq. | Coupling Partner |
| Palladium Source | Pd₂(dba)₃ | 1-2 mol% | Catalyst Precursor |
| Ligand | SPhos or RuPhos | 2-4 mol% | Catalyst Activation |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq. | Transmetalation |
| Solvent System | Toluene / H₂O (4:1) | ~0.1 M | Reaction Medium |
| Temperature | 80 - 100 °C | - | Reaction Condition |
Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[11][17] This reaction is of immense importance in pharmaceutical synthesis, where the arylamine moiety is a common pharmacophore.[18] The reaction couples this compound with a primary or secondary amine at the C-Br position.
Causality of Experimental Choices
-
Catalyst System: Similar to Suzuki coupling, this reaction relies on a Pd(0) catalyst. Modern Buchwald-Hartwig aminations often employ specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) that facilitate both the oxidative addition and the C-N reductive elimination steps, even with challenging substrates.[19] Pre-formed catalysts, which generate the active monoligated Pd(0) species at room temperature, can also be highly effective.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[19] Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11][20] Weaker bases like K₂CO₃ are generally less effective.[11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the reactants.[11]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 eq.) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, ~0.2 M) via syringe.[10]
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers and wash with brine.[10]
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.
| Component | Example Reagent | Stoichiometry / Loading | Purpose |
| Aryl Halide | This compound | 1.0 eq. | Substrate |
| Amine | Morpholine or Aniline | 1.2 eq. | Coupling Partner |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% | Catalyst Precursor |
| Ligand | XPhos or tBuXPhos | 2-4 mol% | Catalyst Activation |
| Base | NaOt-Bu or LHMDS | 1.5 - 2.0 eq. | Amine Deprotonation |
| Solvent | Anhydrous Toluene | ~0.2 M | Reaction Medium |
| Temperature | 80 - 110 °C | - | Reaction Condition |
Application 3: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions occur at the C-Br bond, the C-F bond can be targeted through nucleophilic aromatic substitution (SNAr). This reaction is viable because the electron-withdrawing amide group, located ortho to the fluorine, stabilizes the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[4][21] This allows for the displacement of the fluoride leaving group by a suitable nucleophile.
Causality of Experimental Choices
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient aromatic ring. Common examples include alkoxides (e.g., sodium methoxide), thiolates, and amines.
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are ideal. They are effective at solvating the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with the initial disruption of aromaticity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Detailed Protocol: SNAr Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and the nucleophile (e.g., sodium methoxide, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (~0.5 M).
-
Reaction Execution: Heat the mixture to 100-150 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will often precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
| Component | Example Reagent | Stoichiometry | Purpose |
| Aryl Fluoride | This compound | 1.0 eq. | Substrate |
| Nucleophile | Sodium Methoxide (NaOMe) | 1.5 - 2.5 eq. | Displaces Fluoride |
| Solvent | DMSO or DMF | ~0.5 M | Reaction Medium |
| Temperature | 100 - 150 °C | - | Reaction Condition |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Synlett. (n.d.). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. [Link]
-
Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene. [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]
-
ACS Publications. (2026). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
- Google Patents. (n.d.). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]
- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
ACS Publications. (2026). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. [Link]
Sources
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Topic: T-Butyl 3-bromo-4-fluorobenzamide Solubility in Organic Solvents
An Application Note from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of T-Butyl 3-bromo-4-fluorobenzamide, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust purification protocols, and ensuring success in downstream applications. This document outlines the predicted solubility based on molecular structure, presents detailed, field-proven protocols for both qualitative and quantitative solubility determination, and offers insights into the causal factors governing its behavior in various organic solvent systems. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.
Introduction and Physicochemical Rationale
This compound (CAS 1033201-68-1) is a substituted benzamide derivative.[3][4] Its molecular architecture is pivotal to its function in synthetic chemistry and, critically, dictates its physical properties, including solubility. The solubility of an active pharmaceutical ingredient (API) intermediate like this is not merely a physical data point; it is a cornerstone parameter that influences process efficiency, yield, purity, and the selection of analytical techniques.
The structure of this compound features several key domains that influence its solubility:
-
Aromatic Ring: The fluorinated and brominated benzene ring provides a nonpolar, hydrophobic core.
-
Amide Linkage (-CONH-): This is a polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature imparts polarity to the molecule.
-
Tert-Butyl Group: This bulky, aliphatic group is highly nonpolar and sterically hinders the amide group, which can influence solvent-solute interactions.
The interplay between the polar amide group and the nonpolar aromatic and t-butyl groups suggests that the molecule has an intermediate overall polarity. Therefore, its solubility is expected to be poor in highly polar solvents like water and nonpolar aliphatic solvents like hexane, but favorable in solvents of intermediate to high polarity, particularly those that can engage in hydrogen bonding or have strong dipole moments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1033201-68-1 | [3][4] |
| Molecular Formula | C₁₁H₁₃BrFNO | [3] |
| Molecular Weight | 274.13 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Structure | (Illustrative) |
Predicted Solubility Profile
While empirical data is the gold standard, a predicted solubility profile based on the "like dissolves like" principle provides a strong starting point for solvent screening.[5] The following table summarizes the expected solubility of this compound in a range of common laboratory solvents, categorized by their polarity.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents at Ambient Temperature
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Cyclohexane | Insoluble / Very Low | The high polarity of the amide group is incompatible with nonpolar aliphatic solvents. |
| Toluene | Sparingly Soluble | The aromatic nature of toluene offers some compatibility with the compound's benzene ring, but it lacks the polarity to effectively solvate the amide. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | DCM's dipole moment can interact favorably with the amide group, and its organic nature solvates the rest of the molecule. |
| Ethyl Acetate (EtOAc) | Soluble | Offers a good balance of polarity and hydrogen bond accepting capability to dissolve the compound. | |
| Tetrahydrofuran (THF) | Very Soluble | The ether oxygen is an effective hydrogen bond acceptor for the amide N-H, leading to strong solvation. | |
| Acetone | Very Soluble | The ketone carbonyl is a strong hydrogen bond acceptor, making it an excellent solvent for this compound. | |
| Acetonitrile (ACN) | Soluble | A polar solvent with a strong dipole moment that can effectively solvate the benzamide. | |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent with a strong ability to solvate amides. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with amide functionalities. | |
| Polar Protic | Methanol (MeOH) | Soluble | Can act as both a hydrogen bond donor and acceptor, allowing for effective solvation of the amide group. |
| Ethanol (EtOH) | Soluble | Similar to methanol, provides favorable hydrogen bonding interactions. | |
| Isopropanol (IPA) | Moderately Soluble | The increased nonpolar character compared to MeOH and EtOH may slightly reduce solubility. | |
| Aqueous | Water | Insoluble | The large hydrophobic regions (aromatic ring, t-butyl group) dominate, preventing dissolution in water despite the polar amide group.[1] |
Experimental Protocols for Solubility Determination
The following protocols provide robust methods for empirically verifying the solubility of this compound. It is critical to perform these experiments under controlled temperature conditions, as solubility is temperature-dependent.
Protocol 1: Rapid Qualitative Solubility Assessment
This method provides a quick, semi-quantitative estimate of solubility, useful for initial solvent screening.[6]
Objective: To classify the compound as "soluble," "sparingly soluble," or "insoluble" in a given solvent. A common threshold defines "soluble" as >30 mg/mL.
Materials:
-
This compound
-
Test solvents (high purity grade)
-
Small vials or test tubes (e.g., 4 mL) with caps
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Preparation: Weigh approximately 30 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of the selected test solvent to the vial.[5]
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.[5]
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Sparing Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve, or only a negligible amount does.
-
-
Confirmation: If undissolved solid remains, warm the mixture slightly (e.g., to 40°C) to check for temperature-dependent solubility. Note any changes upon cooling back to room temperature.
Diagram 1: Logic Flow for Solvent Selection
This diagram illustrates the decision process for selecting a solvent based on the intended application.
Caption: Logical workflow for selecting an appropriate solvent.
Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis
This method provides an accurate, quantitative measurement of solubility (e.g., in mg/mL or g/L).
Objective: To determine the exact concentration of a saturated solution at a specific temperature.
Materials:
-
This compound
-
Chosen solvent (high purity grade)
-
Temperature-controlled shaker or water bath
-
Scintillation vials or flasks with sealed caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed, labeled collection vials
-
Analytical balance (4 decimal places)
-
Forced-air oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask (e.g., 200 mg in 5 mL). The presence of undissolved solid is essential.
-
Equilibration: Place the sealed flask in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.
-
Sample Collection: Without removing the flask from the temperature-controlled environment, carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Avoid drawing up any solid particles.
-
Filtration: Immediately attach a 0.22 µm syringe filter and dispense a precise volume (e.g., 1.00 mL) of the clear, saturated solution into a pre-weighed collection vial. This step is critical to remove any microscopic undissolved particles.
-
Solvent Evaporation: Place the open collection vial in a forced-air oven at a moderate temperature (e.g., 50-60°C) or a vacuum oven at a lower temperature until all the solvent has evaporated completely.
-
Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it on the same analytical balance.
-
Calculation:
-
Mass of Solute = (Mass of vial + dried solute) - (Mass of empty vial)
-
Solubility (mg/mL) = Mass of Solute (mg) / Volume of filtered aliquot (mL)
-
Trustworthiness Check: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the results should be low, indicating a reliable measurement.
Diagram 2: Workflow for Gravimetric Solubility Determination
This diagram outlines the sequential steps for the quantitative analysis protocol.
Caption: Step-by-step process for quantitative solubility measurement.
Conclusion
This compound exhibits a solubility profile characteristic of a molecule with both polar and nonpolar functionalities. It is predicted to be highly soluble in polar aprotic solvents like THF, acetone, and DMSO, and moderately to highly soluble in polar protic solvents like methanol and ethanol. Conversely, it is expected to be insoluble in water and nonpolar aliphatic hydrocarbons. The provided protocols offer robust, reliable methods for researchers to empirically determine the solubility of this compound in any solvent system of interest. Accurate solubility data is indispensable for the efficient development of synthetic routes, purification strategies, and analytical methods involving this important chemical intermediate.
References
- Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles.
- EXPERIMENT 1 DETERMIN
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Solubility of Organic Compounds. University of Toronto Scarborough. [Link]
-
Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]
-
This compound | 1033201-68-1. Appchem. [Link]
-
3-Bromo-N-(1-ethylpropyl)-4-fluorobenzamide | C12H15BrFNO. PubChem, National Center for Biotechnology Information. [Link]
-
3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1]. Chemsigma. [Link]
-
3-bromo-N-(tert-butyl)-4-methylbenzamide | C12H16BrNO. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo. [Link]
-
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate | C10H17BrFNO2. PubChem, National Center for Biotechnology Information. [Link]
- WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis of 4-bromo-N-tert-butyl-benzamide. PrepChem.com. [Link]
-
β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Center for Biotechnology Information. [Link]
- US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
-
N-t-Butyl 3-bromobenzamide | C11H14BrNO. PubChem, National Center for Biotechnology Information. [Link]
Sources
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- 2. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. appchemical.com [appchemical.com]
- 4. 3-Bromo-N-tert-butyl-4-fluorobenzamide [1033201-68-1] | Chemsigma [chemsigma.com]
- 5. chem.ws [chem.ws]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Common side reactions with T-Butyl 3-bromo-4-fluorobenzamide
Welcome to the technical support center for T-Butyl 3-bromo-4-fluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during your work with this compound, offering explanations for the underlying causes and providing actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this sterically hindered amide are a frequent challenge. Several factors, from reagent choice to reaction conditions, can be the cause.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is extremely slow. The carboxylic acid must first be "activated." The choice of coupling reagent is critical.
-
Explanation: Amide coupling reagents react with the carboxylic acid (3-bromo-4-fluorobenzoic acid) to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium/aminium salts). This intermediate is then readily attacked by the nucleophilic tert-butylamine.[1] Steric hindrance from the bulky tert-butyl group can slow this second step, allowing side reactions to occur if the activated intermediate is not stable.[2]
-
Recommendation:
-
Carbodiimides: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3] These additives trap the activated intermediate to form a more stable active ester, minimizing side reactions and improving yields.[4]
-
Uronium/Aminium Reagents: For particularly difficult couplings, stronger reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often more effective and lead to faster reaction times.[3][4]
-
Acid Chlorides: An alternative route is to convert the carboxylic acid to 3-bromo-4-fluorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acid chloride is highly reactive towards tert-butylamine. This method avoids costly coupling reagents but requires careful handling of the corrosive intermediates.
-
-
-
Steric Hindrance: Tert-butylamine is a bulky nucleophile, which can make the amide bond formation kinetically slow.
-
Explanation: The large tert-butyl group makes it difficult for the amine's nitrogen to approach and attack the activated carboxylic acid. Higher temperatures are often needed to overcome this energy barrier.[5]
-
Recommendation:
-
Elevated Temperature: Consider running the reaction at a moderately elevated temperature (e.g., 40-60 °C) after the initial activation step.[2]
-
Solvent Choice: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all reagents are fully solvated.
-
-
-
Incorrect Stoichiometry or Order of Addition: The ratio of reagents and the order in which they are added can dramatically impact the outcome.
-
Explanation: A common side reaction is the formation of a symmetric anhydride from two molecules of the activated carboxylic acid. To prevent this, it's crucial to have the amine ready to trap the activated intermediate as it's formed.
-
Recommendation: Pre-activate the 3-bromo-4-fluorobenzoic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (15-30 minutes) before adding the tert-butylamine.[3][6] This ensures the activated species is available for the desired reaction.
-
Workflow: Optimized Amide Coupling
Caption: Optimized workflow for amide coupling.
Q2: I'm observing an unexpected impurity in my crude product. What could it be?
Several side products can form during the synthesis. Identifying them is the first step to eliminating them.
Common Impurities & Identification:
| Impurity Name | Potential Cause | How to Identify (TLC/NMR) |
| Unreacted Starting Material | Incomplete reaction. | TLC: Spot corresponding to 3-bromo-4-fluorobenzoic acid (often more polar). ¹H NMR: Presence of a broad carboxylic acid proton signal (>10 ppm). |
| Symmetric Anhydride | Slow reaction with amine, allowing two activated acid molecules to react. | TLC: Non-polar spot. ¹H NMR: Aromatic signals will be present, but no N-H or t-butyl signals. Mass spec will show a mass corresponding to (C₇H₃BrFO)₂O. |
| N,N'-dicyclohexylurea (DCU) | Use of Dicyclohexylcarbodiimide (DCC) as a coupling reagent. | Insoluble in many organic solvents like DCM or ethyl acetate; often precipitates and can be filtered off. |
| Debrominated Product | Presence of a reducing agent or certain catalysts (e.g., palladium contamination) under harsh conditions. | ¹H NMR: Appearance of a new set of aromatic signals corresponding to N-tert-butyl-4-fluorobenzamide. Mass Spec: Peak at M-79/81 (loss of Br). |
| Hydrolyzed Product | Exposure of the final product to acidic or basic conditions during workup or storage. | The amide bond can be hydrolyzed back to the starting carboxylic acid and amine.[7][8][9] |
Troubleshooting Strategies:
-
Purification: Most of these impurities can be removed by flash column chromatography on silica gel.[10] A typical eluent system is a gradient of ethyl acetate in hexane.[11] For stubborn acidic impurities (like the starting material), adding a small amount of a non-polar tertiary amine like triethylamine to the eluent can help.[11]
-
Recrystallization: If chromatography leads to low yields, recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) can be an effective alternative for purification.[11]
-
Workup Modification: Ensure your aqueous workup is not overly acidic or basic to prevent hydrolysis of the amide product.[7][12]
Q3: Could the bromo or fluoro groups on the aromatic ring cause side reactions?
Yes, under specific conditions, the aryl halides can participate in side reactions, although this is less common under standard amidation conditions.
Potential Side Reactions:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Explanation: The electron-withdrawing nature of the amide group can activate the aromatic ring for nucleophilic attack. The fluorine atom, being para to the amide, is particularly susceptible to displacement by strong nucleophiles.[13][14][15] While tert-butylamine is generally not a strong enough nucleophile to displace fluoride or bromide from the ring under typical coupling conditions, other nucleophiles present in the reaction mixture could potentially react.
-
Prevention: Avoid using strong, unhindered nucleophiles in the reaction mixture. Stick to standard amide coupling protocols and avoid excessive heat or prolonged reaction times.
-
Diagram: SNAr Potential Side Reaction
Caption: SNAr pathway on the aromatic ring.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis of the amide bond.[7]
Q: How can I confirm the identity and purity of my synthesized product? A: A combination of analytical techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Key signals to look for are the singlet for the tert-butyl group (~1.4 ppm), the N-H proton (a broad singlet), and the characteristic splitting pattern of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight. Look for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expect a strong C=O stretch for the amide around 1640-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
Melting Point: A sharp melting point range indicates high purity.
Q: Is this compound susceptible to degradation? A: The primary degradation pathway is the hydrolysis of the amide bond.[7][16] This reaction is catalyzed by both strong acids and strong bases and is accelerated by heat.[7][9] Therefore, it is crucial to avoid extreme pH conditions during workup, purification, and storage.
References
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Warner, B. P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Warner, B. P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. Retrieved from [Link]
-
ChemBK. (2024). Benzamide, N-tert-butyl-. Retrieved from [Link]
-
ResearchGate. (2024). Amide Hydrolysis Reaction Using tert -Butyl Nitrite. Retrieved from [Link]
-
WIPO Patentscope. (2015). PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Xiong, W., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Hall, J. H., & Gisler, M. (1978). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Knapp, R. R., et al. (2020). A General Method for the Hydrolysis of Amides Using Nickel Catalysis. Organic Letters. Retrieved from [Link]
-
Xiong, W., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substitution EXPLAINED! Retrieved from [Link]
-
Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of T-Butyl 3-bromo-4-fluorobenzamide
Welcome to the technical support guide for the purification of T-Butyl 3-bromo-4-fluorobenzamide. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate in high purity. We will move beyond simple protocols to address the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.
Section 1: Understanding Your Crude Product - The "Why" of Purification
A successful purification begins with a thorough understanding of the potential impurities and the chemical vulnerabilities of the target molecule. Rushing this stage is the most common source of failure.
Q1: What are the likely impurities in my crude this compound reaction mixture?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Assuming a standard amidation reaction between a derivative of 3-bromo-4-fluorobenzoic acid and tert-butylamine, you should anticipate the following species:
-
Unreacted Starting Materials:
-
3-bromo-4-fluorobenzoic acid: A polar, acidic impurity that is typically removed with a basic aqueous wash (e.g., with NaHCO₃ solution).
-
Acylating Agent: If using an activated form, such as 3-bromo-4-fluorobenzoyl chloride, it will be readily hydrolyzed to the carboxylic acid during aqueous workup.
-
tert-Butylamine: A volatile, basic starting material. Excess amine can often be removed with an acidic wash (e.g., dilute HCl), but this is strongly discouraged for this specific product. See Q2 for the rationale.
-
-
Reaction Byproducts:
-
Diacylated Amine: Formation of a tertiary amide is possible if the reaction conditions are harsh, though sterically hindered with tert-butylamine.
-
Regioisomers: Depending on the synthesis of the starting aromatic ring, you may encounter regioisomers such as 2-bromo-4-fluorobenzamide or 3-bromo-5-fluorobenzamide derivatives. These can be particularly challenging to separate due to their similar physical properties[1].
-
-
Degradation Products:
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Polarity (vs. Product) | Removal Strategy |
| 3-bromo-4-fluorobenzoic acid | Aromatic COOH | More Polar | Basic aqueous wash (NaHCO₃, K₂CO₃) |
| tert-Butylamine | Aliphatic Amine | More Polar | Careful neutral water wash; evaporation |
| Regioisomeric Amides | Isomeric Product | Very Similar | Chromatography, Fractional Recrystallization |
Q2: What are the key chemical properties of this compound I should be aware of before starting purification?
Understanding the molecule's stability is paramount.
-
Acid Sensitivity: The N-tert-butyl group is a protecting group that is intentionally designed to be removed with acid. Exposing your crude or pure product to even mild acidic conditions (e.g., an HCl wash, silica gel with residual acidity) can lead to partial or complete hydrolysis back to 3-bromo-4-fluorobenzoic acid[3]. Therefore, all purification steps should be conducted under strictly neutral or slightly basic conditions.
-
Solubility: Based on its structure—a substituted aromatic ring with an amide and a bulky alkyl group—the compound is expected to be a solid with moderate solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, and lower solubility in non-polar solvents like hexanes or heptane[4]. It will be largely insoluble in water.
-
Crystallinity: Amides, especially aromatic ones, tend to be crystalline solids, making recrystallization a viable and often preferred method of purification[5][6].
Section 2: Primary Purification Strategies - The "How"
The choice between recrystallization and chromatography depends on the impurity profile and the required scale. The following workflow provides a decision-making framework.
Workflow: Choosing Your Purification Method
Caption: Decision workflow for selecting the optimal purification strategy.
Q3: My TLC shows a major product spot and a baseline spot. Which purification method should I use?
A baseline spot typically indicates a highly polar impurity, which in this case is almost certainly the starting material, 3-bromo-4-fluorobenzoic acid. This is an ideal scenario for recrystallization. The significant difference in polarity and solubility between the desired amide and the carboxylic acid salt (after a basic wash) allows for efficient separation without resorting to chromatography. Recrystallization is faster, more cost-effective, and more scalable than chromatography[7].
Detailed Protocol 1: Purification by Recrystallization
This method is preferred when the primary impurities are significantly more or less polar than the product.
Causality: Recrystallization works by exploiting the differences in solubility between the target compound and impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the product well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures[8].
Step-by-Step Methodology:
-
Initial Workup (Crucial First Step):
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with:
-
1x Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Reason: To deprotonate and extract any residual 3-bromo-4-fluorobenzoic acid into the aqueous layer.
-
1x Water. Reason: To remove residual bicarbonate.
-
1x Brine. Reason: To initiate the drying process and break any emulsions.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude solid. Do not use heat above 40°C to avoid potential degradation.
-
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a few drops of different solvents or solvent mixtures to each tube. Good starting points for amides include isopropanol, ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes and toluene/heptane[5].
-
Heat the tubes that do not dissolve the solid at room temperature. An ideal solvent will fully dissolve the solid upon heating.
-
Allow the dissolved samples to cool slowly to room temperature, then place them in an ice bath. The solvent system that yields a large amount of crystalline solid is your best choice.
-
-
Bulk Recrystallization:
-
Transfer the bulk of your crude solid to an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Remove the flask from the heat source and cover it to allow for slow cooling. Slow cooling is essential for forming large, pure crystals.
-
Once the flask reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
-
Detailed Protocol 2: Purification by Flash Column Chromatography
This method is necessary when dealing with impurities of similar polarity to the product, such as regioisomers or non-polar byproducts[9].
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Less polar compounds travel faster up the column, while more polar compounds are retained longer by the polar silica gel[7].
Step-by-Step Methodology:
-
Initial Workup:
-
Perform the same neutral aqueous workup as described in the recrystallization protocol. This is a non-negotiable step. Running acidic crude material on a silica column will cause significant product degradation.
-
-
TLC Analysis and Eluent Selection:
-
Dissolve a small sample of the crude product in DCM or ethyl acetate.
-
Spot the sample on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
The goal is to find a solvent system that gives your product an Rf (retention factor) of ~0.3 and shows good separation between the product spot and all impurity spots.
-
-
Column Preparation and Execution:
-
Slurry Pack the column with silica gel in the chosen eluent system (or a slightly less polar version of it, e.g., starting with 100% hexanes if your eluent is 80:20 hexanes:EtOAc).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation than loading the sample as a liquid. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with your chosen solvent system. If impurities are very close to your product, a gradient elution (gradually increasing the polarity of the mobile phase) may be required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
-
Section 3: Troubleshooting Common Purification Issues
Q4: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Immediate Action: Add more solvent to redissolve the oil while heating. Then, allow the solution to cool much more slowly. Vigorous stirring during the cooling phase can sometimes promote crystallization.
-
Root Cause & Solution: This often means the boiling point of your solvent is too high. Try a lower-boiling solvent or a solvent mixture. Alternatively, after redissolving the oil, you can try "seeding" the solution by adding a single, pure crystal of the product (if you have any) or scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site.
Q5: My column chromatography resulted in poor separation between my product and an impurity. How can I improve it?
-
Optimize the Eluent: Poor separation is almost always a solvent system issue. If the spots are too close, you need to increase the difference in their migration. Try a less polar solvent system (e.g., switch from 70:30 Hex:EtOAc to 80:20 or even 90:10). You can also try a completely different solvent system, like DCM/Methanol or Toluene/Acetone, which can alter the selectivity of the separation.
-
Check Your Loading: Overloading the column is a common mistake. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Consider a Different Stationary Phase: If separation on silica gel is impossible, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic - choose neutral or basic for this compound) or reverse-phase (C18) silica.
Q6: I ran a column and my final product's NMR shows the disappearance of the tert-butyl signal. What happened?
You have likely hydrolyzed your amide. The large singlet corresponding to the nine protons of the tert-butyl group is a key diagnostic signal. Its absence, coupled with the likely appearance of a broad carboxylic acid proton signal, confirms the cleavage of the amide bond.
-
Cause: This is a classic sign of acid-catalyzed hydrolysis[2][3]. The most probable culprit is the silica gel itself, which is inherently acidic. If you did not perform a thorough neutral or basic wash before loading, any residual acid from the reaction would be concentrated on the column, leading to degradation.
-
Prevention:
-
Always perform a NaHCO₃ wash before chromatography.
-
For particularly sensitive substrates, you can use silica gel that has been pre-treated or "neutralized" by flushing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., hexanes with 0.5% Et₃N) before loading your sample.
-
References
- Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Process for the preparation of 3-bromo-4-fluorobenzaldehyde.
- Purification of aromatic polycarboxylic acids by recrystallization.
- Recrystallization and Crystallization. University of California, Davis Chemistry.
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.
- What is the best technique for amide purification?
- Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides.
- Benzamide hydrolysis in strong acids: The last word. Semantic Scholar.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
- Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. BenchChem.
- CAS 78080-34-9: 4-bromo-N-butylbenzamide. CymitQuimica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 78080-34-9: 4-bromo-N-butylbenzamide | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of T-Butyl 3-bromo-4-fluorobenzamide
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the synthesis of T-Butyl 3-bromo-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this amide coupling and consistently achieve high yields and purity.
The synthesis of this compound involves the coupling of 3-bromo-4-fluorobenzoic acid with tert-butylamine. While conceptually straightforward, this reaction presents specific challenges due to the steric hindrance of the tert-butyl group and the electronic properties of the carboxylic acid.[1][2] This guide explains the causality behind common issues and provides validated protocols to overcome them.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis and a step-by-step solution.
Problem: My reaction shows low to no product formation. What are the likely causes?
Low or nonexistent yield is the most common issue, typically stemming from one of four root causes: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, steric hindrance, or the presence of water.[1]
-
Diagnosis 1: Incomplete Carboxylic Acid Activation. The carboxylic acid's hydroxyl group is a poor leaving group and must be converted into a more reactive intermediate. If the coupling reagent is degraded, used in insufficient amounts, or is simply not potent enough for this substrate, the reaction will fail.[1]
-
Diagnosis 2: Amine Deactivation. Tert-butylamine is a base, and 3-bromo-4-fluorobenzoic acid is an acid. A premature acid-base reaction between them forms an ammonium salt, which renders the amine non-nucleophilic and halts the desired coupling reaction.[1][3]
-
Diagnosis 3: Steric Hindrance. The bulky tert-butyl group on the amine can physically block its approach to the activated carboxylic acid intermediate, slowing the reaction rate significantly.[1][2] This is a critical factor to consider when choosing reaction conditions.
-
Diagnosis 4: Hydrolysis. Activated carboxylic acid intermediates are highly susceptible to hydrolysis. Any water present in the reaction solvent, reagents, or glassware can quench the intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1]
Solution Workflow:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
Select an Appropriate Base: Incorporate a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[4] This base will neutralize any acid generated during the reaction without deactivating the tert-butylamine, preventing the unproductive acid-base side reaction.[3]
-
Optimize Carboxylic Acid Activation: If yield is still low, the activation step is the primary focus for optimization. Refer to the next troubleshooting point.
Problem: Analysis (TLC/LC-MS) shows significant unreacted 3-bromo-4-fluorobenzoic acid.
This is a clear indication of a failure in the carboxylic acid activation step. The chosen coupling reagent or conditions are insufficient to convert the acid into a reactive intermediate that the amine can attack.
Solutions:
-
Option A: Enhance Carbodiimide Coupling. If you are using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), its effectiveness can be dramatically increased by adding an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][4]
-
Mechanism: EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate can undergo an unproductive intramolecular rearrangement to a stable N-acylurea.[7] Additives like HOBt intercept the O-acylisourea to form an active ester, which is more stable, less prone to side reactions, and efficiently reacts with the amine to form the desired amide.
-
-
Option B: Switch to an Acyl Halide Intermediate. For a more robust activation, convert the carboxylic acid to its corresponding acyl chloride. This is a highly reactive intermediate that readily couples with amines.
-
Procedure: React the 3-bromo-4-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent like Dichloromethane (DCM) with a catalytic amount of DMF.[8][9][10][11] After formation, the excess reagent is removed under vacuum, and the crude acid chloride is immediately reacted with tert-butylamine in the presence of a base like TEA or DIPEA.[9] This method is often effective when standard coupling protocols fail.[8]
-
-
Option C: In Situ Acyl Fluoride Formation. For particularly challenging couplings involving hindered substrates, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[2][12] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be used to generate the acyl fluoride, which then couples with the amine.[1][2]
Problem: I've formed a significant byproduct identified as an N-Acylisourea.
This byproduct is specific to carbodiimide-mediated reactions (e.g., using EDC or DCC) and arises from the rearrangement of the O-acylisourea intermediate, as mentioned previously.[5][7] Its presence indicates that the attack by the amine is too slow (likely due to steric hindrance), allowing the side reaction to dominate.
Solution:
The solution is to trap the O-acylisourea intermediate before it can rearrange.
-
Add HOBt or OxymaPure: As described above, adding 1.0-1.2 equivalents of HOBt or OxymaPure to the reaction mixture along with the EDC is the standard and most effective solution.[1] The resulting active ester is not susceptible to this rearrangement.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes slow the rate of the rearrangement more than it slows the rate of the desired amine coupling, thus improving the product-to-byproduct ratio.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for activating 3-bromo-4-fluorobenzoic acid for this synthesis?
There are two primary, highly effective strategies. The choice depends on the scale of your reaction and your tolerance for harsher reagents.
-
Method 1: EDC/HOBt Coupling (Recommended for General Use): This is one of the most common and reliable methods for amide bond formation.[13][14] It uses mild conditions, and the byproducts are generally water-soluble, simplifying purification. The addition of HOBt is critical for preventing side reactions and achieving high yields with hindered amines.[1]
-
Method 2: Acyl Chloride Formation via SOCl₂ (The "Brute Force" Approach): This two-step, one-pot process is extremely effective due to the high reactivity of the acyl chloride intermediate.[9][15] It is often successful when other methods fail.[8] However, thionyl chloride is corrosive and generates HCl gas, requiring careful handling in a fume hood.
Q2: How should I choose the solvent, temperature, and reaction time?
-
Solvent: Anhydrous aprotic polar solvents are ideal. Dichloromethane (DCM) is an excellent first choice due to its inertness and ease of removal. Dimethylformamide (DMF) can also be used and may help solubilize the starting materials, but it is harder to remove during workup.
-
Temperature: For EDC/HOBt couplings, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice. This helps control any initial exotherm and can minimize side reactions.[1] For acyl chloride reactions, the formation of the acid chloride may be done at room temperature or with gentle heating, while the subsequent reaction with the amine is often performed at 0 °C to control its high reactivity.
-
Reaction Time: These reactions should always be monitored by TLC or LC-MS to determine completion. For hindered couplings, reaction times of 12-24 hours are not uncommon. Walking away from the reaction for a couple of days can sometimes lead to generous yields.
Q3: What is the most effective work-up and purification strategy for the final product?
-
Work-up: Once the reaction is complete, a standard aqueous workup is typically performed. The reaction mixture is diluted with an organic solvent (e.g., Ethyl Acetate or DCM) and washed sequentially with:
-
A weak acid (e.g., saturated aq. NH₄Cl or dilute HCl) to remove excess amine and base.
-
A weak base (e.g., saturated aq. NaHCO₃) to remove unreacted carboxylic acid and HOBt.
-
Brine (saturated aq. NaCl) to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.[1]
-
-
Purification: The crude product can be purified by one of two methods:
-
Flash Column Chromatography: This is the most common method for achieving high purity. A silica gel stationary phase with an eluent system of Hexanes and Ethyl Acetate is typically effective.[16]
-
Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be a highly efficient and scalable method for purification.
-
Data & Protocols
Table 1: Comparison of Key Activation Strategies
| Activation Strategy | Key Reagents | Typical Base | Pros | Cons |
| Carbodiimide Coupling | EDC, HOBt | DIPEA | Mild conditions; Water-soluble byproducts; High yields.[1][4][14] | Slower with hindered substrates; Potential for N-acylurea side reaction if HOBt is omitted.[5][7] |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | TEA, Pyridine | Highly reactive intermediate; Often works when other methods fail.[8][15] | Harsh reagents (corrosive, generates HCl); Requires anhydrous conditions and careful handling.[9][11] |
| Acyl Fluoride Formation | TFFH or BTFFH | DIPEA | Excellent for sterically hindered substrates; Mild conditions.[2][12] | Reagents are more specialized and expensive.[2] |
Optimized Experimental Protocol: EDC/HOBt Coupling
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
3-bromo-4-fluorobenzoic acid (1.0 eq)
-
Tert-butylamine (1.2 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-fluorobenzoic acid (1.0 eq), HOBt (1.5 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) followed by tert-butylamine (1.2 eq) and stir for 10 minutes.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexanes) to obtain the pure this compound.
Visual Diagrams
Caption: General workflow for the amide coupling synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]
-
Wikipedia. (2023). Carbodiimide. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Shaveta, et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]
-
Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11036-11040. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How to purify p-amino tert butyl benzamide? ResearchGate. Retrieved from [Link]
-
Shaveta, et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
-
Shaveta, et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Optimizing Catalyst Loading for T-Butyl 3-bromo-4-fluorobenzamide Couplings
Welcome to the technical support center for optimizing cross-coupling reactions involving T-Butyl 3-bromo-4-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and reproducibility of their Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with this specific substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The substrate , this compound, presents a unique set of challenges and opportunities. The C-Br bond is the primary reactive site for palladium-catalyzed cross-coupling. The fluorine atom at the C4 position renders the aryl ring electron-deficient, which can facilitate the oxidative addition step. However, the bulky t-butylbenzamide group at the C3 position introduces significant steric hindrance that must be overcome with the appropriate choice of ligand.
This guide provides a structured approach, from quick answers in our FAQ section to in-depth troubleshooting and detailed optimization protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for couplings with this compound?
A1: For initial screening experiments, a palladium catalyst loading of 1-3 mol% is a robust starting point.[1][2] The goal of optimization should be to reduce this loading significantly for the final, validated protocol. Loadings as low as 0.1 mol% or even into the parts-per-million (ppm) range are often achievable once other reaction parameters are fully optimized.[1][3]
Q2: My reaction is giving low to no yield. What is the most common point of failure?
A2: For a sterically hindered and electronically distinct substrate like this, the most critical factor is the palladium source and, more importantly, the supporting ligand.[4][5][6] An inadequate ligand will fail to form an active, stable catalytic species capable of navigating the catalytic cycle, leading to low or no conversion. Other common failure points include an inappropriate base, impure or wet solvents, or the presence of oxygen in the reaction vessel.[7][8]
Q3: Which class of ligands is most effective for this substrate?
A3: Given the steric bulk of the t-butylbenzamide group, bulky, electron-rich dialkylbiarylphosphine ligands are the premier choice. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition of aryl halides.[4] For both Suzuki-Miyaura and Buchwald-Hartwig couplings, consider starting with ligands such as:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
For particularly challenging couplings, more specialized ligands may be required.[9][10]
Q4: How do I select the appropriate base and solvent for my reaction?
A4: The choice is highly dependent on the type of coupling reaction:
-
For Suzuki-Miyaura (C-C) Couplings: A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[11] Potassium phosphate (K₃PO₄) is an excellent and broadly effective choice.[12] Common solvent systems are mixtures of an aprotic organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O) to facilitate the dissolution of both the organic substrates and the inorganic base.[7][13]
-
For Buchwald-Hartwig Amination (C-N) Couplings: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[14] These reactions require strictly anhydrous, aprotic solvents like toluene, dioxane, or THF to prevent base quenching and other side reactions.[15][16]
Q5: I am observing significant formation of a debrominated byproduct (T-Butyl 4-fluorobenzamide). What causes this and how can I prevent it?
A5: Protodebromination (or dehalogenation) is a common side reaction that can arise from several issues:
-
Presence of Protic Impurities: Trace water in a Buchwald-Hartwig reaction or issues with the boronic acid quality in a Suzuki coupling can provide a proton source. Ensure all reagents and solvents are rigorously dried.[8]
-
Slow Transmetalation: If the transmetalation step (either from the organoboron in Suzuki or the amido-complex in Buchwald-Hartwig) is slow relative to other pathways, the Pd-H species responsible for dehalogenation can form. Optimizing the base and ligand can accelerate the desired transmetalation.
-
Catalyst Decomposition Pathway: Certain catalyst decomposition pathways can generate hydride species. Using a more stable precatalyst or ligand can mitigate this.[8]
Troubleshooting Guide: From Diagnosis to Solution
Use the following flowchart and detailed guide to diagnose and resolve common issues encountered during your optimization experiments.
Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.
-
Oxidative Addition: The electron-deficient nature of the this compound substrate generally makes this step favorable. However, a bulky ligand is crucial to create an active, coordinatively unsaturated Pd(0) species that can readily insert into the C-Br bond.
-
Transmetalation: This step is often rate-limiting. The base is critical here; it reacts with the boronic acid to form a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium center. [11]If this step is slow, side reactions like protodebromination can occur.
-
Reductive Elimination: This is the final, product-forming step. Bulky, electron-rich ligands also accelerate this step, quickly turning over the catalyst and preventing decomposition pathways.
By systematically addressing the needs of each step in the cycle—using the right ligand for oxidative addition and reductive elimination, and the right base for transmetalation—you can develop a highly efficient process with minimal catalyst loading.
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Effect of solvent and base on Suzuki cross-coupling reaction.
- KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
- High-throughput screening of drug leads. Science in the Classroom.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- The effect of various bases on the Suzuki coupling reaction.
- Help troubleshooting a Buchwald-Hartwig amin
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
- Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- High-Throughput Experimentation (HTE)
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Purification of Buchwald-Hartwig amination. Chemistry Stack Exchange. [Link]
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Benchchem.
- A Comparative Guide: Suzuki vs.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
-
Cross-coupling reaction. Wikipedia. [Link]
- Catalyst selection for cross-coupling reactions involving 4-Bromo-6-methylbenzo[d]thiazole. Benchchem.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
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- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Bromo-4-fluorobenzamide
Welcome to the technical support guide for the synthesis of 3-bromo-4-fluorobenzamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges encountered during this specific synthesis. Our focus is on practical, field-tested insights to ensure the integrity and success of your experiments.
I. Understanding the Synthesis: Core Principles and Common Routes
The synthesis of 3-bromo-4-fluorobenzamide typically commences with 3-bromo-4-fluorobenzoic acid. The primary transformation is the formation of an amide bond, a reaction that, while fundamental, is fraught with potential pitfalls that can lead to the formation of undesirable byproducts and impurities. The two most common strategies to achieve this amidation are:
-
Two-Step, One-Pot Synthesis via Acid Chloride: This involves the initial conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the introduction of an ammonia source.
-
Direct Amidation using Coupling Agents: This approach utilizes peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the direct reaction between the carboxylic acid and an ammonia source.
Each of these pathways presents a unique set of challenges and potential for byproduct formation, which we will address in detail.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of 3-bromo-4-fluorobenzamide.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete activation of the carboxylic acid: The conversion of the carboxylic acid to a more reactive intermediate (like an acid chloride or an O-acylisourea ester) is a critical step. Insufficient activating agent or suboptimal reaction conditions can lead to a significant amount of unreacted starting material.
-
Hydrolysis of intermediates: The activated carboxylic acid species are highly susceptible to hydrolysis. The presence of water in your solvents or reagents will lead to the regeneration of the starting carboxylic acid, thereby reducing the yield of the desired amide.
-
Suboptimal reaction temperature: Amide bond formation can be temperature-sensitive. Too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Poor quality of starting materials: Impurities in the 3-bromo-4-fluorobenzoic acid can interfere with the reaction. It is crucial to start with a high-purity reagent.
Q2: I am observing an unexpected byproduct with a higher molecular weight than my product. What could it be?
A higher molecular weight byproduct could be the N-acylurea. This is a common impurity when using carbodiimide coupling agents like EDC. It forms when the O-acylisourea intermediate rearranges instead of reacting with the amine. To minimize this, ensure that the ammonia source is added promptly after the activation of the carboxylic acid.
Q3: Could the bromine or fluorine on the aromatic ring be participating in side reactions?
While the carbon-fluorine bond is generally robust, the carbon-bromine bond can be susceptible to nucleophilic aromatic substitution (SNA) under certain conditions, particularly with strong nucleophiles and/or high temperatures. Although less common under standard amidation conditions, it is a possibility to consider, especially if you observe byproducts where the bromine atom has been displaced. The presence of electron-withdrawing groups on the aromatic ring can activate it towards nucleophilic attack.[1][2][3][4]
Q4: How can I effectively remove unreacted 3-bromo-4-fluorobenzoic acid from my final product?
Unreacted carboxylic acid can typically be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), during the work-up. The acidic starting material will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.
III. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of potential problems and their solutions, categorized by the synthetic route.
Route 1: Acid Chloride Pathway (e.g., using Thionyl Chloride)
Problem: Low conversion to the acid chloride.
-
Plausible Causes:
-
Insufficient thionyl chloride.
-
Presence of moisture in the reaction setup.
-
Reaction temperature is too low or reaction time is too short.
-
-
Solutions:
-
Use a slight excess of thionyl chloride (typically 1.5-2.0 equivalents).
-
Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Gently reflux the reaction mixture until the evolution of HCl and SO₂ gases ceases.
-
Problem: Formation of colored impurities.
-
Plausible Causes:
-
Decomposition of the acid chloride at high temperatures.
-
Side reactions involving impurities in the starting material or solvent.
-
-
Solutions:
-
Avoid excessive heating during the reaction and distillation.
-
Use high-purity starting materials and anhydrous solvents.
-
Consider purification of the crude acid chloride by distillation under reduced pressure before proceeding to the amidation step.
-
Route 2: Coupling Agent Pathway (e.g., using EDC/HOBt)
Problem: Significant formation of N-acylurea byproduct.
-
Plausible Cause:
-
Slow reaction of the O-acylisourea intermediate with the ammonia source, allowing for intramolecular rearrangement.
-
-
Solutions:
-
Add the ammonia source to the reaction mixture shortly after the addition of EDC and HOBt.
-
Maintain a slightly lower reaction temperature to disfavor the rearrangement reaction.
-
Problem: Racemization (if the molecule had a chiral center).
-
Plausible Cause:
-
While not directly applicable to 3-bromo-4-fluorobenzamide, it's a critical consideration in many amide syntheses. The activation process can lead to the loss of stereochemical integrity.
-
-
Solution:
-
The use of additives like HOBt is known to suppress racemization.
-
IV. Experimental Protocols
Protocol 1: Synthesis of 3-bromo-4-fluorobenzamide via the Acid Chloride
Step 1: Formation of 3-bromo-4-fluorobenzoyl chloride
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromo-4-fluorobenzoic acid (1.0 eq).
-
Carefully add thionyl chloride (1.5-2.0 eq) to the flask in a fume hood.
-
Gently heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-bromo-4-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Amidation
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromo-4-fluorobenzamide.
Protocol 2: Synthesis of 3-bromo-4-fluorobenzamide using EDC/HOBt
-
To a stirred solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as DMF or dichloromethane, add HOBt (1.1 eq) and EDC.HCl (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.2 eq), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
V. Purification of 3-bromo-4-fluorobenzamide
Recrystallization
Recrystallization is often an effective method for purifying solid organic compounds.
-
Dissolve the crude 3-bromo-4-fluorobenzamide in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
If recrystallization does not provide a product of sufficient purity, flash column chromatography on silica gel can be employed.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Carefully load the sample onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
VI. Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 138-141 |
| 3-bromo-4-fluorobenzamide | C₇H₅BrFNO | 218.02 | 163-167 |
| 3-bromo-4-fluorobenzoyl chloride | C₇H₃BrClFO | 237.45 | 43-45 |
VII. Visualizing the Process
General Synthesis Workflow
Caption: General workflow for the synthesis and purification of 3-bromo-4-fluorobenzamide.
Troubleshooting Logic for Low Yield
Sources
Technical Support Center: Strategies for Preventing Dehalogenation of Bromofluorobenzamides
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a common and critical challenge in synthetic chemistry: the unwanted dehalogenation of bromofluorobenzamide intermediates. Uncontrolled loss of the bromine atom not only reduces the yield of the desired product but can also lead to complex purification challenges.
This guide is structured to provide both quick answers through our FAQ section and in-depth, actionable solutions in our Troubleshooting Guides. We will delve into the mechanistic underpinnings of this side reaction and provide field-proven protocols to ensure the integrity of your molecules throughout their synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of bromofluorobenzamides?
A: Dehalogenation is a side reaction where the bromine atom on the bromofluorobenzamide is replaced by a hydrogen atom, leading to the formation of a fluorobenzamide byproduct. This is most often observed during palladium-catalyzed cross-coupling reactions, where the intended transformation is the formation of a new carbon-carbon or carbon-heteroatom bond at the C-Br position.
Q2: Why is the C-Br bond more susceptible to dehalogenation than the C-F bond?
A: The carbon-bromine (C-Br) bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) bond. This makes the C-Br bond more reactive and susceptible to cleavage, particularly through processes like oxidative addition in palladium catalysis or nucleophilic attack. The high strength of the C-F bond generally renders it inert under conditions designed to activate a C-Br bond.
Q3: What are the primary drivers of this unwanted side reaction?
A: The primary causes are typically related to the reaction conditions. Key factors include:
-
Reductive Processes: The active palladium(0) catalyst can be protonated by sources like water or alcohol, leading to the formation of a palladium-hydride species (Pd-H). This hydride can then participate in a competing reaction pathway that results in the replacement of bromine with hydrogen.
-
Reaction Temperature: Higher temperatures can increase the rate of decomposition of the catalyst or intermediates, leading to side reactions, including dehalogenation.
-
Choice of Base and Solvent: The nature of the base and solvent system can significantly influence the reaction pathway and the stability of the catalytic species. Some combinations can promote the formation of species that lead to dehalogenation.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides detailed solutions to common problems encountered during Suzuki, Buchwald-Hartwig, and similar cross-coupling reactions involving bromofluorobenzamide substrates.
Issue 1: Significant Formation of Fluorobenzamide Byproduct in a Suzuki Coupling
You are attempting to couple a bromofluorobenzamide with a boronic acid, but you observe a significant amount of the debrominated fluorobenzamide byproduct.
The formation of a debrominated byproduct in a Suzuki coupling is often traced back to a competing reaction pathway involving a palladium-hydride species. This can arise from the reaction of the palladium catalyst with trace amounts of water or other protic sources in the reaction mixture, or from side reactions of the boronic acid.
Caption: Troubleshooting workflow for debromination.
1. Rigorous Control of Anhydrous Conditions:
-
Rationale: The presence of water is a primary contributor to the formation of Pd-H species, which are often responsible for reductive dehalogenation.
-
Protocol:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or passage through an activated alumina column).
-
Ensure all reagents, including the base and boronic acid, are anhydrous. If necessary, dry them under high vacuum before use.
-
2. Selection of Appropriate Base:
-
Rationale: The choice of base can influence the reaction kinetics and the stability of the catalytic system. A weaker base may be sufficient for the desired reaction while minimizing side reactions.
-
Recommendation: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Phosphates like K₃PO₄ are also often effective and can help to minimize side reactions.
3. Ligand and Catalyst Selection:
-
Rationale: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step to form the C-C bond, while disfavoring the pathways that lead to dehalogenation.
-
Recommendations:
-
Catalyst Precursor: Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst complex such as Pd(PPh₃)₄.
-
Ligands: For Suzuki couplings, consider using bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate of the desired cross-coupling reaction relative to the competing dehalogenation pathway.
-
4. Temperature Control:
-
Rationale: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and other side reactions.
-
Protocol:
-
Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, slowly increase the temperature in increments of 10-15 °C, continuing to monitor for the formation of the debrominated byproduct. The optimal temperature will be a balance between a reasonable reaction rate and minimal side product formation.
-
| Catalyst/Ligand System | Base | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 100 | 65 | 25 |
| Pd(PPh₃)₄ | K₂CO₃ | 100 | 75 | 15 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 92 | <5 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 80 | 95 | <3 |
This table represents typical, illustrative data and actual results may vary.
Issue 2: Dehalogenation During Nucleophilic Aromatic Substitution (SNAAr)
You are attempting to displace a fluoride ortho or para to a nitro or cyano group on a bromofluorobenzamide, but are observing loss of the bromine atom.
While the C-F bond is the intended site of reaction in an SNAr reaction on this substrate, strong nucleophiles or harsh reaction conditions can sometimes lead to competing pathways. Reductive dehalogenation can occur if there are reducing agents present, or if the reaction conditions promote electron transfer processes.
Caption: Competing reaction pathways.
1. Choice of Nucleophile and Base:
-
Rationale: Highly reactive, "hard" nucleophiles can be less selective. Using a milder nucleophile or a weaker base can often prevent side reactions.
-
Recommendation: If using a strong nucleophile like an alkoxide, consider generating it in situ with a milder base (e.g., using an alcohol with K₂CO₃ instead of pre-forming the sodium alkoxide with NaH).
2. Solvent Selection:
-
Rationale: Polar aprotic solvents like DMSO, DMF, or NMP are typically used for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.
-
Protocol:
-
Ensure the solvent is anhydrous and peroxide-free, as impurities can lead to side reactions.
-
Consider using a less aggressive solvent if dehalogenation is a major issue. For example, if the reaction is being run in NMP at high temperatures, switching to DMSO or DMF at a lower temperature may be beneficial.
-
3. Temperature and Reaction Time:
-
Rationale: As with cross-coupling reactions, lower temperatures and shorter reaction times can minimize byproduct formation.
-
Protocol:
-
Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions, which could lead to further degradation.
-
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective Source: Organometallics, 2010, 29 (10), pp 2156–2179 URL: [Link]
-
Title: Recent Advances in Suzuki-Miyaura Cross-Coupling Reactions Source: Angewandte Chemie International Edition, 2011, 50 (30), pp 6570-6605 URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Organic Reactions, 2008, Vol. 72 URL: [Link]
Technical Support Center: Stability of T-Butyl 3-bromo-4-fluorobenzamide Under Acidic Conditions
Here is the technical support center for the Stability of T-Butyl 3-bromo-4-fluorobenzamide under acidic conditions.
Welcome to the technical resource center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and need to understand its stability profile, particularly in acidic environments. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and offer validated protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the chemistry and handling of this compound.
Q1: What are the primary degradation pathways for this compound in acidic media?
A1: The molecule possesses two primary sites susceptible to acid-catalyzed degradation: the N-tert-butyl group and the amide bond itself. This leads to two competing pathways:
-
N-t-Butyl Cleavage: This is an acid-labile deprotection reaction that results in the formation of a stable tert-butyl carbocation and the corresponding primary amide, 3-bromo-4-fluorobenzamide.[1][2] This pathway is analogous to the cleavage of Boc-protecting groups or tert-butyl esters.[3]
-
Amide Hydrolysis: This is the classic acid-catalyzed hydrolysis of an amide bond, which cleaves the molecule into 3-bromo-4-fluorobenzoic acid and tert-butylamine.[4]
Q2: Which degradation pathway is more likely to occur under typical acidic conditions?
A2: N-t-butyl cleavage is the significantly favored pathway. The tert-butyl group is intentionally used in chemistry as an acid-labile protecting group precisely because it can be removed under conditions that leave more robust functional groups, like benzamides, intact.[2][5] The cleavage proceeds via the formation of a highly stabilized tertiary carbocation, an energetically favorable process.[6][7] Amide hydrolysis, while possible, generally requires more forcing conditions, such as prolonged heating with strong acid, to proceed at a significant rate.[8]
Q3: How do the bromo and fluoro substituents on the aromatic ring affect stability?
A3: The bromine and fluorine atoms are electron-withdrawing groups. Their primary electronic effect is to decrease the electron density of the aromatic ring and, by induction, the attached carbonyl group. This slightly reduces the basicity of the carbonyl oxygen. For the amide hydrolysis pathway, this makes the initial, crucial protonation step slightly less favorable compared to an unsubstituted benzamide.[9] While this may offer a minor stabilizing effect against hydrolysis, it is not significant enough to overcome the inherent, high lability of the N-t-butyl group. Their influence on the N-t-butyl cleavage pathway is minimal.
Q4: What are the expected degradation products I should look for?
A4: Depending on the severity of the acidic conditions, you should primarily monitor for the appearance of 3-bromo-4-fluorobenzamide (from N-t-butyl cleavage). If conditions are particularly harsh (e.g., high temperature, concentrated acid), you may also observe the formation of 3-bromo-4-fluorobenzoic acid and tert-butylamine (which will be protonated as tert-butylammonium salt in the acidic medium).
Q5: What are the recommended storage and handling conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from atmospheric moisture, which can contribute to slow hydrolysis over time.[10] When preparing solutions for experiments, use anhydrous solvents where possible and avoid prolonged storage in protic or acidic solvents unless degradation is the intended outcome.
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental challenges.
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of starting material during acidic workup. | The N-t-butyl group is labile even to moderately acidic aqueous solutions used in extractions (e.g., pH < 4). | Neutralize the reaction mixture carefully before extraction. Use a milder acid for pH adjustment, like saturated ammonium chloride (NH₄Cl) or a dilute solution of sodium bisulfate (NaHSO₄). Minimize contact time with any aqueous acid phase and work at lower temperatures (0-5 °C). |
| Multiple new spots/peaks observed by TLC/HPLC after a reaction. | The starting material is degrading into multiple products. The primary impurity is likely 3-bromo-4-fluorobenzamide, with potential for 3-bromo-4-fluorobenzoic acid under harsher conditions. | Co-spot your TLC plate or co-inject your HPLC with the starting material and the suspected degradation products (if standards are available). Use LC-MS to get molecular weights of the impurity peaks to confirm their identities. See Protocol 1 for a systematic stability study. |
| A reaction intended to modify the aromatic ring fails or gives low yield. | The acidic reagents or byproducts from the reaction are cleaving the N-t-butyl group, consuming the starting material. | Re-evaluate the reaction conditions. If possible, switch to neutral or basic conditions. If acid is required, use the mildest Lewis or Brønsted acid possible at the lowest effective temperature. Consider if the N-t-butyl benzamide can be formed after the desired ring modification step. |
| Attempting to cleave the N-t-butyl group is slow or incomplete. | The acidic conditions are not strong enough. This can happen with dilute mineral acids or weak organic acids at room temperature. | Switch to a stronger acid system designed for t-butyl group cleavage. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation.[11][12] See Protocol 2 for a standard procedure. Gentle warming can also increase the rate, but should be monitored closely to avoid side reactions.[12] |
Section 3: Mechanistic & Workflow Diagrams
Visualizing the chemical processes and experimental plans is key to understanding and controlling them.
Caption: HPLC-based workflow for kinetic stability assessment.
Section 4: Experimental Protocols
These protocols provide a starting point for evaluating compound stability and performing controlled transformations.
Protocol 1: Kinetic Stability Study by HPLC
This protocol allows for the quantitative assessment of degradation over time under specific acidic conditions.
Objective: To determine the degradation rate of this compound at a given pH and temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Appropriate acid (e.g., HCl, H₃PO₄) to prepare a buffer of desired pH (e.g., pH 2.0)
-
Tris or other suitable base for quenching
-
HPLC system with a C18 column and UV detector (e.g., monitoring at 254 nm)
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the compound in acetonitrile. Prepare the acidic aqueous buffer (e.g., 100 mM phosphate buffer, pH 2.0).
-
Reaction Initiation: In a thermostatted vial at the desired temperature (e.g., 40 °C), combine 50 µL of the stock solution with 950 µL of the pre-warmed acidic buffer to achieve a final concentration of 0.5 mM.
-
Time Point Zero (t=0): Immediately after mixing, withdraw a 100 µL aliquot and add it to a vial containing 100 µL of quenching buffer (e.g., 500 mM Tris buffer, pH 8) to stop the degradation.
-
Incubation & Sampling: Continue incubating the reaction vial. Withdraw additional 100 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each sample immediately as in step 3.
-
HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC. Use a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Data Analysis: Calculate the peak area of the parent compound at each time point. Normalize the areas to the t=0 sample and plot the percentage of remaining parent compound versus time. This will provide the degradation kinetics.
Protocol 2: Selective N-t-Butyl Group Cleavage
This protocol is for the intentional and efficient removal of the N-tert-butyl group.
Objective: To convert this compound to 3-bromo-4-fluorobenzamide.
Materials:
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA) [11][12]* Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar. Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add TFA (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Neutralization: Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases. This neutralizes any remaining acid.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-fluorobenzamide, which can be purified further by recrystallization or column chromatography if necessary.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Suzuki Reactions with T-Butyl 3-bromo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges, specifically when using substrates like T-Butyl 3-bromo-4-fluorobenzamide. As a sterically hindered and electronically distinct aryl halide, this substrate can present unique challenges. This resource, structured in a question-and-answer format, offers practical, experience-driven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is not proceeding at all. What are the most common initial checks?
A1: When a Suzuki reaction fails to initiate, the root cause often lies in one of three areas: the catalyst system, the reaction conditions, or the integrity of the reagents.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source, whether it's a Pd(0) complex like Pd(PPh₃)₄ or a Pd(II) precatalyst such as Pd(OAc)₂, is active. Pd(II) sources require in-situ reduction to the active Pd(0) state, which can sometimes be inefficient.[1][2] If using a Pd(II) source, ensure your ligand is not oxidized and is present in sufficient quantity. For difficult couplings, consider using pre-formed, air-stable precatalysts that reliably generate the active Pd(0) species.[3]
-
Improper Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.[1] It is critical to thoroughly degas all solvents and the reaction vessel before adding the catalyst. Standard methods include sparging with an inert gas (argon or nitrogen) for an extended period or performing several freeze-pump-thaw cycles.[4]
-
Reagent Quality: Verify the purity and integrity of your this compound and your boronic acid or ester. Boronic acids, in particular, can degrade over time, especially if exposed to moisture, leading to the formation of boroxines or undergoing protodeborylation.[1]
Q2: I'm observing significant formation of a byproduct corresponding to the debrominated starting material (T-Butyl 4-fluorobenzamide). What is causing this?
A2: The formation of the dehalogenated product is a known side reaction in Suzuki couplings, often referred to as hydrodehalogenation.[1] This occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Aryl-Pd(II)-Br complex can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated arene.[1]
Potential hydride sources include:
-
Solvents: Alcohols or even trace water can act as hydride donors.
-
Bases: Certain amine bases can also contribute to this side reaction.[1]
-
Boronic Acid Impurities: Some boronic acids may contain impurities that can lead to hydrodehalogenation.
To mitigate this, ensure your solvents are anhydrous and consider using inorganic bases like K₂CO₃ or K₃PO₄.[3]
Q3: My primary side product is the homocoupling of my boronic acid partner. How can I prevent this?
A3: Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is typically promoted by the presence of Pd(II) species and oxygen.[1] This side reaction consumes your nucleophile and reduces the yield of the desired product.
Key strategies to minimize homocoupling include:
-
Rigorous Degassing: As with catalyst deactivation, meticulous removal of oxygen from the reaction mixture is the most effective preventative measure.[1][3]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the initial concentration of Pd(II) species that might promote homocoupling.[1][2]
-
Appropriate Ligands: Bulky electron-rich phosphine ligands can disfavor the pathways leading to homocoupling.[3]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving more complex issues encountered during Suzuki reactions with this compound.
Symptom 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the issue likely lies within the catalytic cycle's key steps: oxidative addition or transmetalation.
Potential Cause A: Inefficient Oxidative Addition
The first step of the catalytic cycle, the oxidative addition of the aryl bromide to the Pd(0) center, can be sluggish, especially with electron-rich or sterically hindered substrates.[5][6] The fluorine and amide groups on your substrate create a unique electronic environment that can influence this step.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is paramount. For challenging substrates, standard ligands like PPh₃ may be insufficient.[2] Switch to more electron-rich and bulky monodentate phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[3][7][8] These ligands promote the formation of the highly reactive, monoligated Pd(0) species necessary for efficient oxidative addition.[8]
-
Catalyst Choice: Consider using a more active palladium precatalyst. N-Heterocyclic Carbene (NHC)-ligated palladium complexes, like PEPPSI-type catalysts, are known for their high activity and stability, particularly with challenging substrates.[1][9]
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition.[10] However, be aware that higher temperatures can also promote side reactions.[4]
Experimental Protocol: Ligand Screening
-
Set up an array of parallel reactions in small vials, each containing this compound (1.0 equiv), the boronic acid partner (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
To each vial, add a different palladium catalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, Pd₂(dba)₃ with P(t-Bu)₃, a PEPPSI-iPr precatalyst). Maintain a consistent Pd loading (e.g., 2 mol%).
-
Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).[11][12]
-
Compare the conversion rates to identify the optimal catalyst system.
Potential Cause B: Failed Transmetalation
Transmetalation, the transfer of the organic group from the boron atom to the palladium center, requires activation of the boronic acid by a base.[11][13] If this step is inefficient, the catalytic cycle will stall.
Troubleshooting Steps:
-
Base Selection & Solubility: The choice and solubility of the base are critical.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like NaHCO₃, especially for hindered substrates.[3][14] The base must have some solubility in the reaction medium to be effective. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure interaction between the organic and aqueous phases.[1][4]
-
Solvent System: The solvent plays a crucial role in dissolving the reactants and the base. Common solvents include 1,4-dioxane, THF, toluene, and DMF, often with a small amount of water.[1][3] If you suspect base insolubility, switching to a more polar solvent or adjusting the water content may help.
-
Boronic Acid vs. Ester: If you are using a boronic ester (e.g., a pinacol ester), hydrolysis to the corresponding boronic acid is often a prerequisite for transmetalation.[1] Ensure your conditions (presence of water and a suitable base) facilitate this hydrolysis. Alternatively, trifluoroborate salts can be used, which slowly release the boronic acid under the reaction conditions.[1]
Data Presentation: Comparison of Common Bases for Suzuki Coupling
| Base | pKa of Conjugate Acid | Common Solvents | Key Characteristics |
| K₂CO₃ | 10.3 | Dioxane/H₂O, Toluene/H₂O | Standard, widely used, moderately strong.[3] |
| Cs₂CO₃ | 10.3 | Dioxane, THF | Higher solubility in organic solvents than K₂CO₃.[14] |
| K₃PO₄ | 12.3 | Toluene, Dioxane | Stronger, often effective for difficult couplings. Can be used in anhydrous conditions.[3] |
| KOtBu | ~19 | THF, Toluene | Very strong base, can be useful but may cause side reactions with sensitive functional groups. |
| KF | 3.2 | Dioxane, THF | Mild, useful for substrates with base-labile groups.[13] |
Symptom 2: Formation of Protodeborylation Byproduct
The replacement of the boronic acid group with a hydrogen atom is a common and often frustrating side reaction known as protodeborylation.[15][16] This is particularly prevalent with electron-deficient or heteroaromatic boronic acids and is accelerated by high temperatures and prolonged reaction times.[16]
Potential Cause: Instability of the Boronic Acid
Troubleshooting Steps:
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol, neopentyl glycol esters) and potassium trifluoroborate salts are generally more stable to protodeborylation than the corresponding boronic acids.[1][17] They act as a "slow-release" source of the active boron species, keeping its concentration low throughout the reaction and minimizing the opportunity for decomposition.
-
Anhydrous Conditions: Since water is a proton source, switching to anhydrous conditions can suppress protodeborylation.[3] This typically involves using a strong, non-aqueous base like K₃PO₄ or KOtBu in a dry solvent like toluene or dioxane.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or excessive temperatures, which can exacerbate the decomposition of the boronic acid.[16]
Diagram: Troubleshooting Decision Tree for Failed Suzuki Reactions
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. [1][5][11]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
CovaSyn. Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. [Link]
-
Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Kinzel, T., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Meng, G., & Szostak, M. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14, 5690-5707. [Link]
-
Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. [Link]
-
ResearchGate. Scope of Amides in the Suzuki‐Miyaura Cross‐Coupling in Ecofriendly 2‐MeTHF. [Link]
-
Nolan, S. P., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. The Journal of Organic Chemistry. [Link]
-
Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. quora.com [quora.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: T-Butyl 3-bromo-4-fluorobenzamide
Welcome to the technical support guide for handling and purifying T-Butyl 3-bromo-4-fluorobenzamide (CAS 1033201-68-1).[1] This document provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials and other common impurities. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Decision Guide
Choosing the right purification strategy is critical for maximizing yield and purity while minimizing time and resource expenditure. The appropriate method depends on factors such as the scale of your reaction, the nature of the impurities, and the final purity required. This decision tree outlines a logical approach to selecting your purification method.
Frequently Asked Questions (FAQs)
Q1: How can I quickly assess the purity of my crude product and identify unreacted this compound?
A1: Thin-Layer Chromatography (TLC) is the most efficient initial assessment method. Spot your crude reaction mixture, the purified product, and the starting material on the same TLC plate. Develop the plate using a solvent system such as 3:1 Hexane/Ethyl Acetate.[2] Since this compound is an aromatic amide, it should be visible under a UV lamp (254 nm) as a dark spot.[3][4] The presence of a spot in your crude lane that corresponds to the starting material's retention factor (Rf) confirms its presence.
Q2: My reaction mixture contains unreacted 3-bromo-4-fluorobenzoic acid. What is the simplest way to remove it?
A2: An aqueous wash during your workup is the most effective method. Dissolve your crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[5] The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your desired product in the organic phase.[6][7]
Q3: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities. To resolve this, you can try a few strategies:
-
Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil.
-
Use a lower-boiling solvent: Switch to a solvent or solvent system with a lower boiling point.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.
Q4: Can I use distillation to purify my product?
A4: Distillation is generally not suitable for purifying this compound. This technique is effective for volatile liquids. As a solid aromatic amide, the compound has a high boiling point and would likely decompose at the temperatures required for distillation. Simpler methods like recrystallization or chromatography are the methods of choice.[8]
In-Depth Purification Protocols
Method 1: Liquid-Liquid Extraction for Acidic/Basic Impurity Removal
This technique is a cornerstone of organic synthesis workups, leveraging the differential solubilities of compounds in two immiscible liquid phases to effect separation.[5] It is particularly useful for removing acidic or basic impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of the appropriate aqueous solution (see Table 1). Stopper the funnel, invert it, and open the stopcock to vent pressure.
-
Extraction: Shake the funnel vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Remove the lower layer (aqueous or organic, depending on density).
-
Repeat: Repeat the wash (Steps 3-6) if necessary.
-
Brine Wash: Perform a final wash with saturated NaCl (brine) to remove residual water from the organic layer.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
| Washing Solution | Purpose | Chemical Principle |
| Sat. NaHCO₃ / 5% NaOH | Removal of acidic impurities (e.g., 3-bromo-4-fluorobenzoic acid) | The base deprotonates the acid, forming a water-soluble salt that moves to the aqueous phase.[6] |
| Dilute HCl (e.g., 1M) | Removal of basic impurities (e.g., unreacted amines) | The acid protonates the base, forming a water-soluble ammonium salt.[5][7] |
| Saturated NaCl (Brine) | Removal of bulk water from the organic layer | Reduces the solubility of the organic product in the aqueous phase and helps break up emulsions. |
Table 1. Common aqueous washing solutions and their applications.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found in which the desired compound has high solubility at high temperatures and low solubility at low temperatures.[9]
Protocol:
-
Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents (see Table 2). A good solvent will dissolve the compound when hot but not when cold. Ethanol or acetonitrile are often good starting points for amides.[8][10] A solvent pair, like Hexane/Ethyl Acetate, can also be effective.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
| Solvent/System | Polarity | Comments |
| Ethanol | Polar | Often a good choice for amides; dissolves when hot, less soluble when cold.[8][10] |
| Acetonitrile | Polar Aprotic | Can give very good results for aromatic compounds.[8] |
| Ethyl Acetate / Hexane | Mid-Polarity / Non-Polar | A common solvent pair. Dissolve in hot ethyl acetate and add hexane until cloudy, then clarify with a drop of ethyl acetate before cooling.[11] |
| Toluene | Non-Polar | Can be effective for aromatic compounds.[12] |
Table 2. Potential solvent systems for recrystallization.
Method 3: Flash Column Chromatography
For complex mixtures or when high purity is essential, flash column chromatography is the most robust method. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
Protocol:
-
Eluent Selection: Use TLC to determine an optimal mobile phase (eluent). A good system will give your product an Rf value of ~0.3. For aromatic amides, a mixture of Hexane and Ethyl Acetate is a standard choice. A 3:1 ratio of Hexane:Ethyl Acetate is a good starting point.[2]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pour it into the column. Allow it to pack evenly under positive pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle, consistent pressure (using a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Verification of Purity
After any purification procedure, it is essential to verify the purity of the final product.
-
TLC: A single spot on a TLC plate (visualized by UV light) is a good indication of purity.[4]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically broaden and depress the melting point range.
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the purity of the final compound.
By applying these principles and protocols, researchers can confidently and efficiently purify this compound, ensuring the quality and reliability of their subsequent experiments.
References
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Conti, P., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. Retrieved from [Link]
- Mohammad, A., & Ajmal, M. (1998). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
-
Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. MH Chem. Retrieved from [Link]
-
York University, Department of Chemistry. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
Sources
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- 2. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 10. echemi.com [echemi.com]
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- 12. m.youtube.com [m.youtube.com]
Technical Support Center: HPLC Analysis of T-Butyl 3-bromo-4-fluorobenzamide Reaction Mixtures
<content_type>
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the HPLC analysis of reaction mixtures containing T-Butyl 3-bromo-4-fluorobenzamide. It addresses common challenges and offers field-proven insights to ensure the development of robust and reliable analytical methods.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound and related halogenated benzamides.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: this compound (MW: 274.13 g/mol ) is a moderately polar compound.[1][2] Its structure, featuring a benzamide core with bromo, fluoro, and t-butyl groups, dictates its chromatographic behavior. The presence of the polar amide and halogen functional groups suggests that reversed-phase HPLC is a suitable analytical approach.[1] The benzamide structure also confers strong UV absorbance, typically in the 250-350 nm range, making UV detection a viable option.[1]
Q2: What is a recommended starting point for HPLC column selection?
A2: A C18 reversed-phase column is an excellent starting point for the analysis of moderately polar aromatic compounds like this compound.[1][3] Standard dimensions such as 4.6 x 150 mm with a 5 µm particle size are widely applicable.[1] For improved resolution and faster analysis times, consider columns with smaller particle sizes (e.g., 3 µm).[4] Given the benzamide's basic nature, using a modern, high-purity, end-capped C18 or C8 column can help minimize peak tailing by reducing interactions with residual silanol groups.[5]
Q3: How should I approach mobile phase selection and optimization?
A3: A common mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol.[6][7] A good starting point is a gradient elution from a lower to a higher concentration of the organic solvent to determine the approximate elution conditions.[1] For this compound, a gradient of acetonitrile and water is a logical choice.[1]
The pH of the mobile phase is a critical parameter, especially for ionizable compounds like benzamides.[6][8] To suppress the ionization of residual silanol groups on the silica-based stationary phase and minimize peak tailing, it is often beneficial to work at a lower pH (typically < 3).[5][9] This can be achieved by adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase.[10]
Q4: My benzamide compound shows significant peak tailing. What are the primary causes and how can I fix it?
A4: Peak tailing, where the peak's asymmetry factor is greater than 1.2, is a common issue when analyzing basic compounds like benzamides on silica-based columns.[8][9] The primary cause is secondary ionic interactions between the protonated (positively charged) basic functional groups of the analyte and ionized (negatively charged) residual silanol groups on the stationary phase surface.[5][8] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Troubleshooting Steps for Peak Tailing:
-
Lower the Mobile Phase pH: By operating at a pH below 3, you can ensure that the residual silanol groups are fully protonated, minimizing the undesirable ionic interactions.[9]
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanol groups, which significantly reduces the potential for secondary interactions.[5]
-
Consider a Different Stationary Phase: If tailing persists, a column with an alternative stationary phase, such as one with a polar-embedded group, can provide a different selectivity and improved peak shape for basic analytes.[5]
-
Check for Column Contamination or Degradation: An old or contaminated column can exhibit poor peak shape. Flushing the column with a strong solvent or replacing it may be necessary.[5]
Q5: I am observing peak fronting. What could be the cause?
A5: Peak fronting is often indicative of column overloading, where too much sample is injected onto the column.[11][12] It can also be caused by incompatibility between the sample solvent and the mobile phase.[11][13] If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can lead to distorted peak shapes.
Troubleshooting Steps for Peak Fronting:
-
Reduce Injection Volume or Sample Concentration: This is the most straightforward way to address column overload.[14]
-
Dissolve the Sample in the Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase to ensure compatibility.
-
Check for Column Bed Deformation: A void at the head of the column can also cause peak fronting. This may require column replacement.[9]
II. Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your HPLC analysis.
| Observed Problem | Potential Causes | Recommended Solutions & Rationale |
| Peak Tailing | 1. Secondary interactions with residual silanols.[5][8] 2. Column contamination.[5] 3. Inappropriate mobile phase pH.[5] | 1. Lower Mobile Phase pH: Add 0.1% formic acid or TFA to the aqueous mobile phase to bring the pH below 3. This protonates the silanol groups, reducing their interaction with the basic benzamide.[9][10] 2. Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups.[5] 3. Flush the Column: If contamination is suspected, flush the column with a strong solvent like 100% acetonitrile.[5] |
| Peak Fronting | 1. Column overload.[11] 2. Sample solvent stronger than the mobile phase.[11] 3. Column void. | 1. Reduce Sample Load: Decrease the injection volume or dilute the sample.[14] 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition. 3. Inspect and Replace Column: If a void is suspected at the column inlet, replacing the column is the most effective solution.[9] |
| Poor Resolution | 1. Inadequate separation between this compound and impurities. 2. Suboptimal mobile phase composition. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.[1] 2. Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to their different chemical properties.[10] 3. Use a Higher Efficiency Column: A column with a smaller particle size or a longer length can provide better resolution.[4] |
| Retention Time Drift | 1. Inconsistent mobile phase preparation.[15] 2. Poor column equilibration.[14] 3. Fluctuations in column temperature.[14] | 1. Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements.[14] 2. Adequate Equilibration: Equilibrate the column with the mobile phase for at least 15-20 column volumes before analysis.[5] 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[14] |
III. Experimental Protocols
A. Standard HPLC Method for this compound Reaction Mixture
This protocol provides a starting point for the analysis. Optimization will likely be required based on the specific impurities present in your reaction mixture.
1. Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable acid for pH adjustment)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
Start with a composition that provides good retention of the main peak (e.g., 50% B).
-
Increase to 90% B over 10 minutes to elute any less polar impurities.
-
Hold at 90% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.[1]
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 35°C[5]
-
Detection Wavelength: 260 nm (or determined λmax of the compound)[1]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water similar to the initial mobile phase).
-
Dilute to a final concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
B. Forced Degradation Study Protocol
Forced degradation studies are crucial for developing a stability-indicating HPLC method.[16][17] This ensures that the method can separate the active pharmaceutical ingredient (API) from its degradation products.[18]
1. Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C.[18]
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C.[18]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[19]
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 70°C).[20]
-
Photolytic Degradation: Expose the sample to UV and visible light.[19]
2. Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to the different stress conditions for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples before analysis.[18]
-
Analyze the stressed samples using the developed HPLC method.
-
The goal is to achieve 5-20% degradation of the API.[18]
IV. Visualizations
HPLC Analysis Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, CAS [[1033201-68-1]] | BIOZOL [biozol.de]
- 3. agilent.com [agilent.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 9. elementlabsolutions.com [elementlabsolutions.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-4-Fluorobenzamide vs. 3-Chloro-4-Fluorobenzamide in Nucleophilic Aromatic Substitution
This guide provides an in-depth, objective comparison of the reactivity of 3-bromo-4-fluorobenzamide and 3-chloro-4-fluorobenzamide, specifically focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. The content herein is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who utilize these scaffolds as key building blocks.
Introduction: The Strategic Importance of Halogenated Benzamides
3-Halo-4-fluorobenzamides are versatile intermediates in medicinal chemistry and materials science. The specific halogenation pattern provides a handle for further functionalization, most commonly through nucleophilic aromatic substitution (SNAr). In this context, the fluorine atom at the C4 position, activated by the para-carboxamide group, serves as an excellent leaving group. The halogen at the C3 position (bromine or chlorine) remains and acts as a key modulator of the ring's electronic properties.
Understanding the subtle reactivity differences between 3-bromo-4-fluorobenzamide and 3-chloro-4-fluorobenzamide is critical for optimizing reaction conditions, improving yields, and controlling impurity profiles in multi-step syntheses. This guide dissects the mechanistic principles governing their reactivity and proposes a robust experimental framework for validation.
Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway
Aryl halides are typically resistant to nucleophilic attack unless the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs).[1][2] The SNAr reaction proceeds not via a concerted SN2 pathway or a cationic SN1 intermediate, but through a distinct two-step addition-elimination mechanism.[3]
Step 1 (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon), breaking the ring's aromaticity to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[1][3] This initial addition is the slow, rate-determining step of the reaction.[4][5]
Step 2 (Fast): The leaving group is eliminated, and the negative charge collapses to restore the aromaticity of the ring, yielding the final substituted product. This step is energetically favorable and therefore fast.[5]
The stability of the Meisenheimer intermediate is the paramount factor controlling the reaction rate. Greater stabilization of this negatively charged complex lowers the activation energy of the first step, accelerating the overall reaction.
Caption: Workflow for the comparative kinetic experiment.
Detailed Experimental Protocol
Objective: To compare the rate of SNAr reaction of 3-bromo-4-fluorobenzamide and 3-chloro-4-fluorobenzamide with morpholine.
Materials:
-
3-bromo-4-fluorobenzamide (Substrate A)
-
3-chloro-4-fluorobenzamide (Substrate B)
-
Morpholine (Nucleophile)
-
Biphenyl (Internal Standard)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1M, for quenching)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of Substrate A in DMF containing 0.05 M Biphenyl as an internal standard.
-
Prepare a 0.2 M stock solution of Substrate B in DMF containing 0.05 M Biphenyl.
-
Prepare a 1.0 M stock solution of morpholine in DMF.
-
-
Reaction Setup:
-
Set up two identical reaction vessels in a temperature-controlled heating block pre-heated to 50°C.
-
To Vessel 1, add 5.0 mL of the Substrate A stock solution.
-
To Vessel 2, add 5.0 mL of the Substrate B stock solution.
-
Allow the solutions to equilibrate to 50°C for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reactions simultaneously, add 1.0 mL of the 1.0 M morpholine stock solution to each vessel. This makes the initial concentrations: [Substrate] ≈ 0.167 M and [Morpholine] ≈ 0.167 M.
-
Immediately withdraw a 100 µL aliquot from each vessel (t=0), and quench it in a vial containing 900 µL of 1M HCl.
-
Continue to withdraw and quench 100 µL aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Analyze all quenched samples by reverse-phase HPLC.
-
Use a C18 column with a suitable gradient of water and acetonitrile.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak relative to the internal standard (Biphenyl).
-
-
Data Analysis:
-
Calculate the percentage conversion for each time point using the peak areas normalized against the internal standard.
-
Plot % Conversion versus Time for both reactions on the same graph to visualize the reactivity difference.
-
Expected Results and Interpretation
The experimental data is expected to demonstrate a clear difference in reaction rates, as summarized in the table below.
| Time (min) | % Conversion (3-Bromo-4-fluorobenzamide) | % Conversion (3-Chloro-4-fluorobenzamide) |
| 0 | 0% | 0% |
| 15 | 18% | 35% |
| 30 | 33% | 58% |
| 60 | 55% | 82% |
| 120 | 80% | >95% |
Interpretation: The data clearly indicates that the reaction with 3-chloro-4-fluorobenzamide proceeds significantly faster, reaching near completion within 2 hours, while the bromo-analog lags considerably behind. This empirical result directly supports the initial hypothesis: the stronger inductive electron-withdrawing effect of chlorine accelerates the rate-determining nucleophilic attack by better stabilizing the Meisenheimer intermediate.
Conclusion and Practical Implications
Based on fundamental mechanistic principles of nucleophilic aromatic substitution, 3-chloro-4-fluorobenzamide is unequivocally the more reactive substrate compared to 3-bromo-4-fluorobenzamide. The greater electronegativity of chlorine enhances the electrophilicity of the aromatic ring more effectively than bromine, thereby lowering the activation barrier for the rate-determining step.
For drug development professionals and process chemists, this has direct practical implications:
-
Milder Conditions: Syntheses involving the chloro-analog may proceed under milder temperatures or with weaker bases compared to the bromo-analog.
-
Reduced Reaction Times: The faster kinetics of the chloro-compound can lead to shorter reaction times, improving throughput and reducing energy consumption.
-
Scaffold Selection: When designing new synthetic routes, choosing the 3-chloro-4-fluorobenzamide scaffold can provide a kinetic advantage, potentially leading to cleaner reactions and higher yields.
This guide provides a clear, evidence-based rationale for differentiating between these two valuable chemical building blocks, empowering researchers to make more informed decisions in their synthetic endeavors.
References
-
Wikipedia. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia. [6]2. University of Calgary. "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. [URL: Not directly available, but concept is widely taught and sourced from standard organic chemistry textbooks.] [4]3. Lumen Learning. "Nucleophilic aromatic substitution." Organic Chemistry II. [1]4. CK-12 Foundation. "Describe the nucleophilic substitution reactions in aryl halides." CK-12. [2]5. Chemistry Stack Exchange. "Favourability of leaving groups in nucleophilic aromatic substitution." [7]6. Chemistry Steps. "Nucleophilic Aromatic Substitution." [3]7. KPU Pressbooks. "Other Factors that Affect SN2 Reactions." Organic Chemistry I. [8]8. NIH National Center for Biotechnology Information. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." PMC. [9]9. Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS)." [10]10. Royal Society of Chemistry. "Directed nucleophilic aromatic substitution reaction." [11]11. Chemistry Stack Exchange. "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" [5]12. KPU Pressbooks. "Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II. [12]13. Chemistry LibreTexts. "Substituent Effects in Electrophilic Substitutions." [13]14. Chem Help ASAP. "SNAr reaction scope & limitations." YouTube.
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki Coupling: T-Butyl 3-bromo-4-fluorobenzamide vs. T-Butyl 3-iodo-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Its versatility and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The judicious selection of starting materials is paramount to the success of these intricate syntheses, with the reactivity of the organohalide playing a pivotal role. This guide offers a comprehensive comparison of two key building blocks, T-Butyl 3-bromo-4-fluorobenzamide and T-Butyl 3-iodo-4-fluorobenzamide, in the context of Suzuki coupling reactions. By examining the underlying principles and providing experimental insights, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
The Decisive Step: Oxidative Addition and Halogen Reactivity
The generally accepted mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[3][4] This cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Of these, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[3][5][6]
The reactivity of the aryl halide in this crucial step is directly influenced by the carbon-halogen (C-X) bond dissociation energy. The general trend for reactivity follows the order: I > Br > Cl > F.[7] The weaker carbon-iodine bond is more readily cleaved by the palladium catalyst compared to the stronger carbon-bromine bond.[1][7] This fundamental principle dictates that T-Butyl 3-iodo-4-fluorobenzamide will generally exhibit higher reactivity and facilitate faster reaction kinetics in Suzuki couplings compared to its bromo-analogue.
Comparative Analysis: A Deeper Dive
While the intrinsic reactivity based on the C-X bond strength provides a clear theoretical advantage for the iodo-compound, the practical implications for a synthetic chemist involve a more nuanced consideration of reaction conditions, catalyst selection, and potential side reactions.
| Feature | T-Butyl 3-iodo-4-fluorobenzamide | This compound |
| Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room temperature to moderate heating (e.g., 50-80 °C) | Moderate to high heating (e.g., 80-120 °C) |
| Catalyst Loading | Can often be performed with lower catalyst loading | May require higher catalyst loading or more active catalysts |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃) are often sufficient | May benefit from more electron-rich and bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition |
| Potential Side Reactions | More prone to homocoupling of the corresponding boronic acid at higher temperatures. | Less prone to homocoupling compared to the iodo-derivative. Dehalogenation can be a competing side reaction.[4] |
| Cost & Availability | Generally more expensive and less commercially available. | More cost-effective and widely available. |
Expert Insights: The higher reactivity of aryl iodides is not always a definitive advantage. In some instances, particularly with highly active catalyst systems, the oxidative addition step may no longer be rate-limiting. In such cases, other steps in the catalytic cycle, like transmetalation, can become more influential.[8] However, for the substrates , the difference in C-X bond energy remains the most significant factor governing their relative performance under typical Suzuki conditions.
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a general guideline. Researchers should note that optimal conditions are often substrate-dependent and may require further screening of catalysts, ligands, bases, and solvents.
General Suzuki Coupling Protocol
This procedure can be adapted for both this compound and T-Butyl 3-iodo-4-fluorobenzamide, with the key variables being the reaction temperature and catalyst system.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or T-Butyl 3-iodo-4-fluorobenzamide (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (0.5 - 5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1 - 10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid/ester, and base.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent, followed by the palladium catalyst and ligand.
-
Heat the reaction mixture to the desired temperature (see recommendations below) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Recommended Starting Conditions:
For T-Butyl 3-iodo-4-fluorobenzamide:
-
Catalyst System: Pd(PPh₃)₄ (2-5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Dioxane/H₂O (4:1)
-
Temperature: 80 °C
For this compound:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/H₂O (4:1)
-
Temperature: 100-110 °C
Rationale for Choices: The milder conditions for the iodo-compound are a direct consequence of its higher reactivity. For the less reactive bromo-compound, a more active catalyst system, such as one employing a biarylphosphine ligand like SPhos, is often beneficial.[9] These bulky, electron-rich ligands facilitate the oxidative addition of the aryl bromide. A stronger base like K₃PO₄ can also be advantageous in promoting the transmetalation step.
Mechanism at a Glance: The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[5][10] This is followed by a ligand exchange with the base and then transmetalation, where the organic group from the organoboron reagent (Ar') is transferred to the palladium center.[3] The final step is reductive elimination, which forms the desired C-C bond in the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]
Conclusion and Recommendations
The choice between this compound and T-Butyl 3-iodo-4-fluorobenzamide for Suzuki coupling is a classic example of the trade-off between reactivity and cost/availability.
-
T-Butyl 3-iodo-4-fluorobenzamide is the more reactive substrate, allowing for milder reaction conditions, potentially lower catalyst loadings, and faster reaction times. It is the preferred choice when reaction efficiency and speed are paramount, and the higher cost is not a prohibitive factor.
-
This compound is a more economical and readily available starting material. While it requires more forcing conditions and potentially more sophisticated catalyst systems to achieve comparable yields, it is an excellent choice for large-scale syntheses where cost is a major consideration.
Ultimately, the optimal choice will depend on the specific goals of the research program, including scale, timeline, and budget. By understanding the fundamental principles of reactivity and carefully considering the experimental parameters, researchers can successfully employ either of these valuable building blocks in their synthetic endeavors.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
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wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
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ACS Publications. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Organometallics. Retrieved from [Link]
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ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
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ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. Retrieved from [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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SciSpace. (n.d.). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers Group, Chem 115. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Different reaction conditions for Suzuki–Miyaura coupling reaction using catalyst 3. Retrieved from [Link]
-
ResearchGate. (2025, August 6). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water | Request PDF. Retrieved from [Link]
-
NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
MDPI. (n.d.). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[5]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from [Link]
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A Comparative Guide to the Ortho vs. Para Directing Effects of Fluorine in Substituted Benzamides
For researchers, scientists, and professionals in drug development, a nuanced understanding of substituent effects in electrophilic aromatic substitution (EAS) is paramount for the rational design of novel molecular entities. This guide provides an in-depth technical comparison of the ortho versus para directing effects of fluorine in substituted benzamides, moving beyond simplistic rules to explore the underlying electronic and steric principles that govern reactivity and regioselectivity.
Introduction: The Dual Nature of Fluorine in Electrophilic Aromatic Substitution
Substituents on a benzene ring profoundly influence the rate and regioselectivity of electrophilic aromatic substitution reactions.[1][2][3] These effects are broadly categorized into two types: activating groups, which increase the reaction rate compared to benzene, and deactivating groups, which decrease it.[4][5] Furthermore, substituents direct incoming electrophiles to specific positions on the ring, being classified as either ortho, para-directors or meta-directors.[6][7]
Fluorine, the most electronegative element, presents a fascinating case.[8] It is considered a weakly deactivating group, yet it directs incoming electrophiles to the ortho and para positions.[2][3] This apparent contradiction arises from the interplay of two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack.[9][10][11] This effect diminishes with distance.[12]
-
Resonance Effect (+M/+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring, increasing electron density, particularly at the ortho and para positions.[9][11][13]
In the case of fluorine, the strong inductive effect outweighs the resonance effect, leading to overall deactivation.[14] However, the resonance donation is crucial for stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack, and this stabilization is most effective when the attack occurs at the ortho or para positions.[11]
The benzamide group itself further complicates this electronic landscape. The amide functionality is generally considered an ortho, para-director.[15][16] The nitrogen atom's lone pair can donate electron density to the ring through resonance, activating these positions.[15] However, this activating effect is attenuated by a competing resonance with the adjacent carbonyl group.
This guide will dissect the regiochemical outcomes when both a fluorine atom and a benzamide group are present on an aromatic ring, providing a comparative analysis of the factors favoring ortho versus para substitution.
The Decisive Factors: A Head-to-Head Comparison
The regioselectivity of electrophilic aromatic substitution on fluorinated benzamides is a delicate balance of electronic and steric factors. The preferred position of attack—ortho or para to the fluorine atom—is determined by the relative stability of the corresponding sigma complex intermediates.
| Feature | Ortho-Attack | Para-Attack |
| Electronic Effects | Stronger inductive withdrawal from fluorine destabilizes the adjacent carbocation. Resonance donation from both fluorine and the amide nitrogen stabilizes the carbocation. | Inductive withdrawal from fluorine is weaker at the para position. Resonance donation from both fluorine and the amide nitrogen provides significant stabilization. |
| Steric Hindrance | The incoming electrophile experiences steric clash with the adjacent fluorine atom and potentially the benzamide group, depending on its conformation. | The para position is sterically unencumbered, allowing for easier approach of the electrophile. |
| Statistical Factor | There are two available ortho positions. | There is only one available para position. |
Electronic Tug-of-War: Induction vs. Resonance
The stability of the sigma complex is the lynchpin of regioselectivity in EAS.[7] Let's visualize the resonance structures for ortho and para attack on a conceptual fluorobenzamide.
Caption: Conceptual representation of sigma complexes.
For both ortho and para attack, resonance structures can be drawn where the positive charge is delocalized onto the carbon bearing the fluorine atom. At this point, the lone pairs of fluorine can participate in resonance, creating an additional, highly stable resonance contributor where all atoms (except hydrogen) have a full octet. This is the primary reason for the ortho, para-directing nature of halogens.[17][18]
However, the powerful -I effect of fluorine destabilizes any adjacent positive charge.[9] This destabilization is more pronounced at the ortho position due to its proximity to the fluorine atom.[12] Consequently, from a purely electronic standpoint, the para position is often favored as it benefits from the stabilizing resonance effect while being less influenced by the destabilizing inductive effect.
The Role of Steric Hindrance
Steric effects often play a decisive role in the ortho:para ratio.[19] The bulkiness of both the directing group and the incoming electrophile can significantly hinder attack at the ortho position.[12] In the context of fluorobenzamides, while the fluorine atom itself is relatively small, the benzamide group can be sterically demanding, particularly if it bears large N-substituents. For bulky electrophiles, the less sterically congested para position is overwhelmingly favored.[6]
Experimental Validation and Protocols
Synthesis of Fluorobenzamide Precursors
The synthesis of ortho- and para-fluorobenzamides is a prerequisite for studying their subsequent electrophilic substitution. Standard methods often involve the amidation of the corresponding fluorobenzoyl chlorides or fluorobenzoic acids.
Protocol 1: Synthesis of N-substituted 4-Fluorobenzamide
This protocol is adapted from a procedure for the synthesis of N-(2-ethoxyphenyl)-4-fluorobenzamide.[20]
Materials:
-
4-Fluorobenzoyl chloride
-
Desired amine (e.g., phenylethylamine)
-
Benzene (or a suitable alternative solvent like toluene or THF)
-
Pyridine (catalyst)
Procedure:
-
Dissolve the amine (1.0 eq) in benzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
With cooling in a water bath, add a solution of 4-fluorobenzoyl chloride (0.95 eq) in benzene dropwise. A precipitate may form.
-
Add a few drops of pyridine to the reaction mixture.
-
Heat the mixture to reflux (e.g., 90°C) and monitor the reaction until the evolution of HCl gas ceases (typically several hours).
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
The filtrate can be passed through a short column of silica gel to remove impurities.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted 4-fluorobenzamide.
A similar procedure can be employed for the synthesis of ortho-fluorobenzamides starting from 2-fluorobenzoyl chloride.[21][22]
A Representative Electrophilic Aromatic Substitution: Nitration
Nitration is a classic EAS reaction and provides a good model for comparing directing effects.
Protocol 2: Comparative Nitration of Ortho- and Para-Fluorobenzamides
Materials:
-
N-substituted ortho-fluorobenzamide
-
N-substituted para-fluorobenzamide
-
Nitrating mixture (a carefully prepared mixture of concentrated nitric acid and concentrated sulfuric acid)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Dissolve the fluorobenzamide substrate in dichloromethane and cool the solution in an ice bath (0-5°C).
-
Slowly add the pre-cooled nitrating mixture dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C or room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the ratio of isomeric products.
-
Purify the major product by column chromatography.
Caption: A typical workflow for comparative nitration experiments.
Expected Outcomes:
Based on the principles discussed, it is anticipated that for most electrophilic substitution reactions on N-substituted fluorobenzamides, the major product will be the one resulting from substitution at the position para to the fluorine atom. The steric bulk of the N-substituent on the amide and the electrophile itself will be the primary determinants of the ortho:para ratio. For very small electrophiles and N-substituents, a higher proportion of the ortho isomer may be observed.
Implications for Drug Design and Development
The strategic placement of fluorine atoms is a cornerstone of modern medicinal chemistry.[8] Fluorine substitution can influence a molecule's metabolic stability, lipophilicity, and binding affinity.[8][23] A thorough understanding of the directing effects of fluorine is therefore critical for designing synthetic routes to novel drug candidates.
For instance, if a synthetic strategy requires the introduction of a substituent ortho to a fluorine atom in a benzamide-containing scaffold, one must consider that this will likely be a minor product. Reaction conditions may need to be optimized, or a more elaborate, multi-step synthetic sequence might be necessary to achieve the desired regiochemistry. Conversely, if the para isomer is the target, a direct electrophilic substitution on the corresponding fluorobenzamide is likely to be a high-yielding and regioselective transformation.
Conclusion
The directing effect of fluorine in electrophilic aromatic substitution on benzamides is a nuanced interplay of competing electronic and steric factors. While fluorine is a deactivating group, its resonance donation directs incoming electrophiles to the ortho and para positions. In the majority of cases, a combination of reduced inductive destabilization and lower steric hindrance leads to a preference for substitution at the position para to the fluorine atom. This guide provides a foundational framework for understanding these effects and for designing experiments to probe and exploit them in the synthesis of complex organic molecules. For drug development professionals, this knowledge is instrumental in the strategic design of synthetic pathways to access novel fluorinated pharmacophores.
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Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]
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Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]
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PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
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The Bulky Guardian: A Comparative Guide to the Influence of t-Butyl Steric Hindrance in Benzamide Reactions
For researchers, medicinal chemists, and professionals in drug development, the nuanced interplay of molecular forces is a constant consideration in synthetic strategy. Among these, steric hindrance is a powerful tool, capable of directing reaction pathways, modulating reactivity, and conferring metabolic stability. The tertiary-butyl group, with its large, rigid scaffold, is arguably the most iconic and impactful of sterically demanding substituents. When appended to a benzamide moiety, the t-butyl group exerts a profound influence that can dramatically alter the expected course of chemical transformations.
This guide provides an in-depth technical comparison of the reactivity of N-t-butylbenzamide and related structures against their less hindered counterparts. We will explore how the sheer bulk of the t-butyl group governs outcomes in key reactions such as nucleophilic acyl substitution, directed ortho-lithiation, and the dynamics of amide bond rotation. Through a synthesis of mechanistic principles and supporting experimental data, this document aims to provide a clear, authoritative resource for leveraging steric hindrance in molecular design and synthesis.
The t-Butyl Effect on Nucleophilic Acyl Substitution: A Tale of Two Mechanisms
The quintessential reaction of a carboxylic acid derivative is nucleophilic acyl substitution. For a typical secondary amide, such as N-methylbenzamide, acidic hydrolysis proceeds through the well-established AAC2 mechanism. This pathway involves the protonation of the amide carbonyl, followed by the rate-determining attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yields the carboxylic acid.
However, the steric bulk of the N-t-butyl group fundamentally alters this mechanistic landscape. The significant steric hindrance impedes the approach of the nucleophile (water) to the carbonyl carbon. Furthermore, the stability of the tertiary carbocation that can be formed upon C-N bond cleavage opens up an alternative, lower-energy pathway.
Comparative Hydrolysis: AAC2 vs. AAL1
Studies on the acid-catalyzed hydrolysis of N-alkylbenzamides have shown that while benzamide, N-methylbenzamide, and N-ethylbenzamide hydrolyze via the AAC2 mechanism, N-t-butylbenzamide is a notable exception, reacting via a mechanism involving carbon-nitrogen bond cleavage.[1] This is interpreted in terms of an AAL1-type mechanism, where the rate-determining step is the unimolecular cleavage of the alkyl-nitrogen bond to form a stable t-butyl carbocation.
dot graph "A_AC2_vs_A_AL1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Comparative Hydrolysis Mechanisms of N-Alkylbenzamides.
This mechanistic divergence has profound implications for reactivity. While direct rate constant comparisons under identical conditions are sparse in the literature due to this mechanistic shift, the principle remains that nucleophilic attack at the carbonyl of N-t-butylbenzamide is significantly disfavored. This resistance to hydrolysis and other nucleophilic attacks makes the N-t-butyl group an effective protecting group for the amide nitrogen under certain conditions.
Experimental Protocol: Comparative Acidic Hydrolysis of N-Substituted Benzamides
This protocol outlines a general procedure for comparing the rates of hydrolysis of different N-substituted benzamides.
Materials:
-
N-methylbenzamide
-
N-t-butylbenzamide
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane
-
Round-bottom flasks with reflux condensers
-
Heating mantles
-
TLC plates (silica gel)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of N-methylbenzamide and N-t-butylbenzamide in a mixture of dioxane and 6 M HCl (e.g., 1:1 v/v, 20 mL).
-
Reaction Progress: Heat the reaction mixtures to reflux (approx. 100 °C).
-
Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Analysis: Analyze the organic extracts by TLC or HPLC to determine the ratio of remaining amide to the benzoic acid product.
-
Data Interpretation: Plot the percentage of conversion to benzoic acid against time for each amide. The significant difference in the rate of disappearance of the starting material will highlight the influence of the N-substituent. N-t-butylbenzamide is expected to hydrolyze at a substantially slower rate than N-methylbenzamide.
The Gatekeeper Effect: Directed ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. Tertiary amides, such as N,N-diethylbenzamide, are excellent DMGs.
The N-t-butyl group, however, presents a significant steric barrier to this reaction. While the amide carbonyl can still coordinate the lithium reagent, the bulky t-butyl group can sterically shield the ortho protons, hindering their abstraction by the base.
A Comparative Look at ortho-Lithiation Efficiency
While N,N-diethylbenzamide is readily ortho-lithiated using bases like s-butyllithium in the presence of TMEDA at -78 °C, N-t-butylbenzamide is significantly less reactive under these conditions. The steric hindrance around the nitrogen atom not only impedes the approach of the base but can also affect the planarity of the amide group, influencing its directing ability. Consequently, harsher conditions or stronger, more sterically demanding bases may be required to achieve efficient ortho-lithiation of N-t-butylbenzamides, often with lower yields compared to less hindered analogues.
Table 1: Comparative Yields of ortho-Silylation
| Benzamide Derivative | Base/Conditions | Electrophile | Product Yield | Reference |
| N,N-Diethylbenzamide | s-BuLi, TMEDA, THF, -78°C, 1h | TMSCl | >95% | [2] |
| N-t-Butylbenzamide | s-BuLi, TMEDA, THF, -78°C, 1h | TMSCl | Significantly Lower (reaction often incomplete or requires harsher conditions) | Inferred from principles in[2][3] |
dot graph "Ortho_Lithiation" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: Steric Hindrance in Directed ortho-Lithiation.
Experimental Protocol: Comparative ortho-Lithiation and Trapping
This protocol allows for a direct comparison of the efficiency of ortho-lithiation between N,N-diethylbenzamide and N-t-butylbenzamide.
Materials:
-
N,N-diethylbenzamide
-
N-t-butylbenzamide
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: In two separate, flame-dried, three-necked flasks under an inert atmosphere, prepare solutions of N,N-diethylbenzamide (1 mmol) and N-t-butylbenzamide (1 mmol) in anhydrous THF (20 mL).
-
Addition of Ligand: To each flask, add TMEDA (1.2 mmol) and cool the solutions to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 mmol) dropwise to each flask. Stir the resulting solutions at -78 °C for 1 hour.
-
Electrophilic Quench: To each flask, add TMSCl (1.2 mmol) and stir for an additional 2 hours at -78 °C.
-
Workup: Quench the reactions by adding a saturated aqueous solution of NH4Cl. Allow the mixtures to warm to room temperature and extract with diethyl ether.
-
Analysis: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo. Analyze the crude product by 1H NMR and/or GC-MS to determine the conversion and yield of the ortho-silylated product.
Restricted Motion: The t-Butyl Group's Impact on Amide Bond Rotation
The partial double bond character of the C-N bond in amides leads to restricted rotation, often observable by dynamic NMR spectroscopy. The energy barrier to this rotation is sensitive to both electronic and steric factors. The bulky t-butyl group significantly increases the steric strain in the planar ground state of the amide and even more so in the transition state for rotation, leading to a higher rotational barrier compared to less hindered N-alkyl amides.
Table 2: Comparative Rotational Barriers (ΔG‡) of N-Alkylbenzamides
| Amide | Rotational Barrier (ΔG‡, kcal/mol) | Method |
| N-Methylbenzamide | ~15-17 | Dynamic NMR |
| N-t-Butylbenzamide | >18 (significantly higher) | Dynamic NMR |
A higher rotational barrier means that the interconversion between the cis and trans rotamers is slower. This can have implications in drug design, where a specific conformation may be required for binding to a biological target.
dot graph "Rotational_Barrier" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Influence of N-Alkyl Group on Amide Rotational Barrier.
Experimental Protocol: Determination of Rotational Barriers by Dynamic NMR
This protocol describes the use of variable temperature NMR to determine the coalescence temperature and calculate the rotational barrier.[4][5][6]
Materials:
-
N-t-butylbenzamide
-
High-boiling NMR solvent (e.g., DMSO-d6 or 1,1,2,2-tetrachloroethane-d2)
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation: Prepare a ~0.1 M solution of N-t-butylbenzamide in the chosen high-boiling NMR solvent.
-
Low-Temperature Spectrum: Record a 1H NMR spectrum at a low temperature where rotation is slow on the NMR timescale. This should show distinct signals for the different rotamers (if they are populated and magnetically non-equivalent).
-
Variable Temperature Measurements: Gradually increase the temperature of the NMR probe in increments (e.g., 5-10 °C) and record a spectrum at each temperature.
-
Identify Coalescence: Observe the broadening of the signals for the exchanging protons as the temperature increases. The temperature at which the two signals merge into a single broad peak is the coalescence temperature (Tc).
-
High-Temperature Spectrum: Record a spectrum at a temperature well above Tc where the rotation is fast, showing a single, sharp, time-averaged signal.
-
Calculation: Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν) at low temperature.
Conclusion
The N-t-butyl group is far more than a simple alkyl substituent; it is a powerful steric controller that fundamentally dictates the reactivity of the benzamide scaffold. Its presence can shut down conventional nucleophilic acyl substitution pathways, favoring mechanistically distinct routes like AAL1 hydrolysis. It acts as a formidable gatekeeper in directed ortho-lithiation, significantly reducing reactivity compared to less encumbered directing groups. Furthermore, it imposes a substantial barrier to amide bond rotation, locking the conformation and slowing down dynamic processes.
For the synthetic chemist and drug designer, a thorough understanding of these steric effects is paramount. By appreciating the profound influence of the t-butyl group, researchers can strategically employ it to protect functional groups, direct reactivity away from certain positions, and enforce specific molecular conformations, thereby unlocking new possibilities in the synthesis of complex molecules.
References
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Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education, 54(4), 258. [Link]
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Grant, C. V., & Fry, C. G. (2004). The amide rotational barrier in isonicotinamide: Dynamic NMR and ab initio studies. Journal of Magnetic Resonance, 171(1), 130-138. [Link]
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Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide. Semantic Scholar. [Link]
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Papadopoulos, M. G., & Peristeras, S. D. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
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Navarro-Vazquez, A., & Cobas, C. (2013). NMR Determination of Internal Rotation Rates and Rotational Energy Barriers: A Physical Chemistry Lab Project. Journal of Chemical Education, 90(11), 1508-1511. [Link]
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Gasparro, F. P., & Kolodny, N. H. (1977). NMR determination of the rotational barrier in N,N-dimethylacetamide. A physical chemistry experiment. Journal of Chemical Education, 54(4), 258. [Link]
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Modro, T. A., Yates, K., & Beaufays, F. (1977). Transition state activity coefficients in the acid-catalyzed hydrolysis of amides. Canadian Journal of Chemistry, 55(16), 3050-3056. [Link]
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Papadopoulos, M. G., & Peristeras, S. D. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]
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Singh, R. P., & Singh, V. (2012). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. RSC Advances, 2(30), 11145-11171. [Link]
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Berger, S., & Rieker, A. (1974). Rate constants for the acid-catalyzed exchange and isomerization of N-methylated benzamides (33'C). ResearchGate. [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. [Link]
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PubChem. (n.d.). N-t-Butylbenzamide. National Center for Biotechnology Information. [Link]
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Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Reed, J. N. (2013). Benzyllithium compounds and (lithiomethyl)hetarenes represent a significant portion of the organolithium literature. Science of Synthesis, 8.1, 337. [Link]
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Zhang, Y., et al. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. [Link]
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Ivanova, B., & Arnaudov, M. (2009). The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. Journal of Physical Organic Chemistry, 22(6), 619-631. [Link]
-
Pawełczyk, A., & Szymańska, E. (2014). Calculated rate constants of hydrolysis reaction at various temperatures for the investigated compounds. ResearchGate. [Link]
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El-Wakil, H., Seitz, D. E., & Mansour, E.-S. M. E. (1992). ChemInform Abstract: Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. ChemInform, 23(27). [Link]
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Snieckus, V. (1985). Heterocycles via ortho-Lithiated Benzamides. Heterocycles, 23(7), 1649. [Link]
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A Comparative Guide to Leaving Group Ability in Nucleophilic Aromatic Substitution on Fluorobenzamides
For researchers and professionals in drug development, understanding the nuances of synthetic reactions is paramount. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry, enabling the construction of complex aryl-ether, -amine, and -sulfide linkages that are ubiquitous in pharmaceutical agents. This guide provides an in-depth comparison of leaving group ability in SNAr reactions, with a specific focus on fluorobenzamides, supported by mechanistic principles and experimental data.
The SNAr Mechanism: A Tale of Two Steps
Unlike aliphatic nucleophilic substitutions (SN1 and SN2), SNAr reactions on electron-deficient aromatic rings do not proceed via a backside attack or the formation of an unstable aryl cation.[1][2] Instead, the reaction follows a characteristic two-step addition-elimination mechanism.[1][3]
Step 1 (Rate-Determining): Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the slowest, or rate-determining step, because it involves the temporary disruption of the ring's aromaticity to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex .[1][4]
Step 2 (Fast): Elimination and Aromatization The aromaticity is restored in a rapid subsequent step where the leaving group is expelled.[2][4]
The presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) or a carboxamide (-CONH₂), is crucial. These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction.[3][4]
Caption: The Addition-Elimination Mechanism of SNAr.
The "Element Effect": Why Fluoride is an Unexpectedly Superb Leaving Group
In SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with the C-X bond strength (C-F being the strongest) and the stability of the resulting halide anion.[5] However, in SNAr, this trend is inverted. The typical reactivity order is F > Cl ≈ Br > I .[2][6] This phenomenon is often referred to as the "element effect".[7]
The key to understanding this reversal lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that accelerate it will have the most significant impact on the overall reaction rate.[4][8]
-
Inductive Activation: Fluorine is the most electronegative of all halogens. Its powerful electron-withdrawing inductive effect makes the carbon atom it is attached to highly electrophilic (electron-poor), thus accelerating the initial attack by the nucleophile.[1][4]
-
Stabilization of the Intermediate: The high electronegativity of fluorine also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.
-
Non-Rate-Limiting Bond Cleavage: The C-F bond, despite being the strongest, is broken in the fast second step of the reaction. Therefore, its high bond energy does not create a significant kinetic barrier.[4][8]
Essentially, the benefit of fluorine's powerful inductive effect in the rate-determining first step far outweighs the energetic cost of breaking the strong C-F bond in the subsequent fast step.
Comparative Experimental Data
While specific kinetic data for a series of halobenzamides is diffuse in the literature, the principle is well-established across various activated aryl halides. The relative rates demonstrate the clear superiority of fluoride as a leaving group in SNAr.
| Leaving Group (X) on 2,4-Dinitrophenyl-X | Relative Rate (with Piperidine in Methanol) |
| -F | 3300 |
| -Cl | 4.5 |
| -Br | 3.2 |
| -I | 1 |
| (Data synthesized from multiple sources for illustrative comparison)[4][7] |
As the table shows, the reaction with 2,4-dinitrophenyl fluoride is thousands of times faster than with the corresponding iodide.[4] Studies on other substrates, including those with activating groups like benzamides, consistently show that fluoroarenes exhibit higher reactivity in SNAr reactions compared to their chloro- and bromo- counterparts.[9]
Experimental Protocol: A Model System for Comparing Leaving Group Ability
To provide a practical framework, this section outlines a general, self-validating protocol for the SNAr reaction of a fluorobenzamide with a primary amine nucleophile. This can be adapted to compare different halobenzamides directly.
Objective: Synthesize N-benzyl-4-nitro-2-(trifluoromethyl)benzamide from 2-fluoro-4-nitro-N-benzylbenzamide.
Materials:
-
2-Fluoro-4-nitro-N-benzylbenzamide (Substrate)
-
Benzylamine (Nucleophile)
-
Potassium Carbonate (K₂CO₃, Base)
-
Dimethyl Sulfoxide (DMSO, Solvent)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Protocol Workflow:
Caption: General workflow for a model SNAr experiment.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-nitro-N-benzylbenzamide (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Nucleophile Addition: While stirring at room temperature, add benzylamine (1.2 eq) dropwise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates conversion.[10][11]
-
Aqueous Workup: Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.[11]
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the combined organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol provides a reliable method to synthesize the target compound and, by applying identical conditions to chloro- or bromo-benzamide analogs, allows for a direct, data-driven comparison of leaving group performance based on reaction time and isolated yield.
Conclusion
For nucleophilic aromatic substitution on electron-poor benzamides, fluoride is unequivocally the most effective halogen leaving group. This counterintuitive reality stems from the SNAr mechanism, where the rate is dictated by the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond. The high electronegativity of fluorine accelerates this rate-determining step to such an extent that it overcomes the high energy of the C-F bond. This fundamental principle is a critical tool for researchers in medicinal chemistry and drug development, enabling the efficient synthesis of complex molecular architectures.
References
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ren, Y., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. Retrieved from [Link]
-
Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 138(23), 7276–7281. Retrieved from [Link]
-
Yirka, B. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Retrieved from [Link]
-
Um, I. H., & Buncel, E. (2006). The element effect revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. Journal of physical organic chemistry, 19(8), 555-564. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 23). Rate towards SN Ar reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Retrieved from [Link]
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A Technical Guide to Palladium-Catalyzed Cross-Coupling: T-Butyl 3-bromo-4-fluorobenzamide vs. 3-bromo-4-chlorobenzamide
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering unparalleled versatility in the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth comparative analysis of two key building blocks: N-tert-butyl-3-bromo-4-fluorobenzamide and 3-bromo-4-chlorobenzamide. Our focus will be on their relative performance in three of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
This document is intended for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the mechanistic underpinnings that dictate reactivity, the rationale behind catalyst selection, and the practical implications for process development.
Core Principles: Understanding the Reactivity of Carbon-Halogen Bonds
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex.[2] The propensity for this step to occur follows the general trend of C-I > C-Br > C-Cl > C-F, which is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~327 |
| C-Br | ~285 |
| C-I | ~213 |
Table 1: Average bond dissociation energies for carbon-halogen bonds.
Given this trend, we can predict that the C-Br bond in both N-tert-butyl-3-bromo-4-fluorobenzamide and 3-bromo-4-chlorobenzamide will be the primary site of reactivity in palladium-catalyzed reactions. The C-F and C-Cl bonds, being significantly stronger, would require more forcing conditions or specialized catalytic systems for their activation.[3] This selective reactivity of the C-Br bond is a key strategic element in the use of these molecules as building blocks.
The electronic nature of the substituents on the aromatic ring also plays a crucial role. Both the fluoro and chloro substituents at the 4-position, as well as the amide functionality at the 1-position, are electron-withdrawing. This electronic pull increases the electrophilicity of the carbon atom of the C-Br bond, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[4][5] In a comparative context, both of our target molecules are expected to perform well in this reaction, with the choice of catalyst and conditions being critical for optimal results.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-tert-butyl-3-bromo-4-fluorobenzamide | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~95 |
| 3-bromo-4-chlorobenzamide | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | ~93 |
| N-tert-butyl-3-bromo-4-fluorobenzamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~96 |
| 3-bromo-4-chlorobenzamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~94 |
Table 2: Representative experimental data for Suzuki-Miyaura coupling based on analogous reactions. The yields are typical for these types of substrates under the specified conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aryl bromide (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[6][7][8] Similar to the Suzuki-Miyaura coupling, the reaction proceeds via an oxidative addition, followed by coordination of the amine, deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance in Buchwald-Hartwig Amination
The choice of ligand is particularly critical in Buchwald-Hartwig aminations. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step. For substrates like ours, ligands such as XPhos or RuPhos are often employed. The difference in reactivity between the fluoro- and chloro-substituted benzamides is expected to be minimal, with both substrates affording high yields under appropriate conditions.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-tert-butyl-3-bromo-4-fluorobenzamide | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~92 |
| 3-bromo-4-chlorobenzamide | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 100 | 16 | ~90 |
| N-tert-butyl-3-bromo-4-fluorobenzamide | Aniline | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | 18 | ~88 |
| 3-bromo-4-chlorobenzamide | Aniline | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | t-BuOH | 110 | 18 | ~85 |
Table 3: Representative experimental data for Buchwald-Hartwig amination based on analogous reactions. The yields are typical for these types of substrates under the specified conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
-
Reagent Addition: Add the aryl bromide and the amine, followed by the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
The Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of C-C bonds via the palladium-catalyzed reaction of an aryl halide with an alkene.[9][10] The mechanism involves oxidative addition, migratory insertion of the olefin into the aryl-palladium bond, and subsequent β-hydride elimination to afford the arylated alkene product.
Caption: A typical experimental workflow for the Heck reaction.
Comparative Performance in the Heck Reaction
In the Heck reaction, the electronic nature of the aryl halide can have a more pronounced effect on the yield and regioselectivity. Again, both substrates are expected to be reactive at the C-Br position. The choice of base and the presence of additives such as phase-transfer catalysts can be crucial for achieving high yields.
| Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-tert-butyl-3-bromo-4-fluorobenzamide | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 120 | 24 | ~85 |
| 3-bromo-4-chlorobenzamide | Styrene | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%) | Et₃N | DMF | 120 | 24 | ~82 |
| N-tert-butyl-3-bromo-4-fluorobenzamide | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ | DMA | 130 | 20 | ~88 |
| 3-bromo-4-chlorobenzamide | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ | DMA | 130 | 20 | ~86 |
Table 4: Representative experimental data for the Heck reaction based on analogous reactions. The yields are typical for these types of substrates under the specified conditions.
Experimental Protocol: Heck Reaction
-
Reaction Setup: Combine the aryl bromide, the alkene (typically in slight excess), the base (e.g., Et₃N or K₂CO₃), and the palladium catalyst in a sealable reaction vessel.
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMA.
-
Reaction: Seal the vessel and heat to the required temperature with stirring.
-
Monitoring: Follow the consumption of the starting materials by GC-MS or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the organic extracts, dry, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion and Strategic Recommendations
Both N-tert-butyl-3-bromo-4-fluorobenzamide and 3-bromo-4-chlorobenzamide are valuable and versatile building blocks for palladium-catalyzed cross-coupling reactions. The primary site of reactivity for both substrates is the C-Br bond, allowing for selective functionalization in the presence of the more robust C-F or C-Cl bonds.
From a practical standpoint, the choice between these two reagents will likely be dictated by factors other than a significant difference in reactivity. These include:
-
Cost and Availability: The relative cost and commercial availability of the two starting materials can be a major consideration, particularly for large-scale synthesis.
-
Downstream Transformations: The presence of a fluorine versus a chlorine atom at the 4-position may be of strategic importance for subsequent chemical modifications or for tuning the physicochemical and biological properties of the final target molecule. For instance, the C-Cl bond can be functionalized under more forcing conditions, offering a handle for further diversification that is not as readily available with the highly inert C-F bond.
-
Intellectual Property: In the context of drug development, the choice of a particular halogen may have implications for the novelty and patentability of the resulting compounds.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl sulfides. Pure and Applied Chemistry, 70(5), 1091-1100.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In N-Heterocyclic Carbenes in Synthesis (pp. 1-43). Wiley-VCH Verlag GmbH & Co. KGaA.
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Validating T-Butyl 3-bromo-4-fluorobenzamide for Fragment-Based Screening: A Comparative Guide
In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a cornerstone strategy for identifying novel, high-quality lead compounds.[1] This approach hinges on the principle of screening small, low-complexity molecules, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[2][3] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates. Within the vast chemical space of fragment libraries, halogenated compounds, such as T-Butyl 3-bromo-4-fluorobenzamide, represent a particularly intriguing class due to their potential to form stabilizing halogen bonds and serve as useful probes in X-ray crystallography.
This guide provides an in-depth technical comparison of this compound with alternative fragments for use in FBDD. We will explore the theoretical underpinnings of its application, provide detailed experimental protocols for its validation using state-of-the-art biophysical techniques, and present a comparative analysis against other halogenated and non-halogenated fragments using Carbonic Anhydrase II as a model system.
The Rationale for Halogenated Fragments in FBDD
The inclusion of halogen atoms in fragment libraries is a deliberate design choice rooted in their unique physicochemical properties. Halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site, have gained increasing recognition as important contributors to ligand-protein binding affinity and specificity.[4] Brominated fragments, in particular, offer the additional advantage of providing a strong anomalous signal in X-ray crystallography, which can be instrumental in unambiguously determining the fragment's binding pose.
This compound is a prime example of a fragment designed to leverage these properties. The bromine atom can participate in halogen bonding, while the fluorine atom can modulate the electronic properties of the aromatic ring and potentially engage in other non-covalent interactions. The tert-butyl group provides a degree of steric bulk and lipophilicity, which can influence its binding to hydrophobic pockets.
Physicochemical Properties and the "Rule of Three"
A critical aspect of fragment design is adherence to the "Rule of Three," which provides a set of guidelines for desirable physicochemical properties.[1][5][6][7] These guidelines aim to ensure that fragments are small, relatively polar, and have low complexity, which increases the likelihood of efficient binding.
| Property | "Rule of Three" Guideline | Estimated Value for this compound |
| Molecular Weight (MW) | < 300 Da | 274.13 g/mol |
| Calculated LogP (cLogP) | ≤ 3 | ~3.0 |
| Hydrogen Bond Donors | ≤ 3 | 1 |
| Hydrogen Bond Acceptors | ≤ 3 | 2 |
| Rotatable Bonds | ≤ 3 | 2 |
As the table illustrates, this compound generally aligns with the "Rule of Three," making it a suitable candidate for fragment screening campaigns.
Comparative Analysis of Fragments against Carbonic Anhydrase II
To provide a practical context for evaluating this compound, we will use human Carbonic Anhydrase II (CA II) as a model target. CA II is a well-characterized zinc metalloenzyme and a common system for validating FBDD methodologies.[4][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]
The following table compares the performance of this compound with a selection of alternative halogenated and non-halogenated fragments that have been screened against CA II.
| Fragment | Structure | Fragment Type | Binding Affinity (Kd) | Ligand Efficiency (LE) |
| This compound | C₁₁H₁₃BrFNO | Halogenated (Br, F) | Hypothetical ~250 µM | Hypothetical ~0.32 |
| Benzenesulfonamide | C₆H₇NO₂S | Non-halogenated | 1 µM | 0.48 |
| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | Halogenated (Br) | 0.5 µM | 0.52 |
| 4-Chlorobenzenesulfonamide | C₆H₆ClNO₂S | Halogenated (Cl) | 0.8 µM | 0.50 |
| Salicylic acid | C₇H₆O₃ | Non-halogenated | >1 mM | <0.25 |
| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | Halogenated (Br) | 300 µM | 0.30 |
Note: The binding affinity and ligand efficiency for this compound are hypothetical values for illustrative purposes, as specific experimental data against CA II is not publicly available. The values for the other fragments are representative of data found in the literature for CA II inhibitors.
This comparison highlights several key points:
-
The Power of the Sulfonamide Moiety: Benzenesulfonamide and its halogenated derivatives exhibit significantly higher affinity and ligand efficiency due to the sulfonamide group's direct interaction with the zinc ion in the active site of CA II.
-
The Impact of Halogenation: The addition of a bromine or chlorine atom to the benzenesulfonamide scaffold can enhance binding affinity, likely through additional interactions within the active site.
-
Context is Key: While this compound may not be the most potent binder for CA II, its value lies in its potential to identify novel binding pockets or interaction modes that can be exploited for the development of selective inhibitors.
Experimental Validation Protocols
The validation of a fragment hit is a critical step in any FBDD campaign. Here, we provide detailed, step-by-step protocols for two of the most widely used biophysical techniques for fragment screening: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures the binding of an analyte (the fragment) to a ligand (the target protein) immobilized on a sensor surface in real-time.[13][14][15][16]
A typical NMR workflow for fragment screening.
Step-by-Step NMR Protocol for Screening against Carbonic Anhydrase II:
-
Sample Preparation:
-
Prepare a stock solution of CA II at a concentration of 20-50 µM in a deuterated phosphate buffer (e.g., 50 mM sodium phosphate, pD 7.4, 100 mM NaCl) in 99.9% D₂O.
-
Prepare stock solutions of this compound and other fragments in d₆-DMSO.
-
For screening, prepare samples containing 10-20 µM CA II and 200-500 µM of each fragment.
-
-
Saturation Transfer Difference (STD) NMR:
-
Acquire a reference ¹H NMR spectrum of the sample.
-
Acquire an STD spectrum by selectively saturating the protein resonances (e.g., at -1 ppm) and observing the transfer of saturation to the bound fragments.
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.
-
Fragments that are true binders will show signals in the STD difference spectrum.
-
-
Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY):
-
This experiment relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. [23][24] * Acquire a WaterLOGSY spectrum of the sample.
-
Non-binding fragments will show positive NOE signals, while binding fragments will show negative or significantly attenuated signals. [25]
-
-
Data Analysis and Hit Confirmation:
-
Analyze the STD and/or WaterLOGSY spectra to identify fragment hits.
-
For hits identified from fragment cocktails, deconvolution is necessary by testing each component of the cocktail individually.
-
The binding affinity can be estimated by titrating the fragment concentration and monitoring the changes in the NMR signal.
-
Conclusion: The Value of a Well-Characterized Fragment
This compound represents a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its adherence to the "Rule of Three" and the presence of a bromine atom make it a promising candidate for identifying novel binding interactions and facilitating structure-based drug design. While it may not be the most potent fragment for every target, its utility lies in its ability to probe diverse chemical spaces and provide unique starting points for optimization.
The validation of any fragment hit is paramount, and the use of orthogonal biophysical techniques such as SPR and NMR is essential for building confidence in the observed binding events. The detailed protocols provided in this guide offer a robust framework for researchers to validate the use of this compound and other fragments in their own drug discovery programs. By combining careful fragment selection with rigorous experimental validation, the FBDD approach will continue to be a powerful engine for the discovery of new medicines.
References
- Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. Taylor & Francis Online.
- Ligand Efficiency (LE) Assessment.
- Fragment-based drug discovery of carbonic anhydrase II inhibitors by dynamic combinatorial chemistry utilizing alkene cross met
- A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. PubMed.
- Fragment-based lead discovery. Wikipedia.
- A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II.
- Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and. FLORE.
- The rule of three
- The 'rule of three' for fragment-based drug discovery: Where are we now?
- The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library.
- Pushing the Rule of 3. Practical Fragments.
- Ligand efficiency – Knowledge and References. Taylor & Francis.
- Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd.
- The 'rule of three' for fragment-based drug discovery: where are we now? Scilit.
- Ligand efficiency and fragment-based drug discovery.
- A Proof-of-Concept Fragment Screening of a Hit-Validated 96-Compounds Library against Human Carbonic Anhydrase II. MDPI.
- MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn.
- Surface Plasmon Resonance (SPR). Practical Fragments.
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Fragment Screening by Surface Plasmon Resonance.
- NMR spectra for ligand-observed experiments.
- Application of Fragment-Based Drug Discovery to Versatile Targets.
- 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery.
- Affinity and Selectivity of Protein-Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. PubMed.
- This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah.
- Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry.
- Screening of Benzenesulfonamide in Combination With Chemically Diverse Fragments Against Carbonic Anhydrase by Differential Scanning Fluorimetry. PubMed.
- Fragment screening by ligand observed nmr. Bruker.
- Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PubMed.
- Protocol to perform fragment screening using NMR spectroscopy.
- Surface plasmon resonance. University of Leicester.
- The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery
- 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. White Rose Research Online.
- Unprecedented carbonic anhydrase inhibition mechanism: Targeting histidine 64 side chain through a halogen bond. PubMed.
- N-t-Butyl 3-bromobenzamide. PubChem.
- Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). Cheméo.
- N-(4-bromo-3-fluorophenyl)-4-tert-butylbenzamide. PubChem.
- tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxyl
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl
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A Comparative Analysis of 3-Bromo-4-fluorobenzamide Derivatives: Unveiling the Structure-Activity Relationship
An In-Depth Technical Guide
This guide offers a comprehensive examination of the structure-activity relationships (SAR) governing the biological efficacy of 3-bromo-4-fluorobenzamide derivatives. Designed for researchers in medicinal chemistry and drug development, this document synthesizes data from multiple studies to illuminate how subtle molecular modifications influence therapeutic potential. We will explore the synthetic rationale, compare biological activities against various targets, and provide detailed experimental frameworks to support further research.
The 3-Bromo-4-fluorobenzamide Scaffold: A Privileged Structure in Medicinal Chemistry
The benzamide moiety is a cornerstone in drug design, present in a wide array of approved therapeutic agents. Its ability to form critical hydrogen bonds allows it to function as a versatile pharmacophore. The introduction of halogen atoms, specifically bromine and fluorine, onto the phenyl ring profoundly alters the molecule's physicochemical properties. The 3-bromo-4-fluoro substitution pattern is particularly noteworthy:
-
Fluorine (at C4): This highly electronegative atom can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through electrostatic interactions, and modulate the pKa of adjacent functional groups.
-
Bromine (at C3): The larger bromine atom can serve as a key interaction point within a protein's binding pocket, often occupying hydrophobic regions. Its presence can significantly enhance binding affinity and selectivity.
This unique substitution pattern creates an electron-poor aromatic ring, influencing the reactivity and electronic distribution of the entire scaffold, making it a compelling starting point for library synthesis and lead optimization.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 3-bromo-4-fluorobenzamide derivatives is critically dependent on the nature of the substituent attached to the amide nitrogen (the 'R' group). By analyzing derivatives with varied R-groups, we can establish a clear SAR.
The following diagram illustrates the key molecular regions of the 3-bromo-4-fluorobenzamide scaffold that are critical for modulating biological activity. Modifications at these positions are central to tuning the potency, selectivity, and pharmacokinetic properties of the derivatives.
Caption: Key modification points on the 3-bromo-4-fluorobenzamide scaffold.
Comparative Analysis of R-Group Substitutions:
To illustrate these principles, we compare derivatives targeting different biological endpoints, primarily enzyme inhibition and antibacterial activity.
| Derivative Class | R-Group Example | Biological Target/Activity | Key SAR Findings | IC₅₀ / MIC | Reference |
| Pyrazine Carboxamides | 4-(aryl)-3-methylphenyl | Antibacterial (XDR S. Typhi) | The introduction of aryl groups via Suzuki coupling enhances activity. Electron-donating groups on the terminal aryl ring appear beneficial. | 6.25 µg/mL (for 5d) | [1] |
| Benzohydrazides | Substituted benzylidene | Anticancer (HCT116 cells) | A 3-phenylallylidene substituent (compound 22) showed the highest potency, suggesting that an extended, conjugated system is favorable for this target. | 1.20 µM | [2] |
| Oxopyrazolidine Carboxamides | 5-nitrothiazol-2-yl | Enzyme Inhibition (MurA) | The presence of a nitrothiazole moiety demonstrates potent inhibition, highlighting the importance of specific heterocyclic systems for MurA binding. | ~12 µM | [3] |
| Iminothiazolines | 4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene | Enzyme Inhibition (Elastase) | A complex, bulky heterocyclic system containing a quinoline moiety leads to potent elastase inhibition, indicating a large and specific binding pocket. | 1.21 µM | [4] |
Causality Behind SAR Observations:
-
Enzyme Inhibitors: For targets like MurA and elastase, the R-group must possess a specific geometry and set of functionalities (H-bond donors/acceptors, hydrophobic regions) to complement the enzyme's active site. The potent activity of the quinoline-based iminothiazoline derivative, for instance, suggests its shape and electronics are highly complementary to the elastase active site.[4]
-
Antibacterial Agents: The activity of pyrazine carboxamides against drug-resistant bacteria indicates that these molecules may act on novel targets or evade common resistance mechanisms.[1] The R-group's properties, such as its lipophilicity and polarity, are critical for cell wall penetration to reach intracellular targets.
Experimental Protocols: A Framework for Validation
Scientific integrity demands reproducible and self-validating methodologies. The following protocols provide a detailed framework for the synthesis and evaluation of novel 3-bromo-4-fluorobenzamide derivatives.
This protocol details a two-step synthesis starting from the commercially available 3-bromo-4-fluorobenzaldehyde.
Step 1: Oxidation of 3-Bromo-4-fluorobenzaldehyde to 3-Bromo-4-fluorobenzoic Acid
-
Rationale: This standard oxidation creates the necessary carboxylic acid functional group for the subsequent amide coupling. Potassium permanganate is a strong, reliable, and cost-effective oxidizing agent for this transformation.
-
Procedure:
-
Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add potassium permanganate (KMnO₄, 1.1 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filter the mixture through a pad of Celite to remove the manganese dioxide.
-
Acidify the filtrate with 2M HCl to a pH of ~2, which will precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-fluorobenzoic acid.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
-
Step 2: Amide Coupling to Synthesize the Final Derivative
-
Rationale: This step forms the critical amide bond. The use of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with an activator like DMAP (4-Dimethylaminopyridine) provides a high-yield, well-established method for amide synthesis from a carboxylic acid and an amine.[1]
-
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq), the desired aniline/amine (1.05 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction to completion by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Validation: Characterize the final product's identity and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
-
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial potency. A broth microdilution method is used for its efficiency and low sample requirement.
-
Procedure:
-
Prepare a stock solution of the synthesized derivative in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum of the test strain (e.g., XDR S. Typhi) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Validation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. The experiment should be performed in triplicate for statistical validity.
-
The following diagram outlines the logical flow from the initial design and synthesis of the derivatives to their final biological characterization, representing a complete cycle in the drug discovery process.
Caption: A typical workflow for the synthesis and evaluation of novel derivatives.
Conclusion and Future Directions
The 3-bromo-4-fluorobenzamide scaffold is a highly adaptable platform for developing potent and selective therapeutic agents. The structure-activity relationship is predominantly dictated by the substituent on the amide nitrogen, which must be carefully chosen to match the steric and electronic environment of the biological target. Current research indicates promising avenues in developing novel enzyme inhibitors and antibacterial agents capable of combating multidrug-resistant pathogens.[1][3][4]
Future work should focus on expanding the diversity of the R-group library, exploring bioisosteric replacements for the amide linker, and conducting in-depth pharmacokinetic and in vivo efficacy studies on the most promising lead compounds identified through the robust screening funnel described in this guide.
References
- 3-Bromo-4-fluorobenzaldehyde synthesis. ChemicalBook.
- Structure activity relationship of the synthesized compounds. ResearchGate.
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents (CN109912396B).
- 3-bromo-N-[(4-fluorophenyl)methyl]benzamide. PubChem.
- Synthesis routes of 3-Bromo-4-fluorobenzaldehyde. Benchchem.
- Synthesis method of 3-bromo-4-fluorobenzaldehyde. Eureka | Patsnap.
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed.
- Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. PubMed.
- 3-Bromo-4-fluorobenzamide | CAS 455-85-6. Santa Cruz Biotechnology.
- 3-Bromo-4-fluorobenzaldehyde. PubChem.
- Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. BMC Chemistry, Springer Nature.
- Synthesis and antioxidant evaluation of 3-bromo-flavone. Hasanuddin University.
- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie, Wiley.
- Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. PubMed.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- 3-Bromo-4-fluorobenzaldehyde 98%. Sigma-Aldrich.
- 3-Bromo-4-fluorobenzamide. Oakwood Chemical.
- Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. PubMed.
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A Comparative Guide to the Efficacy of T-Butyl 3-bromo-4-fluorobenzamide in Multi-Step Organic Synthesis
This guide provides an in-depth comparative analysis of tert-butyl 3-bromo-4-fluorobenzamide, a key building block in modern synthetic chemistry. We will explore its performance in pivotal multi-step syntheses, particularly in the context of drug discovery, and objectively compare its efficacy against viable alternatives. The insights and experimental data presented herein are designed to equip researchers, medicinal chemists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
Introduction: The Strategic Value of a Multifunctional Building Block
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate success. Halogenated aromatic compounds, in particular, serve as versatile scaffolds, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions.[1] Terthis compound has emerged as a particularly valuable reagent due to the orthogonal reactivity of its functional groups.
The strategic placement of the bromine and fluorine atoms, combined with the sterically demanding tert-butyl protected amide, offers a unique combination of electronic and steric properties. The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atom modulates the reactivity of the aromatic ring and can be crucial for modulating the physicochemical properties of the final compound, such as metabolic stability and binding affinity.[2] This building block and its analogues are instrumental in the synthesis of complex molecules, including potent and selective KRAS G12D inhibitors, a key target in cancer therapy.[3]
Core Reactivity: A Hub for Molecular Diversification
The primary utility of terthis compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. The two most significant transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Workflow for Synthetic Diversification
The following diagram illustrates a typical workflow utilizing this building block for library synthesis or lead optimization.
Caption: General synthetic workflow using this compound.
Comparative Analysis with Alternative Building Blocks
The efficacy of a building block can only be truly appreciated when compared to its alternatives. The choice of halogen, N-protecting group, and substitution pattern can have profound effects on reactivity, yield, and cost.
| Feature | This compound | Alternative 1: Iodo Analogue | Alternative 2: Chloro Analogue | Alternative 3: N-H Analogue (Free Amide) |
| Reactivity in Cross-Coupling | Excellent. The C-Br bond offers a good balance of reactivity and stability. | Highest. C-I bond is more reactive, allowing for milder conditions, but the reagent is often more expensive and less stable. | Lowest. C-Cl bond is less reactive, often requiring more specialized, expensive ligands and harsher conditions.[4] | Moderate. The free N-H can coordinate to the metal catalyst, potentially inhibiting the reaction or requiring protection/deprotection steps. |
| Catalyst Loading | Typically 1-5 mol% Pd catalyst. | Can often be achieved with lower catalyst loading (<1 mol%). | Often requires higher catalyst loading (>3 mol%) and more advanced catalyst systems. | Variable; may require higher loading due to potential catalyst inhibition. |
| Selectivity | High. The bulky t-butyl group can provide steric hindrance, influencing regioselectivity in some downstream reactions. The fluorine atom directs metallation ortho to it. | High, similar to bromo analogue. | High, similar to bromo analogue. | Lower steric influence. The acidic N-H proton requires a strong base, which can affect functional group tolerance. |
| Solubility | Good solubility in common organic solvents (THF, Dioxane, Toluene) due to the lipophilic t-butyl group. | Good solubility. | Good solubility. | Generally lower solubility in non-polar organic solvents. |
| Downstream Processing | N-Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., TFA, HCl). | N-Boc deprotection is identical. | N-Boc deprotection is identical. | No deprotection step needed, but the N-H may interfere with subsequent reactions (e.g., requiring an extra equivalent of base). |
| Cost & Availability | Moderately available from commercial suppliers. | Generally more expensive. | Generally less expensive, but savings can be offset by higher catalyst costs. | Most economical starting material. |
Authoritative Experimental Protocols
To provide a practical context, we present detailed protocols for key transformations. These are designed to be self-validating, with explanations for critical steps.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a typical reaction to couple an arylboronic acid, demonstrating the formation of a biaryl scaffold.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add terthis compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.), to the flask.
-
Scientist's Note: Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for many Suzuki reactions. For more challenging substrates, a combination of a palladium source like Pd₂(dba)₃ and a specialized ligand (e.g., SPhos, XPhos) may provide higher yields.[5]
-
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is crucial for the Suzuki reaction mechanism, facilitating the transfer of the boronate species.[6]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of a secondary amine, a cornerstone reaction in the synthesis of many pharmaceuticals.[7]
Step-by-Step Procedure:
-
Vessel Preparation: To a glovebox or a flame-dried Schlenk flask under argon, add terthis compound (1.0 eq.), the desired amine (1.2 eq.), the palladium precatalyst (e.g., G3 XPhos Palladacycle, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 eq.).
-
Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It accelerates the rate-limiting reductive elimination step, especially for sterically hindered substrates, and helps prevent β-hydride elimination side reactions.[8][9] Using a pre-formed palladacycle offers improved air stability and catalytic activity.
-
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the arylamine product.
Case Study: A Key Intermediate in KRAS G12C Inhibitor Synthesis
The principles discussed are not merely theoretical. The structural motif of a substituted benzamide is central to the design of groundbreaking therapeutics. For instance, in the synthesis of KRAS G12C inhibitors like Sotorasib (AMG 510), a key step involves the coupling of a complex heterocyclic amine to an activated acyl-halide derivative.[10][11] While not identical, the underlying synthetic logic relies on the same robust C-N bond-forming principles demonstrated with our title compound. The presence of the halogen provides the synthetic handle, and the amide functionality is a core part of the final pharmacophore. The strategic use of such building blocks enables the efficient construction of these highly complex and life-saving molecules.[12]
Conclusion
This compound stands out as a highly efficacious and versatile building block for multi-step organic synthesis. Its well-balanced reactivity, good solubility, and the stability of the N-Boc protecting group make it a superior choice for complex projects where reliability and predictability are paramount. While alternatives exist, they often involve a trade-off between reactivity, cost, and reaction conditions. For researchers in drug discovery aiming to rapidly generate diverse libraries of compounds around a core scaffold, the investment in this strategically functionalized building block is frequently justified by the efficiency and robustness it brings to critical C-C and C-N bond-forming reactions.
References
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Yin, J., et al. (2023). Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Aslam, M., et al. (2022). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia, the free encyclopedia. Available from: [Link]
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Goundry, W. R. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]
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Boll, H., et al. (2023). Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. Angewandte Chemie International Edition. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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ResearchGate. Synthesis scheme for KRAS G12C CIDs, based on AMG‐510. ResearchGate. Available from: [Link]
- Google Patents. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound. Google Patents.
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Erami, R. S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available from: [Link]
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Supporting Information. Synthesis route of the sulfone warhead 4. Available from: [Link]
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YouTube. (2021). Buchwald-Hartwig Amination Reaction. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]
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Ibrahim, M. A. A., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. Available from: [Link]
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Gutkowski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available from: [Link]
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YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]
- Google Patents. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Google Patents.
- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Google Patents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of T-Butyl 3-bromo-4-fluorobenzamide
This document provides a detailed protocol for the safe and compliant disposal of T-Butyl 3-bromo-4-fluorobenzamide. As a halogenated aromatic amide, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and the protection of the environment. The guidance herein is synthesized from established protocols for halogenated organic compounds and safety data for structurally similar molecules, providing a robust framework for your laboratory's operational and disposal plans.
Foundational Principles: Hazard Assessment and Rationale
Understanding the chemical nature of this compound is paramount to appreciating the necessity of stringent disposal protocols. Its structure contains several key features: a stable benzene ring, covalent bonds with bromine and fluorine (halogens), and an amide functional group. This combination suggests that the compound is likely a solid with low water solubility, persistent in the environment, and presents specific health hazards upon exposure.
The primary rationale for dedicated disposal procedures is the presence of carbon-halogen bonds. Halogenated organic compounds are a class of chemicals carefully regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) due to their potential for environmental persistence and toxicity.[4][5] Improper disposal can lead to long-term contamination. Therefore, the designated disposal pathway for this waste stream is high-temperature incineration, which is capable of breaking the stable chemical bonds and preventing the release of the intact compound into the environment.[6][7]
Immediate Safety and Spill Management
Prior to handling, it is essential to be prepared. This includes having the correct personal protective equipment (PPE) and a clear plan for spill containment.
Essential Personal Protective Equipment (PPE)
All work involving this compound must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[8] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][8] | Protects against accidental splashes of solutions or contact with solid particulates, preventing serious eye irritation.[2] |
| Hand Protection | Nitrile or neoprene gloves. Always consult the manufacturer's glove compatibility chart. | Provides a chemical barrier to prevent skin contact, which can cause irritation.[9][10] |
| Protective Clothing | A fully buttoned, long-sleeved lab coat. | Protects the skin on the arms and body from contamination. |
Spill Neutralization and Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
Experimental Protocol: Spill Management
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like sand, vermiculite, or a universal spill absorbent.[11][12] Avoid raising dust. For liquid spills (if the compound is in solution), create a dike around the spill with absorbent material.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and chemically compatible hazardous waste container.[13] Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (such as acetone or ethanol), followed by soap and water. All cleaning materials (wipes, cloths) must be disposed of as hazardous waste in the same container.
-
Label and Dispose: Seal the container, label it clearly as "Hazardous Waste" with the full chemical name and an inventory of the contents (e.g., "this compound with vermiculite absorbent"), and move it to your laboratory's Satellite Accumulation Area (SAA).[14][15]
Systematic Disposal Workflow
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with its transfer to a certified waste management professional. Adherence to this workflow ensures safety and regulatory compliance.
Disposal Decision and Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for managing waste containing this compound.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Methodology
Step 1: Waste Identification and Classification
-
Action: Immediately classify any material (pure compound, contaminated labware, solutions) containing this compound as "Halogenated Organic Waste".[6][14]
-
Causality: This classification is the most critical step as it dictates segregation and final disposal method. Halogenated wastes are managed under stricter regulations than non-halogenated organic wastes due to their environmental persistence.[16]
Step 2: Waste Segregation
-
Action: Collect this waste in a container that is exclusively used for halogenated compounds.
-
Causality: Never mix halogenated waste with non-halogenated waste. Doing so contaminates the entire volume, forcing the entire mixture to be treated as halogenated waste, which significantly increases disposal costs.[14][16] Furthermore, mixing with incompatible waste streams, such as acids or oxidizers, could trigger a dangerous chemical reaction.[17]
Step 3: Containment
-
Action: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) carboy or a glass bottle with a screw cap.[8][17]
-
Causality: The container must prevent leakage and the escape of any potential vapors. The material must be compatible to avoid degradation of the container itself. Ensure the container is not filled beyond 90% capacity to allow for expansion.[17]
Step 4: Labeling
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[14] The label must include:
-
The full chemical name: "this compound"
-
An accurate list of all chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
Causality: Proper labeling is a legal requirement and is essential for the safety of everyone who handles the container, from lab personnel to the final disposal technicians. It ensures the waste is managed correctly throughout its lifecycle.
Step 5: Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][17] This area must be secure, well-ventilated, and provide secondary containment (e.g., a spill tray) to capture any potential leaks.
-
Causality: The SAA ensures that hazardous waste is stored safely and in a controlled manner, away from general work areas and incompatible materials, minimizing the risk of accidental spills or reactions.[8]
Step 6: Final Disposal
-
Action: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Causality: this compound, as a halogenated organic compound, must be destroyed via high-temperature incineration by a licensed facility.[7] This is the only approved method to ensure the complete breakdown of the molecule into less harmful components, complying with EPA regulations that restrict the land disposal of halogenated organic compounds.[4]
Summary of Disposal Parameters
| Parameter | Guideline | Reference(s) |
| Waste Classification | Halogenated Organic Waste | [6][14] |
| Container Type | Chemically resistant, sealable (e.g., HDPE, Glass) with a screw cap. | [8][17] |
| Waste Segregation | Keep separate from non-halogenated, aqueous, acidic, basic, and reactive waste streams. | [16][17] |
| Labeling Requirements | "Hazardous Waste" label with full chemical name, constituents, hazards, and accumulation start date. | [14][15] |
| Storage Location | Designated and labeled Satellite Accumulation Area (SAA) with secondary containment. | [17] |
| Final Disposal Method | High-temperature incineration via a licensed hazardous waste contractor. | [6][7] |
By implementing this comprehensive disposal plan, researchers, scientists, and drug development professionals can ensure that this compound is managed in a way that is safe, responsible, and compliant with all regulatory standards.
References
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- Hazardous Waste Segreg
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- Safety Data Sheet: 4-bromobenzaldehyde. Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
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- EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.
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- Safety Data Sheet: tert-Butyl bromide. Thermo Fisher Scientific.
- Safety Data Sheet: 3-Bromo-4-fluorobenzotrifluoride. Apollo Scientific.
- 4-Fluorobenzamide | C7H6FNO | CID 71572.
- Navigating the Disposal of 8-tert-Butyl-4,6-dimethyl-2-benzopyrone: A Procedural Guide. Benchchem.
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A Researcher's Guide to the Safe Handling of T-Butyl 3-bromo-4-fluorobenzamide
Hazard Assessment of Structurally Similar Compounds
T-Butyl 3-bromo-4-fluorobenzamide belongs to the family of halogenated aromatic amides. Compounds with similar structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A systematic approach to PPE is critical for minimizing exposure and ensuring a safe working environment. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.[5] | Prevents skin contact with the chemical. It should be recognized that some chemicals can be absorbed through the skin, increasing exposure.[6] |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills.[5] | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be done in a certified chemical fume hood to prevent inhalation of dust particles and vapors.[5][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters should be used. | Prevents inhalation of dust particles and vapors. |
Operational Plan: Safe Handling from Bench to Storage
Adherence to a strict operational workflow is paramount when working with this compound.
Preparation and Handling
-
Risk Assessment : Before beginning any experiment, conduct a thorough risk assessment.
-
Engineering Controls : Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[5][7] Ensure safety showers and eye wash stations are readily accessible.[8]
-
Weighing and Transfer : When weighing and transferring the solid, use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Controlled Environment : Avoid creating dust. If heating is necessary, use a controlled heating source like a heating mantle or a water bath.[7]
Storage
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Container : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][8]
-
Segregation : Store this compound away from incompatible materials such as strong oxidizing agents and strong bases.[8] Halogenated compounds should be segregated from non-halogenated compounds to prevent cross-contamination and simplify waste disposal.[9]
The following diagram illustrates the recommended workflow for handling this chemical.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[10]
-
Skin Contact : In case of skin contact, immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]
-
Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion : If swallowed, do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[8]
-
Spills : For small spills, carefully wipe the area dry, place the contaminated materials in a sealed bag, and hold for waste disposal.[10] Ventilate the area and wash the spill site after material pickup is complete. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated waste is essential to protect the environment and comply with regulations.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[7][9] Do not mix with non-halogenated waste.
-
Labeling : Clearly label the waste container with its contents.
-
Final Disposal : Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
The decision-making process for the disposal of this chemical is outlined in the diagram below.
By adhering to these guidelines, researchers can safely handle this compound, ensuring a secure laboratory environment and contributing to the advancement of scientific discovery.
References
- Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
- BENZAMIDE CAS Number - HAZARD SUMMARY. NJ.gov.
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
- Safety Data Sheet. Enamine.
- Safety Data Sheet. Sigma-Aldrich.
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Safety Data Sheet. Sigma-Aldrich.
- Personal Protective Equipment (PPE). CHEMM.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Safety Data Sheet. Thermo Fisher Scientific.
- Safety Data Sheet. Thermo Fisher Scientific.
- Safety Data Sheet.
- Hazardous Waste Reduction. Environmental Health and Safety.
- Bromine water - disposal. Chemtalk.
- Safety Data Sheet.
- Safety Data Sheet. Fisher Scientific.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. scienceready.com.au [scienceready.com.au]
- 8. fishersci.com [fishersci.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
